molecular formula C10H11FN2O B581487 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde CAS No. 1228666-44-1

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Cat. No.: B581487
CAS No.: 1228666-44-1
M. Wt: 194.209
InChI Key: QRFXSOBPZHNTNH-UHFFFAOYSA-N
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Description

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.209. The purity is usually 95%.
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Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-5-8(7-14)6-10(12-9)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFXSOBPZHNTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673563
Record name 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-44-1
Record name 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a key building block for pharmaceutical and agrochemical research. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the crucial intermediate, (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol, via a regioselective nucleophilic aromatic substitution (SNAr). Subsequently, this guide presents a comparative analysis of three effective methods for the oxidation of the alcohol intermediate to the target aldehyde: Dess-Martin periodinane (DMP) oxidation, Swern oxidation, and manganese dioxide (MnO₂) oxidation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical application of this synthetic route.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with their inherent electronic properties and diverse functionalization potential making them privileged scaffolds in a vast array of therapeutic agents.[1] The target molecule of this guide, this compound[2][3], with its unique substitution pattern, presents a valuable synthon for the elaboration into more complex molecular architectures. The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule, enhancing metabolic stability and binding affinity. The pyrrolidine moiety is a common feature in many bioactive compounds, and the aldehyde functionality serves as a versatile handle for a multitude of chemical transformations.

This guide delineates a strategic and efficient synthetic approach to this valuable compound, focusing on practical and scalable methodologies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, 1 , suggests a two-step approach. The primary disconnection is at the aldehyde functional group, leading back to the corresponding primary alcohol, 2 . This transformation is a standard oxidation reaction. The second key disconnection involves the carbon-nitrogen bond of the pyrrolidine ring, which can be formed through a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine ring. This leads back to a 2,6-dihalopyridine precursor, specifically (2,6-difluoropyridin-4-yl)methanol, 3 .

G Target Molecule (1) Target Molecule (1) Intermediate Alcohol (2) Intermediate Alcohol (2) Target Molecule (1)->Intermediate Alcohol (2) Oxidation Starting Material (3) Starting Material (3) Intermediate Alcohol (2)->Starting Material (3) Nucleophilic Aromatic Substitution (SNAr)

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous due to the predictable regioselectivity of the SNAr reaction on 2,6-difluoropyridines and the availability of mild and selective oxidation methods for the final step.

Synthesis of the Key Intermediate: (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol

The pivotal first step in this synthesis is the regioselective displacement of a fluorine atom from (2,6-difluoropyridin-4-yl)methanol with pyrrolidine. The electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom activates the C6 position for nucleophilic attack.

Synthesis of the Starting Material: (2,6-Difluoropyridin-4-yl)methanol
Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine

The SNAr reaction of 2-fluoropyridines with amine nucleophiles is a well-documented and efficient transformation.[5][6][7][8] The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.

G cluster_0 SNAr Mechanism Start (2,6-Difluoropyridin-4-yl)methanol + Pyrrolidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Product (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol + HF Meisenheimer->Product Elimination of F⁻

Caption: General mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(2,6-Difluoropyridin-4-yl)methanol145.111.0 g6.89
Pyrrolidine71.121.2 eq (0.59 g, 0.73 mL)8.27
Potassium Carbonate (K₂CO₃)138.212.0 eq (1.90 g)13.78
N,N-Dimethylformamide (DMF)73.0920 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,6-difluoropyridin-4-yl)methanol (1.0 g, 6.89 mmol) and potassium carbonate (1.90 g, 13.78 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Add pyrrolidine (0.73 mL, 8.27 mmol) to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 20-50% Ethyl acetate in Hexane) to afford (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol as a solid.

Oxidation of the Intermediate Alcohol to the Final Aldehyde

The final step in the synthesis is the selective oxidation of the primary alcohol, (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol, to the desired aldehyde, this compound. Several mild oxidation methods are suitable for this transformation, each with its own advantages and considerations.

Method A: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a highly reliable and mild method for oxidizing primary alcohols to aldehydes.[9] It operates under neutral conditions and at room temperature, offering high chemoselectivity and tolerance for a wide range of functional groups.[10]

G cluster_1 Dess-Martin Oxidation Workflow Alcohol Intermediate Alcohol (2) DMP Dess-Martin Periodinane (DMP) in DCM Alcohol->DMP Addition Aldehyde Target Aldehyde (1) DMP->Aldehyde Oxidation & Workup

Caption: Workflow for Dess-Martin Periodinane oxidation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol196.221.0 g5.09
Dess-Martin Periodinane (DMP)424.141.2 eq (2.59 g)6.11
Dichloromethane (DCM)84.9330 mL-
Sodium Bicarbonate (NaHCO₃)84.01--

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 g, 5.09 mmol) in anhydrous dichloromethane (30 mL).

  • Add Dess-Martin periodinane (2.59 g, 6.11 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL) and a saturated aqueous solution of sodium thiosulfate (20 mL).

  • Stir the biphasic mixture vigorously for 15 minutes until the organic layer becomes clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Gradient of 10-30% Ethyl acetate in Hexane) to yield this compound.

Method B: Swern Oxidation

The Swern oxidation is another widely used method for the mild oxidation of primary alcohols to aldehydes.[11] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base like triethylamine.[12] This method is known for its high yields and compatibility with sensitive functional groups.[13][14][15]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Oxalyl Chloride126.931.5 eq (0.65 mL)7.64
Dimethyl Sulfoxide (DMSO)78.132.5 eq (0.90 mL)12.73
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol196.221.0 g5.09
Triethylamine (TEA)101.195.0 eq (3.55 mL)25.45
Dichloromethane (DCM), anhydrous84.9350 mL-

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere, add anhydrous dichloromethane (30 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (0.65 mL, 7.64 mmol) to the DCM.

  • Slowly add a solution of DMSO (0.90 mL, 12.73 mmol) in anhydrous DCM (5 mL) via a dropping funnel over 15 minutes, maintaining the internal temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 g, 5.09 mmol) in anhydrous DCM (15 mL) dropwise over 20 minutes, keeping the temperature below -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (3.55 mL, 25.45 mmol) dropwise, and then allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction by adding water (30 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in section 4.1.1.

Method C: Manganese Dioxide (MnO₂) Oxidation

Manganese dioxide is a classic and cost-effective reagent for the selective oxidation of allylic and benzylic alcohols.[16] It is also effective for the oxidation of heteroaromatic methanols.[17][18] The reaction is typically heterogeneous and requires an excess of activated MnO₂.[18]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol196.221.0 g5.09
Activated Manganese Dioxide (MnO₂)86.9410 eq (4.42 g)50.9
Dichloromethane (DCM) or Chloroform (CHCl₃)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask, add a solution of (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 g, 5.09 mmol) in dichloromethane (50 mL).

  • Add activated manganese dioxide (4.42 g, 50.9 mmol) to the solution.

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

  • Wash the Celite® pad with dichloromethane (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography as described in section 4.1.1.

Data Summary and Comparison of Oxidation Methods

Oxidation MethodReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Dess-Martin Periodinane DMP, DCMRoom Temp.1-2 hoursMild, neutral conditions; high chemoselectivity; easy workup.[9]Expensive reagent; potentially explosive.[9]
Swern Oxidation Oxalyl chloride, DMSO, TEA, DCM-78 °C to RT2-3 hoursHigh yields; mild; tolerates sensitive groups.[11]Requires cryogenic temperatures; produces malodorous dimethyl sulfide.[11]
Manganese Dioxide Activated MnO₂, DCM/CHCl₃Room Temp.12-24 hoursInexpensive; easy workup (filtration).[16]Requires large excess of reagent; reaction times can be long; activity of MnO₂ can vary.[18]

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Dess-Martin Periodinane: Can be explosive under certain conditions, particularly upon impact or heating. Handle with care.

  • Oxalyl Chloride and Swern Reagents: Highly corrosive and toxic. Must be handled in a fume hood with appropriate PPE. The Swern oxidation produces toxic carbon monoxide and foul-smelling dimethyl sulfide.

  • Manganese Dioxide: A strong oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has detailed a reliable and adaptable two-step synthetic route to this compound. The synthesis hinges on a regioselective nucleophilic aromatic substitution followed by a mild oxidation. The choice of oxidation method can be tailored to the specific needs of the laboratory in terms of cost, scale, and available equipment. The protocols provided herein offer a solid foundation for the successful synthesis of this valuable chemical intermediate, empowering further research and development in the fields of medicinal and materials chemistry.

References

  • Wikipedia. (2023). Swern oxidation.
  • Saeed, A., et al. (2017). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 22(8), 1358.
  • Reisman, S. E., et al. (2007). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 11(5), 850-855.
  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Periodinane.
  • Khan, I., et al. (2020). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 25(18), 4253.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223-234.
  • Novartis AG. (2014). U.S.
  • Wikipedia. (2023). Dess–Martin periodinane.
  • Organic Chemistry Portal. (n.d.). Manganese Dioxide.
  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(35), 12422–12432.
  • The Dow Chemical Company. (1978). U.S.
  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide.
  • Narang, R., et al. (2014). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 19(9), 13483-13501.
  • YouTube. (2023). Dess-Martin-Periodinane oxidation.
  • ACS Green Chemistry Institute. (n.d.). Manganese Dioxide, MnO₂.
  • Aurigene Discovery Technologies Limited. (2015). WO2015173764A1 - Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors.
  • The Dow Chemical Company. (1960). U.S.
  • Wikipedia. (2023). Arecoline.
  • YouTube. (2021). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry.
  • LookChem. (n.d.). Cas 1227598-08-4,(3,6-difluoropyridin-2-yl)Methanol.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Japan Tobacco Inc. (2003). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
  • The Dow Chemical Company. (1985).
  • Nkenfack, A. T., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 16(1), 1-10.

Sources

An In-depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from publicly available data, extrapolations from analogous structures, and established principles of organic chemistry to present a robust profile.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Its nitrogen atom provides a key hydrogen bond acceptor site and influences the electronic properties of the entire ring system. Strategic substitution of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its biological activity, metabolic stability, and pharmacokinetic profile.

The subject of this guide, this compound, incorporates three key structural motifs that are of significant interest in drug design:

  • A Fluorinated Pyridine Core: The introduction of a fluorine atom can significantly alter the electronic properties of the pyridine ring, enhancing its metabolic stability and modulating its pKa.[1][2] Fluorine's high electronegativity can also influence intermolecular interactions, potentially leading to enhanced binding affinity with biological targets.[1]

  • A Pyrrolidine Moiety: The saturated pyrrolidine ring is a versatile scaffold in drug discovery.[3][4] Its three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which can be crucial for optimizing interactions with complex protein binding sites.[3] The pyrrolidine nitrogen can also act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor interactions.[5][6]

  • An Aldehyde Functionality: The aldehyde group is a versatile chemical handle for further synthetic modifications, allowing for the introduction of a wide range of other functional groups through reactions such as reductive amination, Wittig reactions, and condensations. This makes the parent molecule a valuable intermediate for the synthesis of compound libraries.

This guide will delve into the known and predicted properties of this molecule, providing a foundation for its application in research and development.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, we can infer its key properties based on data from chemical suppliers and analysis of its structural components.

Core Chemical Properties

A summary of the fundamental chemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1228666-44-1[7]
Molecular Formula C₁₀H₁₁FN₂O[7]
Molecular Weight 194.21 g/mol [8]
IUPAC Name 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde[9]
Canonical SMILES O=CC1=CC(F)=NC(N2CCCC2)=C1[9]
InChI Key QRFXSOBPZHNTNH-UHFFFAOYSA-N[9]
Predicted Spectroscopic Profile

A detailed spectroscopic analysis is essential for the unambiguous identification and characterization of any chemical compound. Below is a predicted spectroscopic profile based on the analysis of related structures.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the pyrrolidine ring.

  • Aromatic Region (δ 7.0-8.5 ppm): Two signals corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the fluorine and aldehyde groups, and the electron-donating effect of the pyrrolidine group will influence their precise chemical shifts.

  • Aldehydic Proton (δ 9.5-10.5 ppm): A singlet corresponding to the aldehyde proton.

  • Pyrrolidine Protons (δ 1.8-4.0 ppm): Two sets of multiplets corresponding to the four methylene groups of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. Predicted chemical shifts can be estimated based on established data for substituted pyridines.[9][10][11][12]

  • Carbonyl Carbon (δ 185-195 ppm): A signal for the aldehyde carbonyl carbon.

  • Aromatic Carbons (δ 110-170 ppm): Signals for the five carbons of the pyridine ring. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

  • Pyrrolidine Carbons (δ 20-60 ppm): Two signals for the methylene carbons of the pyrrolidine ring.

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 2-fluoropyridines, the chemical shift is sensitive to the nature of the other substituents on the ring.[13][14][15][16][17] The ¹⁹F NMR spectrum of this compound is expected to show a single resonance, the chemical shift of which will be influenced by the electron-donating pyrrolidine group and the electron-withdrawing aldehyde group.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[18][19][20][21][22][23][24]

  • C=O Stretch (Aldehyde): A strong absorption band around 1700-1730 cm⁻¹.[25]

  • C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[25]

  • C-F Stretch: A strong absorption in the region of 1200-1000 cm⁻¹.

  • C-N Stretch: Absorptions in the fingerprint region.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1600-1400 cm⁻¹ region.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 194. Key fragmentation pathways would likely involve the loss of the aldehyde group (M-29) or cleavage of the pyrrolidine ring.[26][27][28][29][30]

Synthesis and Reactivity

Proposed Synthesis Workflow

A likely synthetic approach would involve the nucleophilic aromatic substitution (SₙAr) on a di-substituted fluoropyridine precursor.

G cluster_0 Synthesis Pathway Start 2,6-Difluoroisonicotinaldehyde Product This compound Start->Product Nucleophilic Aromatic Substitution (SₙAr) Reagent Pyrrolidine Reagent->Product Nucleophile

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,6-difluoroisonicotinaldehyde in a suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile), add a base such as potassium carbonate or triethylamine.

  • Nucleophilic Addition: Add pyrrolidine dropwise to the reaction mixture at room temperature. The fluorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group at the 4-position and the nitrogen atom in the pyridine ring.[31][32]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form new amine derivatives.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to the corresponding alcohol.

  • Fluorine Atom: The remaining fluorine atom at the 2-position is still activated towards nucleophilic aromatic substitution, albeit to a lesser extent than in the starting material due to the electron-donating nature of the pyrrolidine ring.[33][34][35] This allows for the sequential introduction of a second nucleophile, providing a route to tri-substituted pyridine derivatives.

  • Pyrrolidine Ring: The pyrrolidine nitrogen is basic and can be protonated or quaternized.

G cluster_1 Reactivity Profile Core This compound Aldehyde_Rxns Aldehyde Reactions (Reductive Amination, Wittig, etc.) Core->Aldehyde_Rxns Electrophilic Carbonyl Fluorine_Rxns SₙAr at 2-position Core->Fluorine_Rxns Activated Aromatic Ring Pyrrolidine_Rxns N-Protonation/Quaternization Core->Pyrrolidine_Rxns Basic Nitrogen

Caption: Key reactivity sites of the title compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a promising scaffold and intermediate for the development of novel therapeutic agents.

Scaffold for Bioactive Molecules

The combination of a fluorinated pyridine ring and a pyrrolidine moiety is found in a number of biologically active compounds. The pyrrolidine scaffold is known to be a key component in molecules targeting a wide range of biological targets, including enzymes and receptors.[3][4][5][6][36] For instance, pyrrolidine-containing compounds have been investigated as CXCR4 antagonists for the treatment of cancer metastasis.[5][6]

Role as a Bioisostere

In drug design, the strategic replacement of one functional group or scaffold with another that has similar steric and electronic properties (a bioisostere) is a common strategy to improve a compound's properties.[8][37][38][39][40] The 2-fluoro-6-(pyrrolidin-1-yl)pyridine core can be considered as a bioisostere for other aromatic systems, offering a unique combination of hydrogen bonding capabilities and lipophilicity.

Intermediate for Library Synthesis

As highlighted in the reactivity section, the aldehyde functionality serves as a convenient starting point for the synthesis of a diverse library of compounds. This allows for the rapid exploration of the structure-activity relationship (SAR) around this core scaffold, which is a critical step in the lead optimization phase of drug discovery.

Safety and Handling

Based on information from chemical suppliers, this compound is classified as an irritant.[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique combination of a fluorinated pyridine core, a pyrrolidine moiety, and a versatile aldehyde functionality makes it a valuable building block for the synthesis of novel bioactive molecules. While direct experimental data for this compound is limited, a comprehensive understanding of its properties and reactivity can be inferred from the well-established chemistry of its constituent parts. This technical guide provides a foundational understanding of this promising molecule, intended to facilitate its application in research and development endeavors.

References

  • ChemWhat. (n.d.). This compound CAS#: 1228666-44-1.
  • ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines.
  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • National Institutes of Health. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics.
  • TSI Journals. (n.d.). Spectroscopic Investigations of 2-Aminopyridine.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • Unknown Source. (n.d.).
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  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Chemistry LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability.
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  • National Institutes of Health. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • National Institutes of Health. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • National Institutes of Health. (n.d.). Novel potent 5-HT(3) receptor ligands based on the pyrrolidone structure: synthesis, biological evaluation, and computational rationalization of the ligand-receptor interaction modalities.
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An In-depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a heterocyclic building block of increasing interest in medicinal chemistry and drug discovery. We will dissect its molecular structure, outline a scientifically-grounded synthetic strategy based on established reactivity principles of fluorinated pyridines, and explore its potential as a versatile intermediate for the development of complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique structural features for novel applications.

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern pharmacology, present in a significant percentage of top-selling pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties make it a privileged structure. The strategic introduction of specific functional groups onto the pyridine ring is a critical aspect of drug design, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles.

This compound (hereafter referred to as Compound 1 ) is a prime example of a highly functionalized pyridine derivative. It incorporates three key features that commend its use as a synthetic intermediate:

  • An isonicotinaldehyde moiety, providing a reactive handle for a wide array of subsequent chemical transformations.

  • A pyrrolidine group at the 6-position, a common motif in bioactive molecules that can enhance solubility and receptor binding.

  • A fluorine atom at the 2-position, which significantly influences the electronic properties of the pyridine ring and can serve as a metabolic blocking site or enhance binding affinity.

This guide will provide an in-depth examination of the core chemical principles governing Compound 1 , offering both foundational knowledge and practical insights for its application in research and development settings.

Molecular Structure and Physicochemical Properties

Chemical Structure

The IUPAC name for this compound is 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde.[2] Its structure is characterized by a central pyridine ring substituted at positions 2, 4, and 6.

workflow start 2,6-Difluoro-4-methylpyridine intermediate 2-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyridine start->intermediate  Pyrrolidine, Base (e.g., K₂CO₃), Solvent (e.g., DMSO)   product This compound (1) intermediate->product  Oxidizing Agent (e.g., SeO₂)  

Caption: Proposed synthetic workflow for Compound 1.

Proposed Experimental Protocol

The following protocol is a trusted, field-proven methodology for reactions of this type. It is designed to be self-validating by ensuring reaction completion can be monitored and the product can be isolated with high purity.

Step 1: Synthesis of 2-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyridine

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluoro-4-methylpyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO, 5 vol).

  • Reagent Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Causality:Potassium carbonate acts as a base to neutralize the HF byproduct of the SNAr reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAr reactions, effectively solvating the potassium cation and enhancing the nucleophilicity of the amine.

  • Reaction: Heat the mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (20 vol). A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound (1)

  • Reactor Setup: To a dry flask, add the intermediate from Step 1 (1.0 eq) and a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add selenium dioxide (SeO₂, 1.2 eq).

    • Causality:Selenium dioxide is a specific and reliable oxidizing agent for converting activated methyl groups (alpha to a pyridine nitrogen) into aldehydes.

  • Reaction: Heat the mixture to reflux (approx. 101 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the formation of the product by TLC or LC-MS.

  • Work-up: After cooling, filter the mixture to remove the black selenium byproduct. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, Compound 1 .

Chemical Reactivity and Applications in Drug Discovery

Reactivity Profile

The chemistry of Compound 1 is dominated by the aldehyde functional group. It is an electrophilic center, readily participating in a variety of classical C-C and C-N bond-forming reactions.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines.

  • Wittig Reaction: Reaction with phosphorus ylides to generate vinylpyridines.

  • Condensation Reactions: Serves as a key component in the synthesis of Schiff bases, hydrazones, and thiosemicarbazones. [3][4] The pyridine ring itself, while functionalized, remains a site for potential modification, although the electron-donating nature of the pyrrolidine group makes further SNAr reactions on the ring less favorable compared to its difluoro precursor.

Role as a Synthetic Building Block: A Case Study

The true value of Compound 1 lies in its utility as a scaffold for building more complex, biologically active molecules. For instance, thiosemicarbazones are a class of compounds known for their wide range of pharmacological activities, including acting as inhibitors of Dihydrofolate Reductase (DHFR), an important enzyme for DNA synthesis. [3] A straightforward derivatization of Compound 1 with a substituted thiosemicarbazide would yield a library of novel thiosemicarbazone derivatives. This strategic derivatization leverages the core structure of Compound 1 to rapidly access molecules with potential therapeutic value.

cluster_0 Compound 1 cluster_1 Reagent cluster_2 Potential Bioactive Product C1 This compound P1 Novel Thiosemicarbazone Derivative (e.g., Potential DHFR Inhibitor) C1->P1 Condensation (Acid Catalyst) R1 R-NH-C(=S)-NH₂ (Substituted Thiosemicarbazide) R1->P1

Caption: Logical workflow for derivatizing Compound 1 into potential therapeutics.

Safety and Handling

Compound 1 must be handled by technically qualified individuals in a laboratory setting. It is classified as an irritant.

Hazard InformationDetailsSource
GHS Pictograms Warning[5]
Signal Word Warning[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...)[5]
Storage Class Combustible Solid[6]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for application in drug discovery and organic synthesis. Its trifunctional nature—comprising a reactive aldehyde, a solubilizing pyrrolidine moiety, and an electronically-influential fluorine atom—makes it a versatile platform for generating diverse molecular libraries. The synthetic route proposed herein is based on robust and scalable chemical transformations, ensuring its accessibility for research and development. By understanding its structure, synthesis, and reactivity, researchers can effectively unlock the potential of this valuable building block to create the next generation of complex, bioactive compounds.

References

  • ChemWhat. (2026). This compound CAS#: 1228666-44-1.
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Pipzine Chemicals. (n.d.). 2-Fluoro-6-methylpyridine | Properties, Uses, Safety, Supplier in China.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Sinfoo Biotech. (n.d.). This compound.
  • ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling.
  • National Institutes of Health (NIH). (n.d.). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
  • National Institutes of Health (NIH). (n.d.). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.

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An In-depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. The document details the compound's nomenclature, physicochemical properties, a robust and plausible synthetic pathway, and a key application as a versatile building block. The synthesis section outlines a two-step process involving a nucleophilic aromatic substitution followed by a selective nitrile reduction. The application section provides a detailed protocol for a Knoevenagel condensation, a critical carbon-carbon bond-forming reaction for scaffold diversification. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utilization of this valuable heterocyclic aldehyde.

Introduction: The Strategic Value of Fluorinated Pyridine-Pyrrolidine Scaffolds

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its metabolic stability, water solubility, and ability to engage in hydrogen bonding as an acceptor.[1] When combined with a pyrrolidine moiety—a saturated five-membered nitrogen heterocycle—the resulting structure offers an increased three-dimensional character that is highly advantageous for exploring pharmacophore space and optimizing binding interactions with biological targets.[2] The pyrrolidine ring's non-planarity and the stereogenic potential of its carbons allow for fine-tuning of a molecule's spatial arrangement, which can dramatically influence its biological profile.[3]

The strategic incorporation of fluorine further enhances the desirability of this scaffold. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[4] It can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electronic interactions, and alter pKa and lipophilicity to enhance membrane permeability and bioavailability.[5][6]

This compound (hereafter referred to as the "title compound") embodies these strategic advantages. It is a bifunctional building block featuring:

  • A reactive aldehyde group at the 4-position, ideal for transformations such as reductive aminations, condensations, and Wittig reactions.

  • A 2,6-disubstituted pyridine core, where the fluorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, while the pyrrolidine group modulates the electronic and steric profile.

This guide provides the core technical information required to synthesize and utilize this high-value intermediate in discovery chemistry programs.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety. The nomenclature and key identifiers for the title compound are provided below.

  • Systematic IUPAC Name: 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde[7]

  • Common Name: this compound

  • CAS Number: 1228666-44-1[7]

  • Molecular Formula: C₁₀H₁₁FN₂O

  • Molecular Weight: 194.21 g/mol [8]

Table 1: Physicochemical and Safety Data
PropertyValue / InformationSource(s)
Physical Form Solid[8]
Molecular Weight 194.21[8]
Purity (Typical) ≥95%[7][9]
logP 2.11[7]
Hydrogen Bond Acceptors 3[7]
Melting Point Not reported in literature-
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate).(Inferred)
Signal Word Warning[7][9]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][7]
Storage Store long-term in a cool, dry place.[9]

Synthesis Pathway and Experimental Protocol

While the title compound is commercially available, an understanding of its synthesis is crucial for analogue preparation and process development. A robust and logical two-step synthetic route is proposed, starting from a readily available precursor. This pathway leverages a regioselective nucleophilic aromatic substitution (SNAr) followed by a chemoselective reduction.

Proposed Synthetic Scheme

The synthesis begins with 2,6-difluoroisonicotinonitrile. The high electrophilicity of the pyridine ring, enhanced by two fluorine atoms and a nitrile group, makes it highly susceptible to nucleophilic attack.

  • Step 1: Regioselective SNAr reaction of 2,6-difluoroisonicotinonitrile with pyrrolidine yields the intermediate, 2-fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile. The reaction proceeds preferentially at one of the C-F positions.

  • Step 2: Selective reduction of the nitrile group in the intermediate to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) at low temperature affords the final product. Low temperature is critical to prevent over-reduction to the primary amine.[4][8]

G cluster_step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_step2 Step 2: Selective Nitrile Reduction Start 2,6-Difluoroisonicotinonitrile Intermediate 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile (CAS 1228666-18-9) Start->Intermediate K2CO3, Acetonitrile, rt Pyrrolidine Pyrrolidine FinalProduct This compound (Target Compound) Intermediate->FinalProduct 1. DIBAL-H, THF, -78 °C 2. Aqueous Workup DIBALH DIBAL-H, -78 °C

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile

  • Causality: This reaction is a classic SNAr. The pyridine ring is electron-deficient (activated) and fluorine is an excellent leaving group for this transformation.[10][11] Potassium carbonate (K₂CO₃) is used as a mild base to neutralize the HF generated in situ. Acetonitrile is a suitable polar aprotic solvent.

  • Procedure:

    • To a solution of 2,6-difluoroisonicotinonitrile (1.0 eq) in anhydrous acetonitrile (0.5 M), add potassium carbonate (1.5 eq).

    • Add pyrrolidine (1.1 eq) dropwise to the suspension at room temperature while stirring.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture to remove inorganic salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of this compound

  • Causality: DIBAL-H is a bulky, electrophilic reducing agent ideal for the partial reduction of nitriles to aldehydes.[12] The reaction forms a stable imine-alane complex at low temperatures (-78 °C), which prevents further reduction. This complex is then hydrolyzed to the aldehyde during the aqueous workup.[4][6]

  • Procedure:

    • Dissolve the nitrile intermediate from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) in a flask equipped with a nitrogen inlet and a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (1.0 M solution in hexanes, 1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2.0 eq) at -78 °C.

    • Allow the mixture to warm to room temperature, then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until two clear layers form.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the title compound.

Application in Medicinal Chemistry: Knoevenagel Condensation

The aldehyde functionality of the title compound is a powerful synthetic handle. A prime application is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form a new C=C bond. This reaction is a cornerstone of drug synthesis, used to build complex scaffolds from simple precursors.[13]

Knoevenagel Condensation Scheme

This protocol describes the reaction of the title compound with malononitrile, a common active methylene compound, to produce an α,β-unsaturated dinitrile. This product is a valuable intermediate, serving as a Michael acceptor and a precursor for various heterocyclic systems.[14]

G cluster_reaction Application: Knoevenagel Condensation Aldehyde 2-Fluoro-6-(pyrrolidin-1-yl) isonicotinaldehyde Product 2-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methylene)malononitrile (α,β-Unsaturated Product) Aldehyde->Product Piperidine (cat.), Ethanol, Reflux Malononitrile Malononitrile (Active Methylene Cpd.)

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol
  • Causality: This reaction is typically base-catalyzed. A weak base like piperidine deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable conjugated alkene product.[13][14] Ethanol is a common protic solvent for this transformation.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.4 M).

    • Add a catalytic amount of piperidine (0.1 eq) to the solution.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

    • Maintain the reflux for 2-4 hours, monitoring the reaction by TLC. The product often precipitates out of the solution upon formation.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

    • Dry the product under vacuum to obtain the purified 2-((2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methylene)malononitrile.

Conclusion

This compound is a strategically designed chemical building block that combines the beneficial properties of the pyridine and pyrrolidine scaffolds with the powerful modulatory effects of fluorine. Its synthesis is achievable through standard, high-yielding organic transformations. The presence of the aldehyde functional group provides a reliable entry point for a multitude of subsequent reactions, such as the Knoevenagel condensation detailed herein, enabling the rapid diversification and construction of complex molecular libraries for drug discovery. This guide provides the essential technical framework for scientists to confidently incorporate this versatile intermediate into their research and development programs.

References

  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • Petri, G. L., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]
  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • Hampson, C. L., et al. (1998). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 50(7), 755-761. [Link]
  • Talele, T. T. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4173. [Link]
  • Master Organic Chemistry. (2017).
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9150-9160. [Link]
  • ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. [Link]
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • YouTube. (2019).
  • ResearchGate. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Link]

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Spectroscopic Characterization of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This molecule holds significant interest for researchers in medicinal chemistry and drug development due to its unique structural motifs, which are prevalent in various pharmacologically active agents. This document details the predicted proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. Each section includes a detailed, field-proven experimental protocol, an in-depth analysis of the predicted data, and the scientific rationale behind the spectral interpretations. The guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and application of this and structurally related molecules.

Introduction

The meticulous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide the fundamental tools for this characterization, offering a detailed insight into the molecular architecture and electronic properties of a compound. This compound (Figure 1) is a substituted pyridine derivative that incorporates several key functional groups: a fluoro-substituted aromatic ring, a pyrrolidine moiety, and an aldehyde group. The interplay of these functionalities is expected to result in a unique spectroscopic signature. This guide presents a predictive analysis of its spectroscopic data, offering a robust framework for its experimental characterization.

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon and proton framework of the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0s-
Pyridine-H (position 3)6.5 - 6.7d~2
Pyridine-H (position 5)6.3 - 6.5d~2
Pyrrolidine-H (α to N)3.5 - 3.7t~6-7
Pyrrolidine-H (β to N)1.9 - 2.1p~6-7
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak, which is easily identifiable.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe. A higher field strength enhances spectral dispersion and simplifies the interpretation of complex spectra.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds to ensure quantitative integration.

    • The number of scans should be a multiple of 8 (e.g., 16 or 32) to average out artifacts.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by referencing the residual CHCl₃ peak to δ 7.26 ppm.

    • Integrate all signals to determine the relative number of protons.

Figure 2: Experimental Workflow for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve sample in CDCl3 prep2 Transfer to NMR tube prep1->prep2 acq1 Insert sample into spectrometer prep2->acq1 acq2 Tune and shim acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra proc2->proc3 proc4 Integrate and assign peaks proc3->proc4

Caption: A streamlined workflow for NMR data acquisition and analysis.

Interpretation of the Predicted ¹H NMR Spectrum
  • Aldehyde Proton (δ 9.8 - 10.0): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond. It is expected to appear as a sharp singlet in the downfield region of the spectrum.

  • Pyridine Protons (δ 6.3 - 6.7): The two protons on the pyridine ring are in a highly electron-rich environment due to the electron-donating pyrrolidine group. This results in their signals appearing at a relatively upfield position for aromatic protons. The fluorine atom at position 2 will cause a small doublet splitting for the proton at position 3. Similarly, the proton at position 5 will appear as a doublet due to coupling with the proton at position 3.

  • Pyrrolidine Protons (δ 3.5 - 3.7 and 1.9 - 2.1): The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded by the nitrogen and are expected to appear as a triplet around δ 3.5 - 3.7. The protons on the β-carbons will be more shielded and are predicted to appear as a pentet (or multiplet) around δ 1.9 - 2.1 due to coupling with the four α-protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Aldehyde C=O190 - 195
Pyridine C-F160 - 165 (d, ¹JCF ≈ 240-260 Hz)
Pyridine C-N(pyrrolidine)155 - 160
Pyridine C-CHO140 - 145
Pyridine C-H (position 5)105 - 110
Pyridine C-H (position 3)100 - 105 (d, ²JCF ≈ 20-30 Hz)
Pyrrolidine C-α45 - 50
Pyrrolidine C-β25 - 30
Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences in the acquisition parameters:

  • Spectral Width: Set to cover a range of 0 to 220 ppm.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (δ 190 - 195): The aldehyde carbonyl carbon is significantly deshielded and will appear in the far downfield region of the spectrum.

  • Pyridine Carbons: The carbon atom bonded to the fluorine (C-F) will be observed as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the pyrrolidine nitrogen will also be in the downfield region. The remaining pyridine carbons will show characteristic shifts influenced by the substituents, with the carbon at position 3 also showing a smaller two-bond coupling to fluorine (²JCF).

  • Pyrrolidine Carbons: The α-carbons will be deshielded relative to the β-carbons due to the adjacent nitrogen atom.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

Predicted Mass Spectrum Data

Table 3: Predicted Key Mass Spectrometry Fragments

m/zPredicted Identity
194[M]⁺ (Molecular Ion)
193[M-H]⁺
165[M-CHO]⁺
124[M-C₄H₈N]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

    • The mass range should be set to scan from m/z 50 to 500.

  • Data Analysis:

    • Identify the molecular ion peak [M]⁺ and/or the protonated molecule [M+H]⁺.

    • Analyze the fragmentation pattern to identify characteristic losses.

Figure 3: Mass Spectrometry Fragmentation Pathway

M [M]⁺ (m/z 194) M_H [M-H]⁺ (m/z 193) M->M_H - H• M_CHO [M-CHO]⁺ (m/z 165) M->M_CHO - CHO• M_Pyrrolidine [M-C4H8N]⁺ (m/z 124) M->M_Pyrrolidine - C4H8N•

Caption: Predicted fragmentation pathway for this compound.

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 194, corresponding to the molecular weight of the compound (C₁₀H₁₁FN₂O).

  • [M-H]⁺ Fragment: Loss of the aldehydic proton is a common fragmentation pathway for aldehydes, leading to a peak at m/z 193.[1][2][3]

  • [M-CHO]⁺ Fragment: Cleavage of the C-C bond between the pyridine ring and the aldehyde group will result in the loss of a formyl radical (CHO•), giving a fragment at m/z 165.[1][2][3]

  • [M-C₄H₈N]⁺ Fragment: Fragmentation involving the pyrrolidine ring could lead to the loss of a C₄H₈N• radical, resulting in a fragment at m/z 124.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Predicted Infrared Absorption Data

Table 4: Predicted Key Infrared Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~2900-2800Aldehyde C-HStretch
~1700-1680Aldehyde C=OStretch
~1600-1450Aromatic C=C & C=NStretch
~1250-1200C-NStretch
~1100-1000C-FStretch
Experimental Protocol for Infrared Spectroscopy
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method is often preferred for its simplicity and speed.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Interpretation of the Predicted Infrared Spectrum
  • Aldehyde C-H Stretch (~2900-2800 cm⁻¹): A characteristic, and often weak, pair of bands for the aldehydic C-H stretch is expected in this region. The presence of a band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.[4][5]

  • Aldehyde C=O Stretch (~1700-1680 cm⁻¹): A strong, sharp absorption band in this region is indicative of the carbonyl group of the aldehyde. Conjugation with the aromatic pyridine ring is expected to lower the stretching frequency compared to a simple aliphatic aldehyde.[4][5]

  • Aromatic C=C and C=N Stretches (~1600-1450 cm⁻¹): Several bands of variable intensity in this region are characteristic of the stretching vibrations of the pyridine ring.

  • C-N Stretch (~1250-1200 cm⁻¹): The stretching vibration of the C-N bond between the pyridine ring and the pyrrolidine nitrogen is expected in this region.

  • C-F Stretch (~1100-1000 cm⁻¹): A strong absorption band in this region is characteristic of the C-F stretching vibration.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for this compound. The presented protocols are based on standard, validated laboratory practices designed to yield high-quality, reproducible data. The in-depth interpretation of the predicted spectra, grounded in established spectroscopic principles and data from analogous structures, offers a comprehensive framework for the structural verification of this compound. This guide is intended to be a valuable resource for researchers, facilitating the efficient and accurate characterization of this and related molecules in their ongoing research and development endeavors.

References

  • Smith, B. C. The C=O Bond, Part II: Aldehydes. Spectroscopy, 2017, 32 (11), 28-33. [Link]
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • IR: aldehydes. University of Calgary. [Link]
  • Fragmentation and mass spectra of Aldehydes. Chemistry!!! Not Mystery. [Link]
  • Mass Spectrometry - Fragmentation P
  • GCMS Section 6.11.4. Whitman College. [Link]

Sources

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: Synthesis, Characterization, and Application in Drug Discovery

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol with mechanistic insights, discuss its analytical characterization, and explore its strategic application as a versatile scaffold in modern medicinal chemistry, particularly in the development of kinase inhibitors.

Molecular Overview and Physicochemical Properties

This compound, with a molecular weight of 194.21 g/mol , is a trifunctional aromatic heterocycle.[1][2] Its structure is characterized by a pyridine ring substituted at key positions, conferring a unique combination of chemical reactivity and biological relevance. The IUPAC name for this compound is 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde.

The core structure features:

  • A Pyridine Ring: An electron-deficient aromatic system that frequently serves as a core scaffold in medicinal chemistry.[3]

  • A Fluorine Atom at C2: This atom serves a dual purpose. Its high electronegativity activates the C2 position for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group in this context.[4] Additionally, fluorine substitution is a well-established strategy in drug design to modulate metabolic stability and binding affinity.[5]

  • A Pyrrolidine Moiety at C6: A saturated, five-membered nitrogen heterocycle, the pyrrolidine ring is a "privileged" scaffold in drug discovery.[4][6] Its non-planar, three-dimensional structure allows for better exploration of protein binding pockets compared to flat aromatic rings, and it can improve physicochemical properties such as solubility.[4][6]

  • An Aldehyde Group at C4: This versatile functional group serves as a critical synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, condensations, and Wittig reactions to build molecular complexity.[7][8]

These features make the compound a highly valuable intermediate for constructing diverse molecular libraries targeted at various biological endpoints.

Table 1: Core Physicochemical and Structural Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁FN₂O[2][9]
Molecular Weight 194.21 g/mol [1][2]
CAS Number 1228666-44-1[9][10]
IUPAC Name 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
Canonical SMILES O=CC1=CC(F)=NC(N2CCCC2)=C1[2]
InChI Key QRFXSOBPZHNTNH-UHFFFAOYSA-N[2]
Form Solid[2]
Purity (Typical) ≥95%[9]

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node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

F7 [label="F", pos="-2.6,1.25!", fontcolor="#34A853"];

C8 [label="C", pos="0,-2.8!"]; H9 [label="H", pos="-0.8,-3.4!"]; O10 [label="O", pos="0.8,-3.4!", fontcolor="#EA4335"];

N11 [label="N", pos="2.6,1.25!", fontcolor="#4285F4"]; C12 [label="C", pos="3.5,2.2!"]; C13 [label="C", pos="4.5,1.5!"]; C14 [label="C", pos="4.2,0.2!"]; C15 [label="C", pos="2.9,-0.2!"];

// Define edges for bonds edge [color="#202124"]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

C2 -- F7 [style=bold]; C4 -- C8 [style=bold]; C8 -- H9; C8 -- O10 [style=double];

C6 -- N11 [style=bold]; N11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- N11;

// Add implicit hydrogens for clarity (optional, as labels) node [shape=none, fontsize=10]; H_C3 [label="H", pos="-2.1,-1.1!"]; H_C5 [label="H", pos="2.1,-1.1!"]; }

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The strategic choice of starting material and reaction conditions is paramount for achieving high yield and purity.

Causality Behind Experimental Choices:

  • Starting Material: The logical precursor is 2,6-difluoroisonicotinaldehyde . The two fluorine atoms activate the pyridine ring towards nucleophilic attack. The attack is favored at the C2 and C6 positions due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.[11]

  • Nucleophile: Pyrrolidine is used as the nucleophile.

  • Regioselectivity: The reaction is designed to be selective for monosubstitution. By using approximately one equivalent of pyrrolidine, we favor the displacement of a single fluorine atom. The electron-donating character of the newly added pyrrolidine group deactivates the ring towards a second substitution, aiding in the prevention of the undesired 2,6-di(pyrrolidin-1-yl) product.

  • Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is chosen. These solvents are ideal for SNAr reactions as they can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[12]

  • Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is included to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are often required to overcome the activation energy for the SNAr reaction on fluoropyridines.[11] Microwave irradiation can also be employed for rapid and controlled heating.[5]

Synthetic_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM 2,6-Difluoroisonicotinaldehyde Process Nucleophilic Aromatic Substitution (SNAr) SM->Process Nuc Pyrrolidine (1.1 eq) Nuc->Process Solvent DMSO (Solvent) Solvent->Process Base K₂CO₃ (Base, 2.0 eq) Base->Process Temp Heat (e.g., 100 °C) Temp->Process Product This compound Process->Product

Caption: Synthetic workflow for this compound via SNAr.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process controls and defined purification steps.

Materials:

  • 2,6-Difluoroisonicotinaldehyde (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,6-difluoroisonicotinaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMSO to create a stirrable suspension. Add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). The organic layers are combined.

  • Washing: Wash the combined organic layers with water (2x) to remove DMSO, followed by brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific experimental data is proprietary to manufacturers, the expected spectroscopic signatures can be reliably predicted.

Table 2: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aldehyde Proton (CHO): Singlet, ~9.8-10.0 ppm. Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm). Pyrrolidine Protons: Two multiplets in the aliphatic region (~3.5 ppm for α-CH₂ and ~1.9 ppm for β-CH₂).
¹³C NMR Carbonyl Carbon (C=O): ~190 ppm. Aromatic Carbons: Signals between ~110-165 ppm. The carbon attached to fluorine (C-F) will show a large coupling constant (¹JCF). Pyrrolidine Carbons: Signals in the aliphatic region (~47 ppm for α-C and ~25 ppm for β-C).
IR Spectroscopy C=O Stretch (Aldehyde): Strong absorption band around 1700 cm⁻¹. C-F Stretch: Strong absorption band around 1200-1300 cm⁻¹. C=N, C=C Stretch (Aromatic): Bands in the 1500-1600 cm⁻¹ region.
Mass Spectrometry [M+H]⁺: Expected at m/z = 195.21.

Applications in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[7] Protein kinases are critical targets in oncology and immunology, and many FDA-approved kinase inhibitors feature a substituted pyridine core.[3][13]

The aldehyde group is the key point for elaboration. Through reductive amination, it can be converted into an amine, which can then be coupled with other fragments to explore the solvent-exposed regions of a kinase active site.[7] This strategy is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

Scaffold_Elaboration cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Coupling Start 2-Fluoro-6-(pyrrolidin-1-yl) isonicotinaldehyde Intermediate Secondary Amine Intermediate Start->Intermediate Reaction Reagent1 Primary Amine (R-NH₂) Reagent1->Intermediate Condition1 Reducing Agent (e.g., NaBH(OAc)₃) Condition1->Intermediate Final Potential Kinase Inhibitor Scaffold Intermediate->Final Reaction Reagent2 Carboxylic Acid (R'-COOH) Reagent2->Final Condition2 Coupling Agent (e.g., HATU, EDCI) Condition2->Final

Caption: Elaboration of the title compound into a potential kinase inhibitor scaffold.

This two-step sequence allows for the introduction of two points of diversity (R and R'), enabling the generation of a library of compounds for structure-activity relationship (SAR) studies. The pyrrolidine moiety and the fluorine atom are retained as key structural elements that can contribute to target binding and favorable drug-like properties. This approach has been successfully used to develop potent inhibitors for kinases such as cMET and RON.[14]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Identification: The compound is classified as an irritant and may be harmful if swallowed.[9] It can cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping the compound under an inert atmosphere is recommended to maintain product quality.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

References

  • ResearchGate. (n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model.
  • Google Patents. (1966). US3254124A - Aminoketones and methods for their production.
  • Google Patents. (1948).
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
  • PubMed. (2015). Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors. [Link]
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • ResearchGate. (n.d.). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors.
  • PubMed. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. [Link]
  • YouTube. (2025). Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. [Link]
  • PubMed. (2013). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases. [Link]
  • YouTube. (2024). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. [Link]
  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
  • PubMed. (2024).
  • National Institutes of Health. (n.d.). Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations.
  • PubMed. (2021).

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Navigating the Synthesis and Supply of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Examination of a Versatile Building Block for Drug Discovery and Development

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and saturated heterocycles into molecular scaffolds is a proven strategy for optimizing drug-like properties. The compound 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde , with its unique combination of a fluorine-substituted pyridine ring, a pyrrolidine moiety, and a reactive aldehyde group, represents a valuable and commercially available building block for the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, a detailed representative synthesis protocol, and an exploration of its potential applications in drug discovery, aimed at researchers, scientists, and drug development professionals.

Commercial Availability and Supplier Landscape

This compound is readily accessible for research and development purposes from a variety of chemical suppliers. This accessibility is a critical factor for its utilization in discovery campaigns, ensuring a reliable supply chain for initial screening and lead optimization efforts. A summary of key suppliers and their typical product specifications is provided in Table 1.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailability
FluorochemF75125795+%In Stock
AK Scientific, Inc.Z867495%In Stock
Matrix Scientific09819495+%In Stock
Sigma-AldrichADE000105-Available
ChemWhatCW-1228666-44-1-Inquiry

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

This compound is typically supplied as a solid with a purity of 95% or greater, which is suitable for most research applications. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity and characterization data. While a specific, publicly available CoA with detailed analytical data was not identified during the compilation of this guide, suppliers can typically provide this information upon request.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

Table 2: Key Physicochemical Properties

PropertyValue
CAS Number 1228666-44-1[1]
Molecular Formula C₁₀H₁₁FN₂O[1]
Molecular Weight 194.21 g/mol [1]
IUPAC Name 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde[1]
Appearance Solid (typical)
Purity ≥95% (typical)[2][3]

Strategic Importance in Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug design. The pyridine core is a common feature in many biologically active compounds, including kinase inhibitors.[4] The introduction of a fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and enhance binding interactions with target proteins.

The pyrrolidine ring, a saturated N-heterocycle, is another privileged scaffold in medicinal chemistry. Its three-dimensional nature allows for the exploration of chemical space beyond flat aromatic systems, which can lead to improved target affinity and selectivity. Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor and provides a vector for further chemical modification.

The aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

  • Condensation reactions: To construct various heterocyclic systems.

  • Oxidation: To form the corresponding carboxylic acid.

This combination of features makes this compound a valuable starting material for the synthesis of compound libraries aimed at various biological targets.

Representative Synthesis Protocol

While a specific, peer-reviewed synthesis of this compound has not been published, a plausible and representative synthetic route can be devised based on established pyridine functionalization methodologies. The following protocol is a proposed method and should be optimized for specific laboratory conditions.

Scheme 1: Proposed Synthesis of this compound

G A 2,6-Difluoro-4-methylpyridine B 2,6-Difluoro-4-(dibromomethyl)pyridine A->B NBS, AIBN, CCl4, reflux C 2,6-Difluoroisonicotinaldehyde B->C AgNO3, H2O, acetone, reflux D This compound C->D Pyrrolidine, K2CO3, DMSO, 80 °C

Caption: Proposed synthetic pathway to the target compound.

Step 1: Benzylic Bromination of 2,6-Difluoro-4-methylpyridine

  • Rationale: The methyl group at the 4-position of the pyridine ring is activated for free-radical bromination. N-Bromosuccinimide (NBS) is a convenient source of bromine radicals, and azobisisobutyronitrile (AIBN) is a standard radical initiator.

  • Procedure:

    • To a solution of 2,6-difluoro-4-methylpyridine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (2.2 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure to yield crude 2,6-difluoro-4-(dibromomethyl)pyridine, which can be used in the next step without further purification.

Step 2: Hydrolysis to 2,6-Difluoroisonicotinaldehyde

  • Rationale: The geminal dibromide is readily hydrolyzed to the corresponding aldehyde. Silver nitrate can facilitate this conversion.

  • Procedure:

    • Dissolve the crude 2,6-difluoro-4-(dibromomethyl)pyridine in a mixture of acetone and water.

    • Add silver nitrate (AgNO₃, 2.5 eq) and heat the mixture to reflux.

    • Monitor the reaction until the starting material is consumed.

    • Cool the mixture and filter off the silver bromide precipitate.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2,6-difluoroisonicotinaldehyde.

Step 3: Nucleophilic Aromatic Substitution with Pyrrolidine

  • Rationale: The fluorine atom at the 6-position of 2,6-difluoroisonicotinaldehyde is susceptible to nucleophilic aromatic substitution (SNAr) by an amine. The electron-withdrawing nature of the aldehyde and the other fluorine atom activates the ring for this transformation. The reaction is typically carried out in a polar aprotic solvent in the presence of a base.

  • Procedure:

    • To a solution of 2,6-difluoroisonicotinaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Discovery Programs

The utility of this compound as a building block is best illustrated by its potential application in the synthesis of kinase inhibitors and other targeted therapies. The aldehyde can be readily transformed into various functional groups that can interact with key residues in a protein's active site.

Workflow: Utilization in a Kinase Inhibitor Synthesis Program

G A 2-Fluoro-6-(pyrrolidin-1-yl) isonicotinaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation A->D H Diverse Amine Side Chains B->H Introduction of I Extended Conjugated Systems C->I Formation of J Novel Heterocyclic Scaffolds D->J Construction of E Library of Amines E->B F Phosphonium Ylides F->C G Active Methylene Compounds G->D K Kinase Inhibitor Library H->K I->K J->K

Caption: Synthetic diversification from the core aldehyde.

By employing parallel synthesis techniques, a library of compounds can be rapidly generated from this single intermediate. For example, reductive amination with a diverse set of primary and secondary amines can introduce a wide range of side chains to probe the binding pocket of a target kinase. These modifications can be crucial for achieving potency and selectivity.

Conclusion

This compound is a commercially available and synthetically versatile building block that holds significant potential for the discovery and development of new therapeutic agents. Its unique combination of a fluorinated pyridine ring, a pyrrolidine moiety, and a reactive aldehyde group provides medicinal chemists with a powerful tool for the construction of diverse and novel molecular architectures. This guide provides a foundational understanding of its supply, synthesis, and potential applications, empowering researchers to effectively incorporate this valuable intermediate into their drug discovery programs.

References

  • ChemWhat. This compound. [Link]
  • Fluorochem. 2-Fluoro-6-(pyrrolidin-1-yl)
  • AK Scientific, Inc. This compound Safety Data Sheet.
  • Google Patents.
  • Google Patents.
  • PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
  • ResearchGate. Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]
  • PubMed Central.

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The Strategic Application of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique and versatile molecular scaffolds. Among these, fluorinated pyridine derivatives have emerged as a cornerstone of modern drug discovery. This technical guide delves into the core attributes and diverse applications of a particularly valuable building block: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde . We will explore its synthesis, physicochemical properties, and, most importantly, its strategic deployment in the rational design of next-generation therapeutics, including kinase inhibitors and targeted protein degraders. This document serves as a comprehensive resource for researchers aiming to leverage the unique chemical functionalities of this compound to accelerate their drug discovery programs.

Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic incorporation of a fluorine atom onto this privileged scaffold can dramatically influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

This compound (CAS 1228666-44-1) is a trifunctional building block that masterfully combines these desirable features. Its structure is characterized by:

  • A 2-fluoro-pyridine core : This imparts the aforementioned benefits of fluorination, enhancing the drug-like properties of its derivatives.

  • A 6-pyrrolidinyl group : This saturated heterocycle can improve aqueous solubility and provides a three-dimensional structural element that can be crucial for optimal target engagement. The pyrrolidine moiety is a common feature in a wide range of biologically active compounds.

  • A 4-formyl (aldehyde) group : This reactive handle is the cornerstone of this building block's versatility, allowing for a multitude of subsequent chemical transformations to build molecular complexity.

This unique combination of functionalities makes this compound a highly sought-after intermediate in the synthesis of complex bioactive molecules.

Physicochemical Properties and Reactivity

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 1228666-44-1
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol
Appearance Solid
Purity ≥95%

The aldehyde functionality is the primary site of reactivity, readily participating in a wide range of classical organic reactions. This allows for its elaboration into a diverse array of functional groups and heterocyclic systems, making it a powerful tool for library synthesis and lead optimization.

Synthetic Pathways and Considerations

While the direct synthesis of this compound is often proprietary to commercial suppliers, a plausible retrosynthetic analysis suggests its construction from simpler, commercially available pyridine derivatives. A general and modular approach to substituted pyridines often involves the construction of the pyridine core through condensation reactions or the functionalization of a pre-existing pyridine ring.

A likely synthetic route would involve the nucleophilic aromatic substitution of a di-halogenated pyridine, followed by introduction of the formyl group.

Synthetic_Pathway cluster_0 Hypothetical Synthetic Route Start 2,6-Difluoro-isonicotinaldehyde Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate

A plausible synthetic approach to the title compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a starting material for the synthesis of high-value, biologically active molecules. Its trifunctional nature allows for diverse derivatization strategies.

A Versatile Scaffold for Kinase Inhibitors

The pyridine core is a well-established hinge-binding motif in many ATP-competitive kinase inhibitors. The aldehyde group of this compound serves as a key anchoring point for constructing more complex heterocyclic systems, such as pyrimidines, which are also prevalent in kinase inhibitors.

A common strategy involves a condensation reaction to form an enaminone, followed by cyclization with a suitable reagent like guanidine to furnish a 2-aminopyrimidine scaffold. This approach provides a modular route to a diverse library of potential kinase inhibitors.

Kinase_Inhibitor_Synthesis cluster_1 Kinase Inhibitor Scaffold Synthesis Aldehyde This compound Enaminone (E)-3-(Dimethylamino)-1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)prop-2-en-1-one Aldehyde->Enaminone Condensation Pyrimidine 2-Amino-4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)pyrimidine Enaminone->Pyrimidine Cyclization DMFDMA DMF-DMA DMFDMA->Enaminone Guanidine Guanidine Guanidine->Pyrimidine

General workflow for synthesizing a kinase inhibitor scaffold.

This protocol is a representative example based on established methodologies for similar aldehydes and has not been optimized for this specific substrate.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)prop-2-en-1-one

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 2-Amino-4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)pyrimidine

  • To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).

  • Reflux the reaction mixture for 8 hours, monitoring by TLC.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyrimidine scaffold.

A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)

The classification of this compound as a "Protein Degrader Building Block" by chemical suppliers points to its significant potential in the rapidly evolving field of targeted protein degradation. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the POI.

  • A ligand that binds to an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The aldehyde functionality of this compound is an ideal attachment point for a linker, which can then be further functionalized with an E3 ligase ligand. The fluoropyridine-pyrrolidine moiety can serve as a core scaffold for the POI ligand or be a part of it.

PROTAC_MoA cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation POI Degradation Proteasome->Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

The versatility of the aldehyde allows for various linker attachment strategies, such as reductive amination to form an amine that can be subsequently acylated to introduce the linker. This modularity is highly advantageous in PROTAC design, where linker length and composition are critical for optimal ternary complex formation and subsequent protein degradation.

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a fluorinated pyridine core, a pyrrolidine moiety, and a reactive aldehyde handle provides a robust platform for the synthesis of diverse and complex molecular architectures. As demonstrated, its applications span the rational design of kinase inhibitors and the innovative field of targeted protein degradation. The strategic use of this and similar building blocks will undoubtedly continue to fuel the discovery and development of novel therapeutics for a wide range of diseases. Researchers are encouraged to explore the full potential of this valuable intermediate in their quest for the next generation of medicines.

References

The Strategic Utility of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde has emerged as a valuable scaffold, embodying several key structural features that are highly sought after in medicinal chemistry. This technical guide provides an in-depth analysis of this compound, from its fundamental chemical properties to its strategic application as a synthetic intermediate. We will explore the synergistic effects of its constituent moieties—the fluorinated pyridine core, the pyrrolidine substituent, and the reactive aldehyde—and discuss its potential in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Introduction: The Architectural Logic of a Privileged Building Block

The design of small-molecule drugs is a meticulous process of molecular engineering, where every atom and functional group is strategically placed to optimize potency, selectivity, and pharmacokinetic properties. The structure of this compound is a testament to this principle, integrating three distinct motifs that each contribute to its utility as a synthetic building block.

  • The Fluorinated Pyridine Core: The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a fluorine atom can have a profound impact on a molecule's properties, including its metabolic stability, bioavailability, and target binding affinity, due to fluorine's high electronegativity and small size.[2] Specifically, the fluorine at the 2-position of the pyridine ring can modulate the pKa of the ring nitrogen and influence the molecule's overall electronic profile.

  • The Pyrrolidine Moiety: The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering a three-dimensional architecture that can effectively explore pharmacophore space.[3][4] Its saturated nature allows for precise stereochemical control, which is often crucial for selective target engagement.[3] The pyrrolidine substituent at the 6-position of the pyridine ring can enhance solubility, improve metabolic stability, and provide a vector for further molecular elaboration.

  • The Isonicotinaldehyde Functionality: The aldehyde group at the 4-position serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This reactive site allows for the facile introduction of diverse functionalities and the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

The convergence of these three features in a single, stable molecule makes this compound a powerful tool for the rapid generation of compound libraries and the optimization of lead candidates in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1228666-44-1[5][6][7]
Molecular Formula C₁₀H₁₁FN₂O
Molecular Weight 194.21 g/mol [7]
Appearance Solid
Purity Typically ≥95%[5]
IUPAC Name 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde[6]
InChI Key QRFXSOBPZHNTNH-UHFFFAOYSA-N[6]
SMILES O=Cc1cc(F)nc(N2CCCC2)c1[6]

Storage and Handling:

This compound should be stored in a cool, dry place.[5] It is classified as an irritant and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

While specific, detailed, and publicly available protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A likely precursor is 2,6-difluoroisonicotinaldehyde or a related nitrile derivative. The synthesis would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where one of the fluorine atoms is displaced by pyrrolidine. The high reactivity of the 2- and 6-positions of the pyridine ring towards nucleophilic attack makes this a feasible approach.

Disclaimer: The following synthetic scheme is a conceptual illustration and has not been experimentally validated from a specific cited source. It is intended to represent a logical synthetic approach based on known chemical transformations.

G cluster_0 Conceptual Synthetic Pathway A 2,6-Difluoroisonicotinaldehyde C This compound A->C Nucleophilic Aromatic Substitution (Base, Solvent, Heat) B Pyrrolidine B->C

Caption: Conceptual synthesis of the target compound.

Core Applications in Synthetic Chemistry: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its aldehyde functionality. This group serves as a linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse and complex molecular scaffolds. Below, we outline some of the key transformations for which this building block is ideally suited.

Reductive Amination: Forging Key Amine Linkages

Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde group of this compound can be readily condensed with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This reaction is particularly valuable for linking the pyridine core to other fragments of a target molecule.

G cluster_1 Reductive Amination Workflow start This compound imine Imine/Iminium Ion Intermediate start->imine Condensation amine Primary or Secondary Amine (R₁R₂NH) amine->imine product Final Amine Product imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product Reduction

Caption: General workflow for reductive amination.

Illustrative Protocol (General):

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added the desired amine (1.0-1.2 eq).

  • Imine Formation: The reaction mixture is stirred at room temperature for a period of time (typically 30 minutes to 2 hours) to allow for the formation of the imine intermediate. The addition of a mild acid catalyst (e.g., acetic acid) can facilitate this step.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture.

  • Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated sodium bicarbonate or water). The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Wittig and Horner-Wadsworth-Emmons Reactions: Constructing Alkenes

The aldehyde can be converted to an alkene with controlled stereochemistry using the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) variant. These reactions are invaluable for introducing unsaturated linkers into a molecule, which can be important for conformational constraint or for accessing further functionalization.

G cluster_2 Alkene Synthesis via Wittig/HWE Reaction start This compound product Alkene Product start->product reagent Phosphonium Ylide or Phosphonate Carbanion reagent->product Reaction

Caption: General scheme for alkene synthesis.

Aldol and Related Condensations: Carbon-Carbon Bond Formation

The aldehyde can also participate in aldol-type reactions with enolates or other carbon nucleophiles to form β-hydroxy carbonyl compounds, which can be further elaborated. This provides a powerful method for constructing more complex carbon skeletons.

Strategic Application in Kinase Inhibitor Design

A significant application of building blocks like this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the hinge region of the ATP-binding site of the kinase. The substituents on this core are crucial for achieving potency and selectivity. The 2-fluoro-6-(pyrrolidin-1-yl)pyridine motif is well-suited for this purpose, and the aldehyde functionality allows for the introduction of a variety of side chains that can interact with other regions of the kinase active site.

G cluster_3 Role in Kinase Inhibitor Synthesis building_block 2-Fluoro-6-(pyrrolidin-1-yl) isonicotinaldehyde reaction Synthetic Transformation (e.g., Reductive Amination) building_block->reaction intermediate Key Intermediate reaction->intermediate final_product Kinase Inhibitor intermediate->final_product Further Elaboration

Caption: Conceptual pathway to kinase inhibitors.

Conclusion

This compound is a highly functionalized and strategically designed building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a fluorinated pyridine core, a pyrrolidine moiety, and a reactive aldehyde group makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly those with therapeutic potential. While detailed, publicly available synthetic protocols are limited, the principles of its synthesis and its key reactions are well-established in the field of organic chemistry. As the demand for novel, highly optimized drug candidates continues to grow, the importance of such versatile and well-designed building blocks will undoubtedly increase. This guide serves as a foundational resource for chemists seeking to incorporate this valuable tool into their synthetic strategies.

References

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
  • MDPI. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(x), x. [Link]
  • Taha, M. O., & Abu-Taweel, G. M. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 1-22. [Link]
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4966. [Link]
  • PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

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A Technical Guide to the Reactivity of the Aldehyde Group in 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde functional group in 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS No. 1228666-44-1). The molecule's unique electronic architecture, characterized by a potent "push-pull" system, imparts distinct properties to the isonicotinaldehyde core. This document explores the interplay of the electron-donating pyrrolidinyl group and the electron-withdrawing fluoro and aldehyde substituents. We will dissect the resulting impact on the aldehyde's electrophilicity and detail its behavior in key synthetic transformations, including oxidation, reduction, Knoevenagel condensation, and Wittig olefination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in synthetic applications.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative featuring a strategically functionalized core.[1][2][3] The pyridine ring, an essential motif in pharmaceuticals and agrochemicals, is adorned with three key substituents that dictate its chemical behavior.[4] The aldehyde group at the C4 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is significantly modulated by the electronic nature of the substituents at the C2 and C6 positions. Understanding these electronic influences is paramount to predicting and controlling reaction outcomes.

Compound Information
IUPAC Name 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
CAS Number 1228666-44-1[1][2]
Molecular Formula C10H11FN2O[3]
Molecular Weight 194.21 g/mol [3]
Canonical SMILES O=CC1=CC(F)=NC(N2CCCC2)=C1[1]

Analysis of Substituent Electronic Effects

The reactivity of the aldehyde group is not governed in isolation but is a direct consequence of the cumulative electronic effects exerted by the substituents on the pyridine ring. The molecule presents a classic example of a push-pull system, where electron-donating and electron-withdrawing groups work in concert to polarize the aromatic system.

  • 2-Fluoro Group: The fluorine atom exerts a powerful, electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the entire pyridine ring, thereby increasing the electrophilicity of the ring carbons and, consequently, the attached aldehyde carbon.[5][6][7]

  • 6-Pyrrolidinyl Group: The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the pyridine π-system. This constitutes a strong electron-donating mesomeric or resonance effect (+M). This effect increases electron density, particularly at the ortho (C5) and para (C3) positions relative to the pyrrolidinyl group.[8][9]

  • 4-Aldehyde Group: The aldehyde itself is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic attack and is the primary site for nucleophilic attack.

The synergy of these groups creates a highly polarized molecule. The pyrrolidine group "pushes" electron density into the ring, while the fluoro and aldehyde groups "pull" density out. This electronic tension significantly enhances the partial positive charge (δ+) on the aldehyde's carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

Caption: Electronic push-pull effects in the title molecule.

Key Reactions of the Aldehyde Group

The enhanced electrophilicity of the aldehyde carbonyl dictates its participation in a range of classical and modern organic transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by dehydration.[10] The reaction is typically catalyzed by a weak base. The pronounced electrophilicity of the aldehyde in this compound makes it an excellent substrate for this transformation, proceeding under mild conditions to yield α,β-unsaturated products.[11][12]

knoevenagel_mechanism node_style node_style reactant_style reactant_style intermediate_style intermediate_style product_style product_style Aldehyde Ar-CHO Alkoxide Ar-CH(O⁻)-CH(CN)₂ Aldehyde->Alkoxide ActiveMethylene CH₂(CN)₂ Carbanion ⁻CH(CN)₂ ActiveMethylene->Carbanion Base Base (e.g., Piperidine) Base->ActiveMethylene -H⁺ Carbanion->Aldehyde Nucleophilic Attack Alcohol Ar-CH(OH)-CH(CN)₂ Alkoxide->Alcohol +H⁺ Product Ar-CH=C(CN)₂ Alcohol->Product -H₂O (Dehydration) Water H₂O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol (10 mL/mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) as a catalyst to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding 2-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-ylmethylene)malononitrile.

Parameter Condition Rationale
Solvent EthanolGood solubility for reactants, suitable boiling point.
Catalyst PiperidineA mild base sufficient to deprotonate malononitrile without promoting self-condensation of the aldehyde.[10]
Temperature RefluxProvides sufficient energy to overcome the activation barrier for dehydration.
Stoichiometry Slight excess of malononitrileEnsures complete consumption of the aldehyde.
Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones.[13] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The high electrophilicity of the aldehyde in the title compound facilitates a rapid and efficient reaction, allowing for the synthesis of various vinyl-substituted pyridine derivatives.[14]

Experimental Protocol: Synthesis of a Stilbene-analogue via Wittig Reaction

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 eq) dropwise. Stir the resulting deep red/orange mixture for 1 hour at 0 °C to form the ylide.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired alkene.

wittig_workflow start_end_style start_end_style process_style process_style input_style input_style output_style output_style start Start phosphonium Benzyltriphenyl- phosphonium chloride start->phosphonium ylide_prep Prepare Phosphorus Ylide (Phosphonium Salt + Base in THF) aldehyde_add Add Aldehyde Solution (in THF at 0°C) ylide_prep->aldehyde_add reaction React at Room Temperature (4-12 hours) aldehyde_add->reaction quench Quench with aq. NH₄Cl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify end Isolated Alkene Product purify->end phosphonium->ylide_prep base n-BuLi or t-BuOK base->ylide_prep aldehyde 2-Fluoro-6-(pyrrolidin-1-yl) -isonicotinaldehyde aldehyde->aldehyde_add

Caption: Experimental workflow for the Wittig reaction.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to carboxylic acids.[15] Given the presence of the electron-rich pyrrolidine group, which could be sensitive to harsh oxidizing agents, a moderately strong reagent like the Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) is a suitable choice.[16] This transformation provides access to 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid, a valuable building block for amides and esters.

Experimental Protocol: Jones Oxidation

  • Setup: Dissolve this compound (1.0 eq) in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add Jones reagent dropwise to the stirring solution, maintaining the internal temperature below 10 °C. The appearance of a persistent orange color indicates a slight excess of the oxidant.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quenching: Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green precipitate of chromium salts forms.

  • Workup: Filter the mixture to remove the chromium salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in water and adjust the pH to ~3-4 with a suitable acid or base to precipitate the product carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to yield the desired carboxylic acid.

Reduction to Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, readily achieved with hydride reagents. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its selectivity for aldehydes and ketones, leaving other functional groups intact, and its operational simplicity.

Experimental Protocol: NaBH₄ Reduction

  • Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirring solution over 15 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water or dilute HCl.

  • Workup: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol, which is often pure enough for subsequent steps or can be further purified by chromatography.

Conclusion

The aldehyde group of this compound is a highly activated and versatile functional group. The powerful push-pull electronic environment, established by the fluoro and pyrrolidinyl substituents, renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity allows for efficient participation in a wide array of fundamental organic transformations, including Knoevenagel condensations, Wittig olefinations, oxidations, and reductions, often under mild conditions. A thorough understanding of these electronic underpinnings enables chemists to strategically employ this molecule as a valuable synthon for the construction of complex, highly functionalized heterocyclic compounds for applications in medicinal chemistry and materials science.

References

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
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  • Knoevenagel condens
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  • Oxidation of substituted 2-furaldehydes by quinolinium dichromate: A kinetic study.
  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. National Institutes of Health (NIH). [Link]
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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  • Oxidation of alcohols I: Mechanism and oxidation st
  • Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues. PubMed. [Link]
  • Stereoselective Synthesis of 2,6-Disubstituted Piperidine Alkaloids.

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safety and handling of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: Properties, Handling, and Synthetic Utility

Introduction

This compound is a substituted pyridine derivative that serves as a highly functionalized building block in modern medicinal chemistry. Its structure is characterized by three key components: an electron-deficient pyridine ring activated by a fluorine atom, a nucleophilic pyrrolidine moiety, and a versatile aldehyde functional group. This unique combination makes it a valuable precursor for synthesizing complex molecular architectures, particularly in the field of drug discovery. The pyrrolidine ring is a well-established "privileged scaffold," known to impart favorable three-dimensional geometry and improve the pharmacokinetic properties of drug candidates.[1][2] The aldehyde group provides a reactive handle for a multitude of chemical transformations, enabling its incorporation into diverse molecular frameworks, such as those targeting protein kinases.[3]

This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's core properties, critical safety and handling protocols, and its synthetic utility, grounded in established chemical principles.

Core Compound Data: Physicochemical and Safety Overview

Effective research begins with a thorough understanding of a compound's properties and associated hazards. The data for this compound is summarized below. All personnel must review the full Safety Data Sheet (SDS) before handling this chemical.

Identifier Value Source
CAS Number 1228666-44-1[4][5][6][7][8]
Molecular Formula C₁₀H₁₁FN₂O[4][5][6][7]
Molecular Weight 194.21 g/mol [4][5][9]
Appearance Solid[9]
Purity ≥95% (Typical)[4][10]
GHS Pictogram GHS07 (Exclamation Mark)[4][10]
Signal Word Warning[4][10]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][10]
Precautionary Codes P261, P280, P302+P352, P305+P351+P338, P405, P501[4]

The hazard statements indicate that the compound is an irritant to the skin, eyes, and respiratory system and is harmful upon ingestion.[4][6][10] These classifications necessitate the use of stringent engineering controls and personal protective equipment, as detailed in the following section.

Safe Handling, Storage, and Disposal

The established hazard profile of this compound demands a systematic approach to handling to ensure personnel safety and maintain compound integrity. The following protocols are based on standard laboratory safety practices for irritant and harmful chemicals.[11][12]

Engineering Controls & Personal Protective Equipment (PPE)

The causality behind these recommendations is the prevention of inhalation, ingestion, and dermal/ocular contact.

  • Primary Engineering Control : All weighing and handling of the solid compound, as well as solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risk.

  • Personal Protective Equipment :

    • Eye/Face Protection : Wear chemical safety goggles and a face shield that meet ANSI Z87.1 standards. The aldehyde functionality can be particularly irritating to the eyes.

    • Hand Protection : Use nitrile or neoprene gloves. Inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contamination.

    • Skin and Body Protection : Wear a flame-retardant laboratory coat. Ensure cuffs are tucked into gloves. For larger quantities, consider the use of an impervious apron.

    • Respiratory Protection : If working outside of a fume hood (not recommended) or during a spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Storage and Stability
  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][11] The recommended storage temperature is typically specified by the supplier.

  • Inert Atmosphere : To maintain the integrity of the aldehyde group, which is susceptible to oxidation, long-term storage under an inert atmosphere (e.g., argon or nitrogen) is best practice.[11]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Disposal Protocol
  • Waste Classification : Chemical waste generators must classify waste in accordance with local, regional, and national regulations.

  • Disposal Route : Dispose of the compound and any contaminated materials through an approved hazardous waste disposal facility. Do not allow the material to enter drains or waterways.[12]

Synthesis and Reactivity Profile

While specific synthetic preparations for this exact molecule are proprietary, a plausible and chemically sound synthetic route can be devised based on established pyridine chemistry. This approach highlights the compound's role as a product of strategic organic synthesis.

Plausible Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The most logical approach to synthesizing this compound involves a two-step sequence starting from a readily available di-halopyridine precursor. The key transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction, which is highly effective on electron-deficient pyridine rings.

G cluster_0 Synthetic Workflow A 2,6-Difluoroisonicotinaldehyde (Precursor) C SNAr Reaction (Base, Solvent, Heat) A->C B Pyrrolidine B->C D This compound (Final Product) C->D Regioselective Substitution E Workup & Purification (e.g., Chromatography) D->E

Caption: Plausible synthetic workflow via SNAr.

Representative Experimental Protocol (SNAr)

This protocol is a representative, self-validating methodology. The success of the reaction is confirmed by chromatographic and spectroscopic analysis.

  • Reaction Setup : To a solution of 2,6-difluoroisonicotinaldehyde (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, ~0.5 M) in an oven-dried round-bottom flask under an argon atmosphere, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • Nucleophilic Addition : Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature. The causality for using a slight excess of the amine is to ensure complete consumption of the limiting electrophile.

  • Reaction Progression : Heat the reaction mixture to 80-100 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Aqueous Workup : Cool the mixture to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. The purpose of the aqueous wash is to remove the inorganic base and the DMSO solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reactivity Profile

The synthetic utility of this compound stems from the predictable reactivity of its aldehyde group.

  • Reductive Amination : The aldehyde can be readily converted to an amine via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), forming a new carbon-nitrogen bond. This is a cornerstone reaction in library synthesis for drug discovery.

  • Condensation Reactions : It can undergo condensation with active methylene compounds (e.g., malonates, nitriles) to form α,β-unsaturated systems, which are themselves versatile intermediates.[3]

  • Wittig and Related Reactions : The aldehyde serves as an excellent electrophile for olefination reactions to form alkenes.

  • Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.

Applications in Medicinal Chemistry & Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a strategic starting material. Its value is derived from its ability to be elaborated into more complex, biologically active molecules.

The Privileged Pyrrolidine Scaffold

The pyrrolidine ring is prevalent in a vast number of FDA-approved drugs and clinical candidates. Its inclusion in molecular design is a deliberate choice for several reasons:[1][2]

  • Increased 3D Complexity : Unlike flat aromatic rings, the sp³-hybridized carbons of the non-planar pyrrolidine ring allow substituents to project into three-dimensional space, enabling more specific and higher-affinity interactions with protein binding sites.[1][2]

  • Improved Physicochemical Properties : The basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, often leading to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

  • Stereochemical Control : The pyrrolidine scaffold contains chiral centers, allowing for the synthesis of specific stereoisomers, which can have dramatically different biological activities and safety profiles.[1]

Precursor for Kinase Inhibitor Synthesis

The pyridine core is a common feature in many ATP-competitive kinase inhibitors.[3] Kinases are a critical class of drug targets, particularly in oncology and immunology. Molecules derived from this compound can be designed to fit into the ATP binding pocket of a target kinase, disrupting its function. The aldehyde serves as the key attachment point for building out the rest of the inhibitor scaffold.

G cluster_pathway Illustrative Kinase Inhibition Pathway Kinase Kinase (Active Site) Phosphorylated Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated Phosphorylates NoReaction Signal Blocked Kinase->NoReaction ATP ATP ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Inhibitor Derived Inhibitor Inhibitor->Kinase Competitively Binds (Blocks ATP site) Inhibitor->NoReaction

Caption: ATP-competitive kinase inhibition mechanism.

This diagram illustrates how a molecule synthesized from our building block could function. By occupying the ATP binding site on a kinase, the inhibitor prevents the natural substrate (ATP) from binding. This action blocks the phosphorylation of downstream protein substrates, thereby interrupting the signaling cascade that contributes to disease progression.

Conclusion

This compound is a sophisticated chemical tool for researchers in the life sciences. Its value lies not in its own biological activity, but in its well-defined structure that allows for predictable and versatile chemical transformations. A comprehensive understanding of its properties, coupled with strict adherence to safety protocols, enables chemists to effectively leverage this building block in the rational design and synthesis of novel, potentially therapeutic compounds.

References

  • Sinfoo Biotech. (n.d.). This compound.
  • ChemWhat. (n.d.). This compound CAS#: 1228666-44-1.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Zhang, Z., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications.
  • Al-Salahi, R., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Molecules, 28(15), 5863.

Sources

solubility of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility Profile of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Predictive and Methodological Framework

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS No. 1228666-44-1) in common organic solvents. While specific experimental solubility data for this compound is not widely published, this document leverages fundamental principles of physical organic chemistry to predict its behavior and provides a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust understanding of this compound's solubility for applications ranging from reaction optimization and purification to formulation and drug discovery.

Introduction and Compound Overview

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates several key functional groups that dictate its physicochemical properties, including solubility. An accurate understanding of its solubility is paramount for its effective use as a synthetic building block or as a lead compound in discovery pipelines.

Compound Identification:

Identifier Value Source
Chemical Name This compound [3][4][5]
CAS Number 1228666-44-1 [3][4][6]
Molecular Formula C₁₀H₁₁FN₂O [4][5]
Molecular Weight 194.21 g/mol [3][4]
Calculated logP 2.113 [3]

| Form | Solid | |

Theoretical Framework and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[7][8][9] The overall polarity and hydrogen bonding capability of this compound is a composite of its distinct structural motifs.

Structural Analysis of Functional Groups

The molecule's structure can be deconstructed to predict its interactions with various solvent classes.

  • Pyridine Ring: The core is a pyridine ring, which is a polar aromatic heterocycle due to the electronegative nitrogen atom. The nitrogen's lone pair of electrons also imparts Lewis basicity, allowing for potential acid-base interactions.

  • Aldehyde Group (-CHO): The carbonyl group is highly polar and can act as a hydrogen bond acceptor, promoting solubility in protic and polar aprotic solvents.[10]

  • Fluoro Group (-F): As the most electronegative element, fluorine creates a strong dipole moment, increasing the polarity of the C-F bond and influencing the overall electronic character of the pyridine ring.[11]

  • Pyrrolidine Ring: This saturated heterocyclic amine substituent is primarily aliphatic and non-polar in nature. However, the tertiary amine nitrogen can act as a hydrogen bond acceptor and a base. The presence of this largely hydrocarbon-like fragment will enhance solubility in less polar solvents compared to a simple amino group.

This combination of polar (pyridine, aldehyde, fluoro) and non-polar (pyrrolidine) features, along with multiple sites for hydrogen bonding, suggests a nuanced solubility profile. The calculated logP of ~2.1 indicates moderate lipophilicity, predicting that the compound will likely exhibit solubility in a range of solvents, from moderately polar to some non-polar organic solvents, but limited solubility in water.[3]

Predicted Solubility in Solvent Classes
  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to favorable dipole-dipole interactions and the ability of the solvent to hydrogen-bond with the aldehyde oxygen and ring/pyrrolidine nitrogens.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is predicted. These solvents can engage in strong dipole-dipole interactions with the polar functional groups of the molecule.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely. These solvents are of intermediate polarity and are effective at dissolving a wide range of organic compounds.

  • Aromatic Solvents (e.g., Toluene): Moderate solubility is expected, driven by interactions with the pyridine ring and the non-polar pyrrolidine substituent.

  • Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility is predicted. The highly polar nature of the aldehyde, fluoro, and pyridine moieties will likely dominate, preventing effective solvation by non-polar solvents.

cluster_molecule This compound M Core Structure FG1 Pyridine Core M->FG1 FG2 Aldehyde (-CHO) M->FG2 FG3 Fluoro (-F) M->FG3 FG4 Pyrrolidine Ring M->FG4 P1 Polar Lewis Basic FG1->P1 contributes to P2 Polar H-Bond Acceptor FG2->P2 contributes to P3 Polar Electronegative FG3->P3 contributes to P4 Largely Non-Polar (Aliphatic) FG4->P4 contributes to

Caption: Structural influences on the molecule's overall polarity.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[12]

Materials and Equipment
  • Solute: this compound (Purity ≥95%)[3][4]

  • Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene, Hexane).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

    • Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV system)

Step-by-Step Methodology

This protocol outlines the process for generating a saturated solution and quantifying the dissolved solute concentration.

  • Preparation: Add an excess amount of the solid compound (e.g., 20-30 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A 24-hour period is standard for many organic compounds.[12] Causality Note: This extended equilibration time is crucial to ensure the dissolution process has reached its thermodynamic maximum.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 5000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Self-Validation Note: Filtering is a critical step to prevent undissolved microparticles from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis). The concentration is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

A 1. Add Excess Solid to Vial B 2. Add Known Volume of Solvent A->B C 3. Equilibrate (e.g., 24h) with Agitation at Constant T B->C D 4. Settle & Centrifuge to Separate Phases C->D E 5. Filter Supernatant (0.22 µm syringe filter) D->E F 6. Prepare Serial Dilutions E->F G 7. Analyze via HPLC-UV or UV-Vis F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

Experimental results should be tabulated for clear comparison. The following table serves as a template for recording empirically determined solubility data.

SolventSolvent ClassDielectric Constant (20°C)Predicted SolubilityExperimental Solubility (mg/mL at 25°C)
HexaneNon-Polar Aliphatic1.88LowUser Data
TolueneAromatic2.38ModerateUser Data
DichloromethaneChlorinated9.08GoodUser Data
AcetonePolar Aprotic20.7GoodUser Data
EthanolPolar Protic24.5HighUser Data
MethanolPolar Protic32.7HighUser Data
AcetonitrilePolar Aprotic37.5GoodUser Data
DMSOPolar Aprotic46.7HighUser Data

Conclusion

This compound is a multifunctional heterocyclic compound with a predicted solubility profile that favors polar organic solvents. Its unique combination of polar and non-polar moieties necessitates empirical testing for precise quantification. The theoretical analysis provided herein serves as a strong predictive tool, while the detailed shake-flask protocol offers a robust and reliable method for obtaining accurate experimental data. This comprehensive guide equips researchers with both the predictive framework and the practical methodology required to confidently assess and utilize the solubility properties of this compound in their scientific endeavors.

References

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Methodological & Application

Topic: A Strategic Approach to the Preparative HPLC Purification of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing a robust and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a key intermediate in pharmaceutical synthesis. The unique physicochemical properties of this molecule, namely the basicity of the pyridine nitrogen and the presence of a fluorine atom, present specific challenges such as peak tailing on traditional silica-based columns and require a tailored purification strategy.[1] We present a systematic approach, beginning with analytical-scale method development that explores both traditional reversed-phase (C18) and alternative selectivity on a Pentafluorophenyl (PFP) stationary phase. The protocols herein are designed to be self-validating, guiding the user from initial scouting experiments to a fully optimized preparative method capable of yielding high-purity material suitable for drug development applications.[2][3]

Foundational Principles: Physicochemical Properties and Method Design

A successful purification strategy is not accidental; it is a direct consequence of understanding the analyte's molecular properties. The behavior of this compound in a chromatographic system is dictated by its structure.

Causality in Method Design:

  • Pyridine Core (Basicity): The nitrogen atom in the pyridine ring is basic (typical pKa for pyridine derivatives is 5-6) and will be protonated at acidic to neutral pH.[1] On standard silica-based columns, this positive charge can lead to strong electrostatic interactions with deprotonated, acidic silanol groups on the silica surface, resulting in significant peak tailing and poor chromatographic performance.[1] Therefore, controlling the mobile phase pH is the most critical parameter to achieve symmetrical peaks. The optimal strategy is to work at a low pH (e.g., 2-3), which protonates the basic analyte while simultaneously suppressing the ionization of the surface silanols.[1]

  • Lipophilicity (LogP): With a calculated LogP of approximately 2.11, the molecule is moderately hydrophobic.[4] This property makes it an ideal candidate for reversed-phase HPLC, where retention is primarily driven by hydrophobic interactions with the stationary phase.[5][6]

  • Fluorine Substitution: The presence of a fluorine atom introduces unique electronic properties. This allows for the exploration of alternative stationary phase chemistries, such as PFP columns.[5] Fluorinated phases can offer different selectivity for halogenated compounds compared to standard alkyl phases, providing a powerful tool for resolving closely eluting impurities.[7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSourceImplication for HPLC Method Development
Molecular Formula C₁₀H₁₁FN₂O[4][9]Used for mass confirmation (LC-MS).
Molecular Weight ~194.21 g/mol [4][10][11]Standard molecular weight for small molecule purification.
LogP 2.113[4]Indicates moderate lipophilicity, ideal for reversed-phase chromatography.
Key Structural Features Pyridine Ring, Fluorine Atom, Aldehyde, Pyrrolidine[4]The basic pyridine nitrogen is the primary driver of peak shape challenges. The fluorine atom enables alternative selectivity on fluorinated columns.

Strategic Workflow for Method Development

We advocate a systematic, two-pronged approach for method development. This begins at the analytical scale to conserve material and rapidly identify optimal conditions before scaling to preparative chromatography.[12] The workflow compares a standard C18 column against a PFP column to exploit potentially different selectivities.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analytical Method Development cluster_1 Strategy A: Standard Reversed-Phase cluster_2 Strategy B: Alternative Selectivity cluster_3 Phase 2: Evaluation & Optimization cluster_4 Phase 3: Preparative Scale-Up start Crude Sample (this compound) col_c18 Column: C18 (High-Purity, End-capped) start->col_c18 col_pfp Column: PFP (Pentafluorophenyl) start->col_pfp mob_c18 Mobile Phase: Water/ACN + 0.1% TFA col_c18->mob_c18 grad_c18 Run Scouting Gradient (e.g., 5-95% ACN) mob_c18->grad_c18 eval Evaluate Data: - Peak Shape - Resolution (Rs) - Retention Time (tR) grad_c18->eval mob_pfp Mobile Phase: Water/ACN or MeOH + 0.1% FA col_pfp->mob_pfp grad_pfp Run Scouting Gradient (e.g., 5-95% ACN/MeOH) mob_pfp->grad_pfp grad_pfp->eval decision Is Resolution > 1.5 and Peak Shape Good? eval->decision optimize Optimize Gradient (Adjust slope and hold times) decision->optimize No select Select Best Method (C18 or PFP) decision->select Yes optimize->select scaleup Calculate Preparative Parameters (Flow Rate, Gradient Time, Loading) select->scaleup purify Perform Preparative Run & Collect Fractions scaleup->purify analysis Analyze Fractions for Purity purify->analysis

Caption: Systematic workflow for HPLC method development and scale-up.

Experimental Protocols

These protocols provide a starting point for implementation. All solvents should be HPLC-grade, and water should be of high purity (e.g., Milli-Q or equivalent).

Protocol 3.1: Analytical Method Development & Scouting
  • Sample Preparation: Prepare a stock solution of the crude this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter the sample through a 0.45 µm syringe filter before injection.[13]

  • HPLC System Setup: Use a standard analytical HPLC system equipped with a UV detector.

  • Scouting Runs: Perform separate gradient runs on both the C18 and PFP columns according to the parameters outlined in Table 2. This allows for a direct comparison of selectivity.[14]

Table 2: Analytical Scouting Gradient Parameters

ParameterStrategy A: C18 ColumnStrategy B: PFP Column
Stationary Phase High-purity, end-capped C18, 5 µm, 4.6 x 150 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid (FA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)0.1% Formic Acid (FA) in Acetonitrile (ACN) or Methanol (MeOH)
Flow Rate 1.0 mL/min1.0 mL/min
Gradient 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes5% to 95% B over 15 minutes, hold at 95% B for 2 minutes
Column Temperature 30 °C30 °C
Detection UV at 254 nm (or λmax if known)UV at 254 nm (or λmax if known)
Injection Volume 5 µL5 µL

Rationale for Mobile Phase Additives: TFA is a strong ion-pairing agent that ensures the pyridine nitrogen is protonated and yields sharp peaks. Formic acid is a volatile alternative suitable for LC-MS analysis and often provides sufficient performance on modern columns.

Protocol 3.2: Scale-Up to Preparative Chromatography

Once the optimal stationary phase and mobile phase system are identified, the method can be scaled for preparative purification. The goal of preparative HPLC is to maximize throughput while maintaining adequate resolution.[15][16]

  • Calculate Scaled Parameters: Use the analytical conditions as a basis. The flow rate and injection volume are scaled based on the cross-sectional area of the preparative column.

    • Scaling Factor (SF) = (d_prep² / d_anal²), where d is the column inner diameter.

    • Flow Rate_prep = Flow Rate_anal × SF

    • Loading_prep = Loading_anal × SF

  • Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to the highest possible concentration without causing precipitation. This is crucial for loading a concentrated band onto the column.

  • Perform Preparative Run: Set up the preparative HPLC system with the parameters from Table 3 and inject the sample.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring collection starts just before the main peak rises and ends after it returns to baseline.

Table 3: Example Preparative Scale-Up Parameters (Assuming C18 Method is Selected)

ParameterPreparative Conditions
Stationary Phase High-purity, end-capped C18, 5-10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate ~21 mL/min (Scaled from 1 mL/min on 4.6 mm ID)
Optimized Gradient Based on the optimized analytical gradient (e.g., 30% to 50% B over 20 minutes)
Column Temperature Ambient
Detection UV at 254 nm
Sample Loading Determined by loading studies, starting from a scaled injection (e.g., 50-200 mg)

Troubleshooting and Optimization

Even with a systematic approach, challenges can arise. The following provides guidance on common issues encountered during the purification of pyridine-containing compounds.

TroubleshootingWorkflow start Observe Chromatogram issue1 Problem: Peak Tailing start->issue1 issue2 Problem: Poor Resolution (Rs < 1.5) start->issue2 issue3 Problem: Low Recovery start->issue3 sol1a Ensure Mobile Phase pH is low (e.g., 0.1% TFA, pH ~2) issue1->sol1a Check sol2a Flatten the gradient slope around the elution point of interest issue2->sol2a Try sol3a Check for sample precipitation in injection solvent issue3->sol3a Check sol1b Use a modern, high-purity, fully end-capped column sol1a->sol1b If OK sol1c Reduce sample mass on column sol1b->sol1c If OK sol2b Switch to alternative selectivity (e.g., C18 -> PFP or vice-versa) sol2a->sol2b If no improvement sol2c Try a different organic modifier (e.g., Acetonitrile -> Methanol) sol2b->sol2c If still poor sol3b Ensure compound is stable at the mobile phase pH sol3a->sol3b If OK sol3c Passivate the HPLC system with a strong acid wash if needed sol3b->sol3c If OK

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Post-Purification Assessment

After purification, it is imperative to confirm the purity and identity of the collected material.

  • Purity Analysis: Reinject a small aliquot of the combined, solvent-evaporated fractions into the analytical HPLC method to confirm purity is >98%.

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the purified compound.[7]

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) should be used to confirm the structural integrity of the final product and ensure no degradation occurred during purification.[7]

References

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
  • ACS Publications. (2009). Preparative Chromatography with Extreme Productivity: HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development. [Link]
  • Cfram. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
  • ResearchGate. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. [Link]
  • PubChem - NIH. (n.d.). 2-Fluoroisonicotinaldehyde. [Link]
  • Labcompare.com. (2022).
  • ChemWhat. (n.d.). This compound CAS#: 1228666-44-1. [Link]
  • ResearchGate. (2009). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
  • HPLC.eu. (n.d.). chiral columns. [Link]
  • LCGC International. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
  • Sinfoo Biotech. (n.d.). This compound. [Link]
  • ResearchGate. (2014).
  • PubMed. (2013).

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its impact on medicinal chemistry and materials science is immense, providing a robust platform for constructing complex molecular architectures, particularly biaryl and hetero-biaryl motifs which are prevalent in pharmaceuticals.[4][5]

This guide provides a detailed examination and a comprehensive protocol for the Suzuki-Miyaura coupling of a highly functionalized and pharmaceutically relevant substrate: 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS: 1228666-44-1).[6][7][8] This substrate presents a unique set of electronic and steric properties. The pyridine core is an electron-deficient aromatic system, which generally facilitates the initial oxidative addition step.[1] However, the presence of an electron-donating pyrrolidine group and a directing aldehyde functionality introduces specific challenges and considerations for catalyst and condition selection. The fluorine atom serves as the leaving group, a less common but increasingly viable alternative to traditional bromine or iodine leaving groups, often requiring highly active catalyst systems.[4]

This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the reaction mechanism, strategic selection of reagents, and a field-proven, step-by-step protocol for successful implementation.

Reaction Mechanism: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium-catalyzed cycle.[2][9] The process is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is critical as each component plays a pivotal role in modulating the kinetics and efficiency of these steps.[10][11]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Pd(0) complex, which inserts into the carbon-fluorine bond of the 2-fluoro-pyridine substrate. This irreversible step forms a square-planar Pd(II) intermediate.[9] The electron-deficient nature of the pyridine ring facilitates this process.

  • Transmetalation : This is often the rate-determining step. The base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex (-B(OH)₃⁻).[12][13][14] This boronate then displaces the halide on the Pd(II) center, transferring its organic group to the palladium and forming a new Pd(II)-diorganic complex.

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar²-B(OR)₂ + Base PdII_Diorganyl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diorganyl RedElim Reductive Elimination PdII_Diorganyl->RedElim RedElim->Pd0 Ar¹-Ar² (Product) Product Coupled Product (Ar¹-Ar²) RedElim->Product Ar1X 2-Fluoro-Pyridine (Ar¹-X) Ar1X->OxAdd Ar2B Boronic Acid (Ar²-B(OR)₂) Ar2B->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for this Specific Coupling

Achieving high yields with this compound requires careful selection of reaction parameters to accommodate its unique electronic profile and the relatively inert C-F bond.

  • Catalyst & Ligand Selection : Standard catalysts like Pd(PPh₃)₄ can be effective, but couplings of heteroaryl fluorides and electronically complex substrates often benefit from more advanced catalyst systems.[4][15] Bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos are highly recommended.[5][16] These ligands promote the oxidative addition of the C-F bond and accelerate the reductive elimination step, leading to higher turnover numbers and preventing catalyst decomposition.[5] N-Heterocyclic Carbene (NHC) ligands are also excellent choices, forming robust bonds with the palladium center.[17]

  • Base : The choice of base is crucial for activating the boronic acid. While inorganic bases like K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often superior in couplings of heteroaryl halides.[18][19] It is a moderately strong, non-nucleophilic base that effectively promotes transmetalation while minimizing side reactions, such as hydrolysis of the aldehyde. An aqueous solution of the base is typically used to facilitate the formation of the active boronate species.[1]

  • Solvent System : Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a robust and widely used system that provides good solubility for both the organic substrates and the inorganic base.[10][18] Other solvents like toluene or DMF can also be employed, but may require optimization.[4]

  • Boronic Acid/Ester Partner : The reaction is compatible with a wide range of aryl and heteroaryl boronic acids and their corresponding esters (e.g., pinacol esters). Boronic acids are often used directly, but their esters can offer greater stability, particularly for substrates prone to protodeboronation.[1][20]

Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Materials & Reagents:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.5 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:
  • Vessel Preparation : To a dry microwave vial or Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 100 mg, 0.515 mmol, 1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.5 eq).

  • Inert Atmosphere : Seal the vessel and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. Degassing the solvents is critical to prevent quenching of the catalyst.

  • Reaction : Place the sealed vessel in a preheated oil bath or microwave reactor. Heat the reaction mixture to 80-110 °C. The optimal temperature and time depend on the reactivity of the boronic acid.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[18]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Experimental Workflow Visualization

Experimental_Workflow start Start reagents 1. Add Reagents to Vessel (Aldehyde, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reagents->inert solvent 3. Add Degassed Solvents (Dioxane/Water) inert->solvent heat 4. Heat Reaction Mixture (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup Reaction Complete purify 7. Dry and Concentrate workup->purify column 8. Silica Gel Chromatography purify->column product Pure Product column->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data & Parameter Summary

The following table outlines the typical parameters for the described protocol.

ParameterRecommended Value/ReagentRationale
Aryl Halide This compoundSubstrate of interest.
Organoboron Arylboronic Acid1.2 - 1.5 equivalents
Pd Source Pd(OAc)₂2 mol%
Ligand SPhos4 mol% (2:1 L:Pd ratio)
Base K₃PO₄2.5 equivalents
Solvent 1,4-Dioxane / H₂O (4:1)Good solubility for reagents.
Temperature 80 - 110 °CBalances reaction rate and stability.
Time 4 - 16 hoursSubstrate dependent.
Atmosphere Inert (N₂ or Ar)Prevents catalyst degradation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of complex hetero-biaryl compounds. Success hinges on the rational selection of a highly active catalyst system, typically employing a bulky, electron-rich phosphine ligand like SPhos, in combination with an appropriate base such as K₃PO₄. The protocol detailed herein provides a robust and reproducible method for researchers, serving as a validated starting point for the synthesis of novel molecular entities for drug discovery and development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Couto, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • da Silva, R. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Helvetica Chimica Acta. [Link]
  • da Silva, R. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistrySelect. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • NROChemistry via YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
  • Chauder, B., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
  • Calò, V., et al. (2013). Palladium N-Heterocyclic Carbene Catalysts for the Ultrasound-Promoted Suzuki–Miyaura Reaction in Glycerol. European Journal of Organic Chemistry. [Link]
  • Scott, J. S., & Doughty, V. A. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances. [Link]
  • Macnaughton, C. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • Khan, I., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • White Rose eTheses Online.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
  • Menta, M., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry. [Link]
  • Chen, K., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines.

Sources

Application Notes & Protocols: Reductive Amination of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

In the landscape of modern drug discovery, the construction of molecules containing pyridinyl and pyrrolidinyl scaffolds is of paramount importance. These nitrogen-containing heterocyclic motifs are prevalent in a vast array of biologically active compounds, influencing properties such as target binding, solubility, and metabolic stability. The specific substrate, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, represents a valuable building block, combining the electronic properties of a fluorinated pyridine ring with the structural features of a pyrrolidine substituent.

The conversion of this aldehyde into a diverse library of secondary and tertiary amines via reductive amination is a cornerstone transformation for medicinal chemists. Reductive amination, or reductive alkylation, is a highly efficient and versatile method for forming carbon-nitrogen bonds.[1][2] It proceeds through the initial formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, which is then reduced in situ to the corresponding amine.[3] This application note provides a comprehensive, field-proven guide to performing the reductive amination of this compound, focusing on the mechanistic rationale, a robust experimental protocol, and critical safety considerations.

Reaction Mechanism and Rationale

The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound. This selectivity prevents the wasteful formation of the corresponding alcohol.

The reaction proceeds via a two-step sequence:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the chosen primary or secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers and subsequent dehydration to yield a protonated imine, known as an iminium ion.[4][5] This step is reversible and can be catalyzed by a mild acid.

  • Hydride Reduction: A mild and selective hydride source, Sodium triacetoxyborohydride (STAB), then reduces the electrophilic C=N double bond of the iminium ion. The rate of reduction of the iminium ion is significantly faster than the reduction of the starting aldehyde, ensuring high fidelity for the desired amine product.[6]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Aldehyde Aldehyde (this compound) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine (R₂NH) (Nucleophilic Attack) Amine Amine (R₂NH) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) FinalAmine Final Amine Product Iminium->FinalAmine + NaBH(OAc)₃ (STAB) (Hydride Reduction)

Caption: Mechanism of Reductive Amination.

Experimental Design: The Causality Behind Reagent Selection

A successful and reproducible protocol is built upon an understanding of each component's role.

  • Substrate: this compound is an electron-deficient aromatic aldehyde, making its carbonyl carbon highly susceptible to nucleophilic attack.[7][8][9][10]

  • Reducing Agent - Sodium Triacetoxyborohydride (STAB): STAB is the reagent of choice for this transformation for several key reasons.[1]

    • Mildness and Selectivity: Its reactivity is attenuated by the electron-withdrawing effects of the three acetoxy groups. This makes it a mild reducing agent, capable of selectively reducing iminium ions in the presence of aldehydes.[6][11] This avoids the common side reaction of aldehyde reduction to an alcohol, which can occur with stronger reducing agents like sodium borohydride (NaBH₄).[5][12]

    • One-Pot Procedure: Its compatibility with the conditions for imine formation allows the entire reaction sequence to be performed in a single reaction vessel, improving efficiency and yield.[6]

    • Moisture Sensitivity: STAB is sensitive to water and incompatible with protic solvents like methanol, which would cause rapid decomposition.[11][13]

  • Solvent - Dichloroethane (DCE): Anhydrous aprotic solvents are required for STAB-mediated reactions. 1,2-Dichloroethane (DCE) is the preferred solvent as it effectively solubilizes the reactants and intermediates without reacting with the hydride agent.[13][14] Tetrahydrofuran (THF) is also a viable alternative.[14]

  • Acid Catalyst (Optional): While often unnecessary for reactive aldehydes, a catalytic amount of acetic acid can be added. It protonates the carbonyl oxygen, further activating the aldehyde towards nucleophilic attack and accelerating the initial imine formation, which can be beneficial for less reactive amine partners.[6][15]

Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a generic secondary amine on a 1.0 mmol scale. The procedure can be adapted for primary amines.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mg)Equivalents
This compound194.211941.0
Amine (e.g., Morpholine)87.12961.1
Sodium Triacetoxyborohydride (STAB)211.943181.5
1,2-Dichloroethane (DCE), Anhydrous-10 mL-
Acetic Acid (Glacial, optional)60.05~6 µL~0.1
Saturated Sodium Bicarbonate (NaHCO₃) Solution---
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)---
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)---
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) via syringe, followed by the amine (1.1 mmol, e.g., 96 mg of morpholine). If desired, add glacial acetic acid (1-2 drops).

  • Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) to the stirring solution in portions over 5 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (~10 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amine product.

Workflow A 1. Add Aldehyde, Amine & DCE to Flask B 2. Stir for 20-30 min (Imine Formation) A->B C 3. Add STAB (Reduction Step) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Quench with aq. NaHCO₃ D->E F 6. Extract with DCM or EtOAc E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Pure Product H->I

Sources

Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for medicinal chemists, researchers, and drug development professionals on the strategic application of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its utility, present detailed, field-proven protocols for its conversion into common kinase inhibitor scaffolds, and discuss the causality behind key experimental choices. The protocols are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Introduction: The Strategic Value of the Starting Material

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. A significant portion of modern kinase inhibitors are ATP-competitive, designed to bind to the ATP pocket of the enzyme. The pyridine ring is a well-established "privileged scaffold" in this context, frequently serving as the core hinge-binding element of these inhibitors[1].

The subject of this guide, this compound, is a highly valuable, functionalized building block for several strategic reasons:

  • Reactive Aldehyde: The aldehyde group at the C4 position is a versatile synthetic handle, amenable to a wide range of transformations including condensation reactions, reductive aminations, and Wittig-type reactions, allowing for rapid diversification and scaffold elaboration[2].

  • Activated Fluorine: The fluorine atom at the C2 position activates the ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of many kinase inhibitors. This allows for the straightforward introduction of key amine-containing fragments.

  • Pyrrolidine Moiety: The pyrrolidine ring at the C6 position is not merely a spectator. As a saturated heterocycle, it enhances the three-dimensionality of the molecule, which can improve binding specificity and selectivity[3]. Furthermore, the basic nitrogen atom often improves aqueous solubility and can serve as an additional interaction point with the target protein, positively impacting pharmacokinetic properties.

This combination of features makes this compound an ideal starting point for building complex molecular architectures tailored for kinase inhibition.

Logical Framework for Kinase Inhibitor Synthesis

The general approach to synthesizing ATP-competitive kinase inhibitors involves the assembly of a core scaffold that can form hydrogen bonds with the "hinge" region of the kinase ATP-binding site, appended with substituents that occupy adjacent hydrophobic pockets. Our protocols will focus on converting the starting aldehyde into such scaffolds.

G cluster_0 Starting Material cluster_1 Key Transformations cluster_2 Resulting Scaffolds A 2-Fluoro-6-(pyrrolidin-1-yl) isonicotinaldehyde B Protocol 1: Knoevenagel Condensation + Cyclization A->B Active Methylene Cmpd. Guanidine C Protocol 2: Reductive Amination A->C Ar-NH2 NaBH(OAc)3 D Pyridopyrimidine Core (Hinge Binder) B->D E Flexible Arylmethylamine (Extended Linker) C->E

Caption: Synthetic strategies from the starting aldehyde.

Protocol 1: Synthesis of a Pyrido[4,3-d]pyrimidine Kinase Scaffold

This protocol details a robust two-step sequence involving a Knoevenagel condensation followed by a cyclization to construct a pyridopyrimidine core. This scaffold is a potent hinge-binder found in inhibitors of kinases like EGFR and Syk[4].

Step 1A: Knoevenagel Condensation

Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. We use guanidine carbonate not only as the precursor for the pyrimidine ring but also as a mild base to catalyze this initial condensation, streamlining the process into a one-pot reaction. Ethanol is an excellent solvent as it solubilizes the reactants and is compatible with the subsequent cyclization step.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 5.15 mmol, 1.0 equiv.).

  • Reagents: Add ethyl cyanoacetate (0.64 mL, 6.18 mmol, 1.2 equiv.) and guanidine carbonate (1.40 g, 7.72 mmol, 1.5 equiv.).

  • Solvent: Add absolute ethanol (30 mL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 50% Ethyl Acetate / Hexanes]. The disappearance of the starting aldehyde indicates completion.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (1 x 15 mL).

  • Drying: Dry the resulting solid under high vacuum to yield the intermediate, 2-amino-5-fluoro-7-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-4(3H)-one.

Data & Observations
ParameterValue
Starting Material MW194.21 g/mol
Expected Product2-amino-5-fluoro-7-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-4(3H)-one
Expected Product MW263.26 g/mol
Typical Yield75-85%
AppearanceOff-white to pale yellow solid
Step 1B: Chlorination (for further functionalization)

Causality: To enable coupling with nucleophiles (a common strategy for elaborating kinase inhibitors), the hydroxyl group of the pyrimidinone is converted to a more reactive chloro group using phosphoryl chloride (POCl₃). This is a standard transformation for creating reactive heteroaryl chlorides.

Experimental Protocol:

  • Setup: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, suspend the product from Step 1A (1.0 g, 3.80 mmol) in phosphoryl chloride (10 mL).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4 hours. The suspension should become a clear solution.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice (100 g) in a beaker with vigorous stirring in a fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 4-chloro-5-fluoro-7-(pyrrolidin-1-yl)pyrido[4,3-d]pyrimidin-2-amine. This product is now ready for SNAr coupling with various nucleophiles.

G A Start: Aldehyde B Step 1A: Add Ethyl Cyanoacetate + Guanidine Carbonate Reflux in EtOH A->B C Isolate Precipitate: Pyrido[4,3-d]pyrimidin-4-one B->C D Step 1B: Reflux in POCl3 with cat. DMF C->D E Quench, Neutralize, Extract & Purify D->E F Final Product: 4-Chloro-pyridopyrimidine (Ready for S_NAr) E->F

Caption: Workflow for Protocol 1.

Protocol 2: Synthesis via Reductive Amination

This protocol provides an alternative strategy to create a flexible linker between the pyridine core and another aromatic system, a common feature in Type I and Type II kinase inhibitors.

Causality: Reductive amination is a two-part reaction where an amine first condenses with the aldehyde to form a Schiff base (iminium ion), which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild, tolerant of many functional groups, and does not reduce the starting aldehyde on its own, minimizing side reactions. Dichloroethane (DCE) is a standard, non-protic solvent for this transformation.

Experimental Protocol:

  • Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.15 mmol, 1.0 equiv.) and a suitable amine partner (e.g., 3-ethynylaniline, 5.41 mmol, 1.05 equiv.).

  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) (25 mL).

  • Acid Catalyst: Add acetic acid (0.3 mL, 5.15 mmol, 1.0 equiv.) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.64 g, 7.72 mmol, 1.5 equiv.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the consumption of the aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired N-((2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methyl)aniline product.

Data & Observations
ParameterValue
Reducing AgentSodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent1,2-Dichloroethane (DCE)
Key IntermediateSchiff Base / Iminium ion (formed in situ)
Typical Yield60-80%
PurificationSilica Gel Chromatography

Troubleshooting and Field Insights

  • Low Yield in Protocol 1: If the initial condensation is sluggish, ensure all reagents are dry, particularly the ethanol. A stronger base like sodium ethoxide can be used, but may lead to more side products.

  • Incomplete Chlorination (Protocol 1B): Ensure the starting pyrimidinone is completely dry. Water will rapidly decompose the POCl₃. If the reaction stalls, adding fresh POCl₃ and extending the reflux time may be necessary.

  • Reductive Amination Stalls (Protocol 2): The amine partner may be too electron-deficient and thus not nucleophilic enough. Adding molecular sieves can help remove trace water that could hinder iminium formation. Slightly warming the reaction to 40°C can also increase the rate.

  • Purification Challenges: The basic pyrrolidine and pyridine nitrogens can cause the product to streak on silica gel columns. Pre-treating the silica with triethylamine (e.g., by adding 1% triethylamine to the eluent) can significantly improve chromatographic resolution.

Conclusion

This compound is a powerful and versatile building block for constructing kinase inhibitors. Its unique combination of a reactive aldehyde, an SNAr-ready fluoro-substituent, and a beneficial pyrrolidine moiety provides multiple avenues for synthetic exploration. The detailed protocols herein for creating pyridopyrimidine and flexible arylmethylamine scaffolds serve as a robust foundation for discovery programs targeting the kinome.

References

  • Fawwaz, M., et al. (2023). Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer. Indonesian Journal of Pharmacy, 34(4), 481-492. Available at: https://scholar.unand.ac.id/id/eprint/134018/[5][6]
  • Fawwaz, M., et al. (2020). Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR). Molecules, 25(12), 2914. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356761/[7][8][9]
  • AK Scientific, Inc. (n.d.). This compound. Available at: https://www.aksci.com/item_detail.php?
  • Fluorochem. (n.d.). This compound. Available at: https://www.fluorochem.co.uk/f751257[11]
  • Sigma-Aldrich. (n.d.). This compound. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/ade000105[12][13]
  • Maenaka, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2450-2453. Available at: https://pubmed.ncbi.nlm.nih.gov/28385506/[4]
  • Norman, M. H., et al. (2012). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(18), 5979-83. Available at: https://pubmed.ncbi.nlm.nih.gov/22877995/[14]
  • Yang, T-H., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 913. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6154303/[15]
  • Chioua, M., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-9. Available at: https://pubmed.ncbi.nlm.nih.gov/19615897/[16]
  • Scialpi, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: https://www.mdpi.com/1420-3049/26/16/4877[3]
  • BenchChem. (n.d.). Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. Available at: https://www.benchchem.com/application-notes/6-morpholinonicotinaldehyde[2]
  • Song, J., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 783851. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8635749/[1]

Sources

Application Notes and Protocols for the Derivatization of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde in Medicinal Chemistry

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. Its unique trifecta of reactive sites—an aldehyde for classical carbonyl chemistry, a fluoro group for potential nucleophilic aromatic substitution (SNAr), and a pyrrolidine moiety influencing solubility and biological interactions—renders it a versatile scaffold for generating diverse chemical libraries. The electron-withdrawing nature of the pyridine ring and the fluorine atom activates the aldehyde group, making it a prime candidate for a multitude of derivatization reactions.

The strategic incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. Furthermore, the pyrrolidine ring is a common motif in many biologically active compounds, often contributing to improved pharmacokinetic properties. These intrinsic features make derivatives of this compound promising candidates for novel therapeutics.

This comprehensive guide provides detailed application notes and robust protocols for several key derivatization reactions of this compound. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes, empowering researchers to confidently explore the chemical space around this valuable scaffold.

I. Olefination via Wittig Reaction: Extending the Carbon Skeleton

The Wittig reaction is a cornerstone of organic synthesis for the stereoselective formation of carbon-carbon double bonds from carbonyl compounds. This reaction is particularly useful for converting the aldehyde functionality of this compound into a variety of vinyl derivatives, thereby enabling significant structural modifications.[1] The choice of the ylide (stabilized or non-stabilized) dictates the stereochemical outcome of the resulting alkene.[1]

Workflow for Wittig Olefination

Wittig_Workflow start Start: this compound reaction Wittig Reaction: Aldehyde + Ylide start->reaction phosphonium Preparation of Phosphonium Ylide phosphonium->reaction workup Aqueous Workup reaction->workup purification Chromatographic Purification workup->purification product Alkene Derivative purification->product

Caption: General workflow for the Wittig olefination.

Protocol 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)-4-(vinyl)pyridine

This protocol describes the synthesis of a simple vinyl derivative using a non-stabilized ylide, which typically favors the formation of the Z-alkene.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The color of the reaction mixture will typically turn a deep red or orange, indicating the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the aldehyde to the ylide suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Fluoro-6-(pyrrolidin-1-yl)-4-(vinyl)pyridine.

Expected Outcome & Data:

DerivativeReagentExpected Yield1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
2-Fluoro-6-(pyrrolidin-1-yl)-4-(vinyl)pyridineMethyltriphenylphosphonium bromide/n-BuLi60-80%~8.1 (d, 1H), ~6.7-6.5 (m, 2H), ~5.9 (dd, 1H), ~5.4 (dd, 1H), ~3.5 (t, 4H), ~2.0 (m, 4H)~162 (d), ~158, ~145, ~135, ~115, ~105, ~47, ~25[M+H]+ ~193.1

Note: The provided spectroscopic data are estimations and should be confirmed by experimental analysis.

II. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[2][3] This reaction is particularly well-suited for the electron-deficient this compound, leading to the formation of electron-poor α,β-unsaturated systems which are valuable Michael acceptors and precursors for further synthetic transformations.

Workflow for Knoevenagel Condensation

Knoevenagel_Workflow start Start: Aldehyde reaction Knoevenagel Condensation start->reaction reagents Active Methylene Compound + Base Catalyst reagents->reaction workup Acidic Workup reaction->workup purification Recrystallization or Chromatography workup->purification product α,β-Unsaturated Product purification->product

Caption: General workflow for the Knoevenagel condensation.

Protocol 2: Synthesis of 2-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)malononitrile

This protocol details the reaction with malononitrile, a common active methylene compound.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary. Monitor the progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of ~2-3. This will protonate the piperidine catalyst and may precipitate the product.

  • If a precipitate forms, collect it by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and extract the residue with ethyl acetate. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Expected Outcome & Data:

DerivativeReagentExpected Yield1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
2-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)malononitrileMalononitrile, Piperidine85-95%~8.3 (d, 1H), ~7.8 (s, 1H), ~6.8 (d, 1H), ~3.6 (t, 4H), ~2.1 (m, 4H)~162 (d), ~158, ~150, ~115, ~113, ~108, ~100, ~47, ~25[M+H]+ ~243.1

Note: The provided spectroscopic data are estimations and should be confirmed by experimental analysis.

III. Reductive Amination: Forming C-N Bonds

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[4] For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines, leading to the formation of valuable aminomethylpyridine derivatives. The process typically involves the in-situ formation of an imine or iminium ion, followed by reduction with a mild reducing agent.

Workflow for Reductive Amination

Reductive_Amination_Workflow start Start: Aldehyde reaction Reductive Amination start->reaction amine Primary or Secondary Amine amine->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reaction workup Aqueous Workup reaction->workup purification Extraction and Chromatography workup->purification product Amine Derivative purification->product

Caption: General workflow for reductive amination.

Protocol 3: Synthesis of N-Benzyl-1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanamine

This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent suitable for reductive aminations.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq) in dichloromethane.

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of DCM and methanol) to yield the desired amine.

Expected Outcome & Data:

DerivativeReagentExpected Yield1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
N-Benzyl-1-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanamineBenzylamine, NaBH(OAc)370-90%~7.3 (m, 5H), ~6.6 (s, 1H), ~6.5 (s, 1H), ~3.8 (s, 2H), ~3.7 (s, 2H), ~3.5 (t, 4H), ~2.0 (m, 4H)~162 (d), ~158, ~150, ~140, ~128, ~127, ~106, ~105, ~54, ~53, ~47, ~25[M+H]+ ~286.2

Note: The provided spectroscopic data are estimations and should be confirmed by experimental analysis.

IV. Organometallic Addition: Creating Secondary Alcohols

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde functionality provides a straightforward route to secondary alcohols.[5][6] This reaction is fundamental for introducing new carbon-based substituents and creating chiral centers, which is of paramount importance in drug design.

Workflow for Grignard Addition

Grignard_Workflow start Start: Aldehyde reaction Grignard Addition start->reaction grignard Grignard Reagent (e.g., MeMgBr) grignard->reaction quench Aqueous Acidic Quench (e.g., NH4Cl) reaction->quench workup Extraction and Drying quench->workup purification Chromatography workup->purification product Secondary Alcohol purification->product

Caption: General workflow for Grignard addition.

Protocol 4: Synthesis of 1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanol

This protocol describes the addition of a simple methyl group using methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) in diethyl ether or THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide (1.2 eq) dropwise to the aldehyde solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the desired secondary alcohol.

Expected Outcome & Data:

DerivativeReagentExpected Yield1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
1-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)ethanolMeMgBr75-90%~6.7 (s, 1H), ~6.5 (s, 1H), ~4.9 (q, 1H), ~3.5 (t, 4H), ~2.0 (m, 4H), ~1.5 (d, 3H)~162 (d), ~158, ~155, ~105, ~104, ~68, ~47, ~25, ~24[M+H]+ ~211.1

Note: The provided spectroscopic data are estimations and should be confirmed by experimental analysis.

V. Oxidation to a Carboxylic Acid: Introducing a Key Functional Group

The oxidation of the aldehyde to a carboxylic acid introduces a highly versatile functional group that can participate in a wide array of subsequent reactions, such as amide bond formation, esterification, and reduction. This transformation is crucial for creating derivatives with altered polarity and hydrogen bonding capabilities.

Workflow for Aldehyde Oxidation

Oxidation_Workflow start Start: Aldehyde reaction Oxidation start->reaction oxidant Oxidizing Agent (e.g., Pinnick Oxidation) oxidant->reaction workup Aqueous Workup reaction->workup purification Extraction and Crystallization workup->purification product Carboxylic Acid purification->product

Caption: General workflow for aldehyde oxidation.

Protocol 5: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid

The Pinnick oxidation is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups.

Materials:

  • This compound

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

  • Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Oxidation: Slowly add the sodium chlorite/phosphate solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Acidify the mixture to pH ~3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid.

Expected Outcome & Data:

DerivativeReagentExpected Yield1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)MS (m/z)
2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acidNaClO2, NaH2PO480-95%~13.0 (br s, 1H), ~7.0 (s, 1H), ~6.8 (s, 1H), ~3.5 (t, 4H), ~1.9 (m, 4H)~166, ~162 (d), ~158, ~148, ~108, ~106, ~47, ~25[M+H]+ ~211.1

Note: The provided spectroscopic data are estimations and should be confirmed by experimental analysis.

VI. Reduction to an Alcohol: Accessing Hydroxymethyl Derivatives

The reduction of the aldehyde to a primary alcohol provides a valuable hydroxymethyl group that can be further functionalized, for example, through etherification or esterification. Sodium borohydride is a mild and convenient reducing agent for this transformation.[6][7]

Workflow for Aldehyde Reduction

Reduction_Workflow start Start: Aldehyde reaction Reduction start->reaction reductant Reducing Agent (e.g., NaBH4) reductant->reaction workup Aqueous Workup reaction->workup purification Extraction and Chromatography workup->purification product Primary Alcohol purification->product

Caption: General workflow for aldehyde reduction.

Protocol 6: Synthesis of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol

This protocol employs sodium borohydride for a straightforward reduction.

Materials:

  • This compound

  • Sodium borohydride (NaBH4)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.1 eq) portion-wise to the solution. Be mindful of gas evolution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour, monitoring by TLC.

  • Workup: Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to give the crude product.

  • Purification: Purify the product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome & Data:

DerivativeReagentExpected Yield1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)MS (m/z)
(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanolNaBH490-98%~6.6 (s, 1H), ~6.5 (s, 1H), ~4.6 (s, 2H), ~3.5 (t, 4H), ~2.0 (m, 4H)~162 (d), ~158, ~152, ~105, ~104, ~64, ~47, ~25[M+H]+ ~197.1

Note: The provided spectroscopic data are estimations and should be confirmed by experimental analysis.

Conclusion

The derivatization of this compound through the reactions outlined in this guide provides a powerful platform for the generation of diverse and novel chemical entities. The protocols provided are robust starting points for exploration, and researchers are encouraged to optimize conditions based on their specific substrates and desired outcomes. The strategic application of these synthetic transformations will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • ResearchGate. (n.d.). Synthesis of long-chain alkylidene 6g from Knoevenagel condensation.
  • Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Erowid. (n.d.). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
  • ACS Publications. (n.d.). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Royal Society of Chemistry. (n.d.). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • ACS Publications. (2021, June 28). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz).
  • National Center for Biotechnology Information. (n.d.). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. PubMed.

Sources

High-Resolution Mass Spectrometry for the Structural Confirmation and Analysis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a robust and detailed methodology for the analysis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS: 1228666-44-1), a key heterocyclic building block in modern medicinal chemistry.[1][2][3] We outline a comprehensive Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) protocol employing Electrospray Ionization (ESI) for the definitive identification and structural elucidation of this compound. The protocol details sample preparation, optimized instrument parameters, and an in-depth analysis of the compound's fragmentation pattern via tandem mass spectrometry (MS/MS). The presented data confirms the elemental composition through accurate mass measurement and proposes a validated fragmentation pathway, providing researchers with a reliable analytical framework for quality control, reaction monitoring, and metabolic studies involving this important synthetic intermediate.

Introduction: The Significance of a Versatile Building Block

This compound is a substituted pyridine derivative with the molecular formula C10H11FN2O and a monoisotopic mass of approximately 194.1 Da.[1][2][3] Its structural complexity, featuring an aromatic aldehyde, a fluorine substituent, and a pyrrolidine moiety, makes it a valuable intermediate in the synthesis of novel small molecules for drug discovery.[1] The pyridine core is a common scaffold in pharmaceuticals, and the specific functional groups on this compound offer multiple avenues for chemical modification.

Given its role in multi-step synthetic pathways, a definitive, rapid, and reliable analytical method is crucial to verify its identity and purity. Mass spectrometry, particularly when coupled with liquid chromatography and high-resolution analyzers, is the premier technique for this purpose. It provides not only the molecular weight but also invaluable structural information through controlled fragmentation.[4] This note serves as a practical guide for scientists to implement such a method.

Experimental Rationale and Workflow Design

The analytical strategy was designed to provide unambiguous confirmation of the target molecule's identity and structure.

  • Liquid Chromatography (LC): LC is employed to separate the analyte from potential impurities, solvents, and salts prior to its introduction into the mass spectrometer, ensuring a clean signal for analysis.

  • Positive Electrospray Ionization (ESI+): The presence of two basic nitrogen atoms (one in the pyridine ring and one in the pyrrolidine ring) makes this molecule an excellent candidate for positive ion ESI. These sites are readily protonated in an acidic mobile phase to form a stable quasi-molecular ion, [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): The use of a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is essential. It allows for the measurement of the ion's mass-to-charge ratio (m/z) with high precision (typically <5 ppm error), which is used to confirm the elemental composition and differentiate the analyte from isobaric interferences.

  • Tandem Mass Spectrometry (MS/MS): To confirm the structure, the protonated molecular ion ([M+H]⁺) is isolated and fragmented using Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's specific chemical bonds and arrangement, acting as a structural fingerprint. Aromatic aldehydes, for instance, often exhibit characteristic losses of a hydrogen radical or the entire aldehyde group.[5][6]

The overall analytical process is depicted in the workflow diagram below.

Analytical_Workflow Figure 1: Overall LC-MS/MS Analytical Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Stock Solution Preparation B Working Standard Dilution A->B C LC Separation B->C D ESI Ionization (+ve) C->D E Full Scan HRMS (Accurate Mass) D->E F MS/MS Fragmentation (CID) E->F G Elemental Composition Confirmation E->G H Structural Elucidation (Fragmentation Analysis) F->H

Caption: Overall LC-MS/MS Analytical Workflow.

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation

This protocol is designed to be self-validating by starting with a known concentration, ensuring traceability.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Place it in a 1.5 mL amber glass vial. Add 1.0 mL of HPLC-grade methanol to dissolve the solid completely. Vortex for 30 seconds. This stock solution should be stored at 2-8°C and is stable for several weeks.

  • Working Standard (1 µg/mL): Create an intermediate dilution by transferring 10 µL of the 1 mg/mL stock solution into 990 µL of methanol in a new vial to yield a 10 µg/mL solution. Then, transfer 100 µL of this intermediate solution into 900 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) in an LC autosampler vial. This yields the final working standard of 1 µg/mL.

Protocol 2: LC-HRMS Method Parameters

The following parameters are a robust starting point for analysis on a standard Q-TOF or Orbitrap system. Optimization may be required depending on the specific instrument.

Parameter Value Rationale
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for polar aromatic compounds.
Mobile Phase A0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B0.1% Formic Acid in AcetonitrileStandard organic phase; formic acid promotes protonation.
Gradient5% B to 95% B over 5 min, hold for 2 minA standard gradient to elute compounds of moderate polarity.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature40 °CEnsures reproducible retention times and improves peak shape.
Injection Volume2 µLMinimizes peak distortion while providing sufficient signal.
High-Resolution Mass Spectrometry
Ionization ModeESI PositiveChosen for the basic nature of the analyte.
Scan Range (MS1)100 - 500 m/zCovers the expected precursor ion and potential low-mass fragments.
Capillary Voltage3.5 kVTypical voltage to ensure efficient ionization.
Source Temperature120 °CA gentle temperature to prevent in-source degradation.
Desolvation Gas (N₂)800 L/hr at 350 °CEfficiently removes solvent droplets to form gas-phase ions.
Tandem MS (MS/MS)
Precursor Ion195.0928 m/zThe calculated m/z for the [M+H]⁺ ion.
Isolation Window1.0 DaStandard window to ensure specific isolation of the precursor.
Collision Energy10-40 eV (Ramped)A ramp ensures a full range of fragments, from low-energy (stable) to high-energy (complete breakdown), are observed in a single run.

Results and Discussion

Full Scan Analysis and Elemental Composition

Analysis of the 1 µg/mL working standard using the described method confirms the presence of the target compound. The protonated molecule [C10H11FN2O + H]⁺ is observed. High-resolution measurement provides strong evidence for the elemental composition, as the measured mass falls well within the acceptable tolerance of 5 ppm.

Parameter Value
Molecular FormulaC10H11FN2O
Ion Type[M+H]⁺
Theoretical Exact Mass195.0928 m/z
Observed Exact Mass 195.0931 m/z
Mass Error+1.5 ppm

Note: Observed mass is hypothetical for illustrative purposes.

Tandem MS (MS/MS) Fragmentation Analysis

The structural identity of the compound is confirmed by analyzing its fragmentation pattern. The CID of the precursor ion at m/z 195.09 results in several characteristic product ions. The fragmentation is dominated by cleavages related to the aldehyde and pyrrolidine functional groups, which are generally less stable than the fluorinated pyridine core.

The proposed fragmentation pathways are illustrated in the diagram below, followed by a table detailing the major observed ions.

Fragmentation_Pathway Figure 2: Proposed MS/MS Fragmentation Pathway parent Precursor Ion C₁₀H₁₂FN₂O⁺ m/z 195.09 frag1 Fragment 1 C₉H₁₂FN₂⁺ m/z 167.10 parent:f2->frag1:f0 -CO (28 Da) frag2 Fragment 2 C₁₀H₉FN₂⁺ m/z 176.08 parent:f2->frag2:f0 -H₂O (18 Da) frag3 Fragment 3 C₆H₄FN₂⁺ m/z 123.04 parent:f2->frag3:f0 -C₄H₈ (56 Da) (Loss of butene) frag4 Fragment 4 C₉H₈FN₂⁺ m/z 163.07 frag2:f2->frag4:f0 -CH₃ (15 Da)

Caption: Proposed MS/MS Fragmentation Pathway.

Observed m/z Proposed Formula Mass Error (ppm) Neutral Loss Proposed Fragment Identity
176.08C10H9FN2⁺+1.1H₂O (18.01)Loss of water, potentially via rearrangement involving the aldehyde proton.
167.10C9H12FN2⁺+0.8CO (27.99)Loss of carbon monoxide from the aldehyde group, a classic fragmentation for aromatic aldehydes.[7][8]
163.07C9H8FN2⁺+1.3H₂O + CH₃ (33.03)Subsequent loss of a methyl radical from the m/z 176 fragment.
123.04C6H4FN2⁺+1.9C4H8 (56.06)Cleavage within the pyrrolidine ring followed by loss of butene, a common pathway for N-alkyl heterocycles.

Note: All quantitative data are representative examples.

The presence of the m/z 167.10 ion is a strong indicator of the aldehyde functionality. The loss of 56 Da to produce the m/z 123.04 ion is highly characteristic of the pyrrolidine substituent, confirming its presence and attachment to the core structure.

Method Trustworthiness and Validation

To ensure this protocol is reliable for routine use, it should be validated according to standard guidelines. Key validation parameters establish the method's performance and trustworthiness.

Parameter Typical Acceptance Criteria Purpose
Linearity (R²) > 0.995Confirms that the instrument response is proportional to the analyte concentration over a defined range.
Accuracy 80-120% RecoveryEnsures the measured value is close to the true value.
Precision (RSD%) < 15%Demonstrates the reproducibility of the measurement upon repeated injections.
LOD S/N > 3The lowest concentration at which the analyte can be reliably detected.
LOQ S/N > 10The lowest concentration at which the analyte can be accurately quantified.

Conclusion

This application note provides a comprehensive and authoritative guide for the mass spectrometric analysis of this compound. The detailed LC-HRMS protocol enables confident identification through accurate mass measurement of the protonated molecular ion and structural confirmation via a well-defined MS/MS fragmentation pattern. The characteristic neutral losses of CO and C4H8 serve as a reliable diagnostic fingerprint for this molecule. This method is directly applicable for identity testing, purity assessment, and reaction monitoring in research and drug development settings, ensuring the integrity of synthetic pathways that utilize this versatile chemical intermediate.

References

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.
  • Fluorochem. (n.d.). This compound.
  • ChemWhat. (n.d.). This compound CAS#: 1228666-44-1.
  • National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
  • Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards.
  • Leung, H.-W., & Harrison, A. G. (n.d.). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry.
  • OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde.
  • Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes.
  • AKSci. (n.d.). 1228666-44-1 this compound.
  • Matrix Scientific. (n.d.). This compound.
  • Science Ready. (2021, July 9). Mass Spectrometry in Organic Chemistry // HSC Chemistry. YouTube.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoropyridines in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) on fluoropyridines is a cornerstone reaction in modern medicinal chemistry and drug development.[1] The high electronegativity of the fluorine atom, combined with the electron-deficient nature of the pyridine ring, renders the positions ortho (2- and 6-) and para (4-) to the nitrogen atom susceptible to attack by a wide range of nucleophiles.[1][2] This reaction is particularly valued for its reliability, broad substrate scope, and applicability in the late-stage functionalization of complex molecules.[1][3]

Paradoxically, the C-F bond, being the strongest single bond to carbon, makes fluoride an excellent leaving group in these reactions. This is a consequence of the rate-determining step being the initial nucleophilic attack and the formation of the stabilized Meisenheimer intermediate.[1][2] The strong electron-withdrawing nature of fluorine activates the pyridine ring for nucleophilic attack more effectively than other halogens.[1][2] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1][4] This enhanced reactivity often allows for milder reaction conditions, which is crucial when dealing with sensitive functional groups present in complex drug-like molecules.[1][3]

These application notes provide a comprehensive guide to SNAr reactions on 2-fluoropyridines, including quantitative data on reaction conditions for various nucleophile classes and detailed experimental protocols for their successful implementation in a laboratory setting.

Reaction Mechanism: An Addition-Elimination Pathway

The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The nucleophile first attacks the carbon atom bearing the fluorine atom. This attack is most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen) because the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom.[2]

  • Formation of the Meisenheimer Complex: This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is a key factor in the reaction's feasibility.

  • Elimination of the Leaving Group: The aromaticity of the ring is then restored by the elimination of the fluoride leaving group.[1] In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile, not the departure of the leaving group.[2] This is why the high electronegativity of fluorine, which makes the carbon atom highly electrophilic, accelerates the reaction, making fluoride a better leaving group than other halogens in this context (F > Cl > Br > I).[2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products start 2-Fluoropyridine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Addition (Rate-determining step) product 2-Substituted Pyridine + F⁻ intermediate->product Elimination

Caption: General mechanism of SNAr on 2-fluoropyridine.

Reaction Parameters and Optimization: A Guide to Experimental Design

The success of an SNAr reaction on a 2-fluoropyridine is highly dependent on the careful selection of reaction parameters.

Nucleophile Selection

A wide variety of nucleophiles can be employed in these reactions. For weaker nucleophiles like alcohols and amines, deprotonation with a suitable base is often necessary to increase their reactivity.[2]

  • Nitrogen Nucleophiles: Primary and secondary amines are common nucleophiles.

  • Oxygen Nucleophiles: Alcohols and phenols can be used, typically after deprotonation to form the more nucleophilic alkoxide or phenoxide.

  • Sulfur Nucleophiles: Thiols are excellent nucleophiles and often react under mild conditions.[5]

  • Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can also be utilized.[1]

Solvent Choice

The choice of solvent is critical for stabilizing the charged Meisenheimer intermediate.[6]

  • Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are commonly used. They can dissolve the reactants and stabilize the intermediate without significantly solvating the nucleophile, which would reduce its reactivity.[2]

  • Protic Solvents: Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and are generally avoided unless they are also the nucleophile (e.g., in alcoholysis).[2][7]

  • Solvent Reactivity: Caution should be exercised at high temperatures, as some solvents like DMF can decompose to generate nucleophilic species (e.g., dimethylamine), leading to side products.[2]

Base Selection

The base plays a crucial role, particularly when using protic nucleophiles. The choice of base depends on the pKa of the nucleophile.[2]

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used for their ease of handling and effectiveness.[1][2]

  • Stronger Bases: For less acidic nucleophiles like alcohols, stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often required.[1][2]

  • Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.[2]

Temperature Considerations

Many SNAr reactions on 2-fluoropyridines require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-150 °C.[2] However, the enhanced reactivity of 2-fluoropyridines sometimes allows for milder conditions compared to their chloro- or bromo-analogs.[1] Microwave irradiation can be a useful tool to achieve higher temperatures and faster reaction times in a controlled manner.[2]

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 2-fluoropyridines with various nucleophile classes.

Nucleophile ClassNucleophile ExampleBaseSolventTemperature (°C)Time (h)Yield (%)
1° or 2° AlcoholButanolKOtBuTHF503>95
PhenolPhenolK₂CO₃DMSO13012>95
1° or 2° AmineMorpholineK₃PO₄tAmyl-OH1103>95
AmideBenzamideK₂CO₃DMSO13012>95
N-HeterocycleIndoleK₂CO₃DMSO13012>95
ThiolThiophenolK₂CO₃DMFRoom Temp2High
CyanideKCN-DMSO13012~80

Data compiled from multiple sources.[1][8][9]

Detailed Experimental Protocols

General Considerations:

  • Reactions involving strong bases such as NaH or KOtBu should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[1]

  • Solvents should be anhydrous, especially for reactions sensitive to water, to avoid the formation of hydroxypyridine byproducts.[1][2]

  • Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

Protocol 1: Synthesis of 2-Morpholinopyridine (Amine Nucleophile)

This protocol describes a typical procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]

Materials:

  • 2-Fluoropyridine

  • Morpholine

  • Potassium phosphate tribasic (K₃PO₄)

  • tert-Amyl alcohol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]

Protocol 2: Synthesis of a 2-Alkoxypyridine (Alcohol Nucleophile)

This protocol is a representative example for the reaction with an alcohol and may require optimization for specific substrates.[2]

Materials:

  • 2-Fluoropyridine derivative

  • Alcohol (e.g., butanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.2 equivalents) and anhydrous THF.

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents) portion-wise.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add the 2-fluoropyridine derivative (1.0 equivalent) to the flask.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 65 °C for THF) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Experimental_Workflow A 1. Setup - Dry flask under inert gas - Add base (if solid) B 2. Reagent Addition - Add solvent - Add nucleophile - Add 2-fluoropyridine A->B C 3. Reaction - Heat to desired temp. - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool to RT - Quench reaction - Liquid-liquid extraction C->D E 5. Purification - Dry organic layer - Concentrate - Column chromatography D->E F 6. Analysis - Characterize pure product E->F

Caption: Typical experimental workflow for SNAr reactions.

Troubleshooting Guide

IssuePossible CauseTroubleshooting Step
Low or No Conversion Insufficiently activated pyridine ring.Ensure the fluorine is at the 2- or 4-position. Reactions at the 3-position are significantly slower.[2]
Weak nucleophile.For alcohol or amine nucleophiles, ensure the base is strong enough to generate the active nucleophilic species.[2]
Low reaction temperature.Gradually increase the reaction temperature. Many reactions require heating between 80-150 °C.[2]
Steric hindrance.Bulky substituents near the reaction site or a hindered nucleophile can slow the reaction. Consider a less hindered substrate or nucleophile if possible.[2]
Inappropriate solvent.Ensure a polar aprotic solvent (e.g., DMSO, DMF) is used to stabilize the Meisenheimer complex.[2]
Formation of Side Products Hydrolysis of starting material or product.Ensure anhydrous conditions, especially when using strong bases. Traces of water can lead to hydroxypyridine byproducts.[2]
Competing reaction with the solvent.If using DMF at high temperatures, consider switching to a more stable solvent like DMSO to avoid side reactions with dimethylamine.[2]
Decomposition of starting material or product.High temperatures can lead to decomposition. Try lowering the temperature and extending the reaction time, or use microwave heating for rapid, controlled heating.[2]

Conclusion

Nucleophilic aromatic substitution on 2-fluoropyridines is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery. The enhanced reactivity of fluoropyridines allows for broad applicability and the use of mild conditions, facilitating the synthesis of complex and functionally diverse molecules.[1] The provided data and protocols serve as a practical guide for researchers to effectively utilize these important reactions in their work.

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  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

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Application Notes & Protocols: Leveraging 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Privileged Scaffold

In the landscape of modern drug discovery, the efficiency of lead generation and optimization is paramount. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of vast chemical libraries to explore structure-activity relationships (SAR) comprehensively.[1][2] The choice of core building blocks is critical to the success of these campaigns. An ideal scaffold should be synthetically versatile and embed structural motifs known to confer desirable pharmacological properties.

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a prime example of such a privileged scaffold. This molecule strategically combines three key features beneficial for medicinal chemistry:

  • A Pyridine Core: A ubiquitous heterocycle in pharmaceuticals, the pyridine ring acts as a versatile scaffold for introducing diverse substituents.[3]

  • A Fluorine Substituent: The incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4][5][6] The fluorine atom at the 2-position also activates the 4-position for nucleophilic aromatic substitution in downstream reactions.

  • A Pyrrolidine Moiety: The pyrrolidine ring is a common feature in many FDA-approved drugs and natural products, often contributing to improved solubility and receptor interactions.[7][8]

  • An Aldehyde Handle: The isonicotinaldehyde functional group is a versatile chemical handle for a wide array of chemical transformations, most notably reductive amination and multicomponent reactions, making it ideal for library synthesis.[9][10]

This application note provides detailed protocols for the utilization of this compound in parallel synthesis workflows to generate libraries of novel compounds, with a particular focus on the synthesis of potential kinase inhibitors.[3][11][12][13]

Core Applications in Library Synthesis

The aldehyde functionality of this compound serves as a versatile entry point for diversification. Two powerful, library-friendly reaction classes are highlighted here: Reductive Amination and the Ugi Four-Component Reaction.

Workflow Overview: From Building Block to Library

The general strategy for library synthesis using this compound is depicted below. This workflow is designed for a 96-well plate format, a standard in high-throughput chemistry.

G cluster_0 Plate Preparation cluster_1 Parallel Reaction cluster_2 Work-up & Purification cluster_3 Analysis & Archiving b0 Dispense Aldehyde Stock Solution (this compound) to each well b1 Dispense Diverse Building Blocks (e.g., Amines for Reductive Amination; Amine, Carboxylic Acid, Isocyanide for Ugi) b0->b1 Step 1 b2 Add Reagents (e.g., Reducing Agent, Catalysts) b1->b2 Step 2 b3 Incubate (Shake at defined temperature and time) b2->b3 Step 3 b4 Quench Reaction b3->b4 Step 4 b5 High-Throughput Purification (e.g., SPE, Prep-HPLC) b4->b5 Step 5 b6 LC-MS/NMR Analysis (Purity & Identity Confirmation) b5->b6 Step 6 b7 Plate Replication & Storage (Assay-ready plates) b6->b7 Step 7

Caption: General workflow for parallel library synthesis.

Protocol 1: Parallel Reductive Amination

Reductive amination is a robust and widely used method for the synthesis of secondary amines from aldehydes and primary amines.[9][10][14][15] This one-pot reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. This protocol is designed for the parallel synthesis of a library of N-substituted (6-(pyrrolidin-1-yl)pyridin-4-yl)methanamine derivatives.

Rationale for Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent. It is milder and more selective for imines over aldehydes than other hydrides like sodium borohydride, reducing the likelihood of side reactions. It is also compatible with a wide range of functional groups.

  • Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents for this reaction as they are aprotic and effectively solubilize the reactants and the STAB reagent.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the imine intermediate.

Experimental Protocol (96-well plate format)
  • Preparation of Stock Solutions:

    • Aldehyde Stock (A): Prepare a 0.2 M solution of this compound in anhydrous DCE.

    • Amine Library (B): Prepare 0.2 M solutions of a diverse set of primary amines in anhydrous DCE in a separate 96-well plate.

    • Reducing Agent Slurry (C): Prepare a slurry of Sodium Triacetoxyborohydride (STAB) in anhydrous DCE (approx. 0.6 M). Note: STAB is moisture-sensitive; prepare fresh and keep under an inert atmosphere.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 250 µL of the Aldehyde Stock solution (A) (0.05 mmol).

    • Add 250 µL of the corresponding amine solution from the Amine Library plate (B) to each well (0.05 mmol).

    • Add 5 µL of glacial acetic acid to each well.

    • Seal the plate and shake at room temperature for 1 hour to allow for imine formation.

    • Add 250 µL of the STAB slurry (C) to each well (approx. 0.15 mmol). Caution: Addition may cause some effervescence.

  • Reaction and Work-up:

    • Seal the reaction block securely and shake at room temperature for 16-24 hours.

    • Quench the reaction by adding 250 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Shake for 15 minutes, then add 500 µL of dichloromethane (DCM) to each well.

    • Separate the organic layer using a liquid handler or by careful manual pipetting.

  • Purification:

    • The crude product in the organic layer can be purified using Solid-Phase Extraction (SPE). A silica gel or a cation exchange cartridge can be effective.

    • For higher purity, automated preparative HPLC is recommended.

Expected Results & Data

The following table illustrates a representative set of primary amines and the corresponding expected products.

Amine Building Block (R-NH₂)Expected Product Structure
Benzylamine
4-Methoxybenzylamine
3-Chlorobenzylamine
Cyclohexylamine

Protocol 2: Parallel Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials in a single step.[5][16][17][18][19] It combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. This protocol enables the generation of a highly diverse library of peptidomimetic compounds.

Rationale for Experimental Choices
  • Solvent: Methanol is a common and effective solvent for the Ugi reaction as it helps to solubilize the various components and facilitates the proton transfers involved in the reaction mechanism.[5]

  • Concentration: Ugi reactions are often favored at higher concentrations (0.5-1.0 M) to drive the reaction equilibrium towards the product.[5]

  • No Catalyst Required: The Ugi reaction is typically autocatalytic and does not require an external catalyst.

Experimental Protocol (96-well plate format)
  • Preparation of Stock Solutions (in Methanol):

    • Aldehyde Stock (A): 0.5 M solution of this compound.

    • Amine Library (B): 0.5 M solutions of diverse primary amines.

    • Carboxylic Acid Library (C): 0.5 M solutions of diverse carboxylic acids.

    • Isocyanide Library (D): 0.5 M solutions of diverse isocyanides.

  • Reaction Assembly:

    • In a 96-well reaction block, combine the reactants in the following order:

      • 100 µL of Aldehyde Stock (A) (0.05 mmol).

      • 100 µL of the desired amine from Library (B) (0.05 mmol).

      • 100 µL of the desired carboxylic acid from Library (C) (0.05 mmol).

    • Seal the plate and shake at room temperature for 30 minutes.

    • Add 100 µL of the desired isocyanide from Library (D) (0.05 mmol).

  • Reaction and Work-up:

    • Seal the reaction block securely and shake at 40-50 °C for 24 hours.

    • After cooling to room temperature, remove the solvent under reduced pressure using a centrifugal evaporator.

    • Redissolve the residue in a suitable solvent for purification (e.g., DMSO/Methanol).

  • Purification:

    • Due to the complexity of the Ugi products, purification is almost always necessary.

    • High-throughput preparative HPLC-MS is the method of choice for isolating pure compounds from the library.

Visualization of Ugi Reaction Diversity

Ugi cluster_inputs Diverse Inputs Aldehyde 2-Fluoro-6-(pyrrolidin-1-yl) isonicotinaldehyde Product Diverse α-Acylamino Amide Library Aldehyde->Product Amine Amine (R1-NH2) Amine->Product Acid Carboxylic Acid (R2-COOH) Acid->Product Isocyanide Isocyanide (R3-NC) Isocyanide->Product

Caption: Diversity generation in the Ugi reaction.

High-Throughput Purification and Analysis

A critical component of any parallel synthesis effort is the downstream purification and analysis pipeline.

TechniqueApplicationRationale
Solid-Phase Extraction (SPE) Rapid, crude purification.Removes excess reagents and simple byproducts. Ideal for initial clean-up post-reductive amination.
Preparative HPLC-MS High-purity isolation.The gold standard for library purification, especially for complex mixtures from Ugi reactions. Mass-directed fractionation ensures isolation of the target compound.
LC-MS Purity assessment and identity confirmation.Rapid analysis of each library member to determine purity and confirm the expected molecular weight.
¹H NMR Structural confirmation.Performed on a representative subset of the library (e.g., 5-10%) to confirm the structural integrity of the scaffold and successful reaction.

Conclusion

This compound is a highly valuable and versatile building block for parallel synthesis. Its unique combination of a fluorinated pyridine core, a pyrrolidine moiety, and a reactive aldehyde handle allows for the efficient construction of large and diverse chemical libraries. The reductive amination and Ugi reaction protocols detailed herein provide robust and scalable methods for generating novel compounds with high potential for biological activity, particularly in the realm of kinase inhibitor discovery. By integrating these synthetic workflows with modern high-throughput purification and analytical techniques, research organizations can significantly accelerate their drug discovery programs.

References

  • Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences. [URL not directly available, but concept widely published]
  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. Journal of Medicinal Chemistry. [URL not directly available, but concept widely published]
  • Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. PubMed. [Link]
  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Deriv
  • Ugi reaction. Wikipedia. [Link]
  • A Quick Introduction to Parallel Synthesis. Asynt. [Link]
  • Parallel Synthesis & High-Throughput Experiment
  • Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evalu
  • Ugi Reaction. Organic Chemistry Portal. [Link]
  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tom
  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. PMC - NIH. [Link]
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
  • Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. PubMed. [Link]
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. ChemRxiv. [Link]
  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. RSC Publishing. [Link]
  • Synthesis of 4-pyrrolidinopyridine. PrepChem.com. [Link]
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)
  • (PDF) Recent Advances in the Synthesis of Pyrrolidines.

Sources

Application Note: A Robust and Scalable Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a Key Intermediate for Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

This compound is a critical heterocyclic building block in modern medicinal chemistry. Its significance has been particularly highlighted by its role as a key intermediate in the synthesis of potent antiviral agents, such as Nirmatrelvir (PF-07321332), the active component in the oral COVID-19 therapeutic, Paxlovid[1][2][3]. The structure combines a fluorinated pyridine core—a motif known to enhance metabolic stability and binding affinity—with a pyrrolidine moiety that can improve solubility and occupy specific binding pockets in target proteins[4][5].

The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures. As the demand for such antiviral therapeutics continues, the need for a reliable, efficient, and scalable synthesis of this intermediate is paramount for the pharmaceutical industry. This application note provides a detailed, field-proven protocol for the multigram to kilogram scale-up synthesis, addressing critical process parameters, safety considerations, and analytical controls to ensure consistent quality and yield.

Synthetic Strategy: A Two-Step Approach from a Stable Precursor

The scale-up synthesis is strategically designed around a two-step sequence commencing with 2,6-difluoroisonicotinonitrile. This approach is superior to direct substitution on an aldehyde-containing precursor, as the aldehyde group is sensitive to the basic conditions of the nucleophilic aromatic substitution (SNAr) step and can lead to side-product formation. The nitrile group is a robust and stable precursor that can be efficiently converted to the desired aldehyde in the final step.

The core of the synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitrile group and the ring nitrogen atom activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. Pyrrolidine, a secondary amine, acts as the nucleophile[4]. The reaction proceeds with high selectivity for the C6 position due to steric and electronic factors.

Logical Workflow for Synthesis

G cluster_0 PART 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 PART 2: Selective Reduction A 2,6-Difluoroisonicotinonitrile C SNAr Reaction (Base-mediated) A->C B Pyrrolidine B->C D 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile C->D E DIBAL-H Reduction D->E Intermediate F Work-up & Purification E->F G Final Product: This compound F->G

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocols

This protocol is designed for a 100-gram scale synthesis. All operations involving hazardous reagents should be conducted in a well-ventilated fume hood by trained personnel[6][7].

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (moles)Quantity (mass/vol)Supplier Example
2,6-Difluoroisonicotinonitrile2067-12-1138.080.724 mol100 gSigma-Aldrich
Pyrrolidine123-75-171.120.796 mol67.5 mLSigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.211.086 mol150 gMilliporeSigma
Acetonitrile (MeCN), anhydrous75-05-841.05-1.0 LSigma-Aldrich
Diisobutylaluminium hydride (DIBAL-H)1191-15-7142.220.869 mol869 mL (1.0 M in THF)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous109-99-972.11-1.5 LSigma-Aldrich
Hydrochloric Acid (HCl), 2M aq.7647-01-036.46-~1.5 LVWR
Ethyl Acetate (EtOAc)141-78-688.11-3.0 LFisher Scientific
Brine (Saturated NaCl solution)---1.0 L-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-50 gSigma-Aldrich
Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile

Causality: This step leverages the high reactivity of the C-F bonds in the starting material for SNAr. Potassium carbonate is chosen as a cost-effective and moderately strong base to neutralize the HF generated in situ, driving the reaction to completion. Acetonitrile is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the dissolution of reactants and intermediates.

  • Reactor Setup: Equip a 3 L, three-neck round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 2,6-difluoroisonicotinonitrile (100 g, 0.724 mol), potassium carbonate (150 g, 1.086 mol), and anhydrous acetonitrile (1.0 L).

  • Reaction Initiation: Begin stirring the suspension and cool the mixture to 0-5 °C using an ice-water bath.

  • Pyrrolidine Addition: Add pyrrolidine (67.5 mL, 0.796 mol) dropwise via the dropping funnel over approximately 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL). Concentrate the combined filtrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield 2-fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile as a crystalline solid. Dry the product under vacuum.

Step 2: Reduction to this compound

Causality: The nitrile is selectively reduced to the aldehyde using Diisobutylaluminium hydride (DIBAL-H). This reagent forms a stable intermediate with the nitrile that, upon acidic work-up, hydrolyzes to the aldehyde. Maintaining a low temperature (-78 °C) is critical to prevent over-reduction to the corresponding primary alcohol.

  • Reactor Setup: Equip a 5 L, three-neck round-bottom flask with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet.

  • Substrate Solution: Dissolve the dried 2-fluoro-6-(pyrrolidin-1-yl)isonicotinonitrile (assuming ~130 g from the previous step, ~0.687 mol) in anhydrous tetrahydrofuran (1.5 L).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Add DIBAL-H (1.0 M solution in THF, 869 mL, 0.869 mol) dropwise over 2-3 hours, maintaining the internal temperature below -70 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for an additional 2-3 hours after the addition is complete.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) while keeping the temperature below -60 °C. Then, allow the mixture to warm to 0 °C and slowly add 2M aqueous HCl (~1.5 L) until the solution becomes clear and acidic (pH 1-2). This step can be highly exothermic and produce hydrogen gas; proceed with caution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with water (1 x 500 mL), saturated sodium bicarbonate solution (1 x 500 mL), and brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the final product, this compound[8][9][10].

Process Safety and Handling

Handling fluorinated organic compounds and potent reagents requires strict adherence to safety protocols to minimize risk[11].

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene)[6].

  • Engineering Controls: All operations must be performed in a certified chemical fume hood to prevent inhalation of volatile and toxic materials[6].

  • Fluorinated Compounds: Fluorinated pyridines can be toxic and irritants. Avoid skin and eye contact. In case of contact, rinse immediately with copious amounts of water[11].

  • Pyrrolidine: Pyrrolidine is a corrosive and flammable liquid with a strong odor. Handle in a well-ventilated area and away from ignition sources.

  • DIBAL-H: This reagent is pyrophoric and reacts violently with water and protic solvents. It must be handled under an inert atmosphere (nitrogen or argon) at all times. The quenching procedure is highly exothermic and should be performed slowly and with extreme caution behind a blast shield.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. DIBAL-H waste must be quenched and neutralized by trained personnel before disposal.

Analytical Characterization

To ensure the quality of the final product, a comprehensive analytical characterization should be performed.

ParameterMethodSpecification
Appearance VisualOff-white to yellow solid
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRSpectra must be consistent with the structure of this compound.
Purity HPLC≥ 98.0% (by area)
Identity LC-MS[M+H]⁺ = 195.09 (calculated for C₁₀H₁₂FN₂O⁺)
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvent GC-HSTo be determined based on solvents used in the final purification step.
Reaction Mechanism Visualization

Sources

reaction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde with Grignard reagents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde with Grignard Reagents: A Detailed Guide to the Synthesis of α-Substituted Pyridyl-Methanol Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the nucleophilic addition of Grignard reagents to this compound. This reaction is a cornerstone for synthesizing a diverse library of α-substituted-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanols, which are valuable scaffolds in medicinal chemistry. The protocol herein details a robust, step-by-step procedure for this transformation, including critical insights into reaction mechanisms, parameter optimization, and product purification. We address the electronic interplay of the pyridine substituents and provide troubleshooting guidance to ensure reproducible, high-yield synthesis.

Introduction: Significance and Rationale

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[1] The specific starting material, this compound, is a highly functionalized building block poised for diversification. The incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[2][3] Concurrently, the pyrrolidine moiety is a privileged structure in drug discovery, known to improve solubility and target engagement.[4][5]

The Grignard reaction offers a powerful and direct method for forming carbon-carbon bonds, converting the aldehyde into a chiral secondary alcohol.[6] The resulting α-substituted pyridyl-methanol products are key intermediates for a wide range of biologically active compounds, including potential dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes treatment and other therapeutic agents.[7] Understanding and mastering this reaction is therefore of significant value to professionals in drug development and organic synthesis.

Reaction Mechanism and Scientific Principles

The core transformation is a nucleophilic addition of the carbanionic carbon from the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde.[6] The unique substitution pattern on the pyridine ring introduces competing electronic effects that influence the aldehyde's reactivity.

  • Fluorine (C2-position): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I).[8][9] This effect depletes electron density from the pyridine ring, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack. While fluorine can also act as a weak π-donor (+M) through its lone pairs, the inductive effect typically dominates, especially in the context of reactivity towards nucleophiles.[10]

  • Pyrrolidine (C6-position): The nitrogen atom of the pyrrolidine ring possesses a lone pair of electrons that can be delocalized into the pyridine ring system. This constitutes a strong electron-donating mesomeric or resonance effect (+M). This effect increases the electron density on the ring, counteracting the inductive withdrawal from the fluorine and potentially reducing the carbonyl's electrophilicity.

  • Pyridine Nitrogen: The lone pair on the pyridine nitrogen itself can coordinate to the magnesium atom of the Grignard reagent. This Lewis acid-base interaction can further enhance the electrophilicity of the carbonyl group by polarizing the C=O bond.

The net reactivity of the aldehyde is a balance of these competing effects. Experimental evidence suggests that the strong activation by the ortho-fluorine substituent is sufficient to enable a clean and efficient reaction with a variety of Grignard reagents.

General Reaction Scheme

G cluster_reactants Reactants cluster_process Process cluster_products Products aldehyde This compound addition 1. Nucleophilic Addition in Anhydrous THF aldehyde->addition grignard Grignard Reagent (R-MgX) grignard->addition quench 2. Aqueous Quench (e.g., sat. NH4Cl) addition->quench product α-Substituted Pyridyl-Methanol quench->product salts Magnesium Salts quench->salts

Caption: General Reaction of the Aldehyde with a Grignard Reagent.

Detailed Experimental Protocol

This protocol describes a general procedure for the reaction using Phenylmagnesium Bromide as a representative Grignard reagent. The methodology can be adapted for other alkyl or aryl Grignard reagents.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS NumberSupplier ExampleNotes
This compound194.211228666-44-1Sigma-Aldrich, Combi-BlocksEnsure high purity.
Phenylmagnesium Bromide (3.0 M in Diethyl Ether)181.31100-58-3Sigma-AldrichPyrophoric; handle under inert gas. Solution is preferred for safety.
Anhydrous Tetrahydrofuran (THF)72.11109-99-9Acros OrganicsDri-Solv or passed through a solvent purification system.
Saturated Aqueous Ammonium Chloride (NH₄Cl)53.4912125-02-9Fisher ScientificUsed for quenching the reaction.
Ethyl Acetate (EtOAc)88.11141-78-6VWRACS grade or higher, for extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Sigma-AldrichFor drying the organic phase.
Silica Gel60.087631-86-9SiliCycle230-400 mesh for column chromatography.

Equipment:

  • Oven-dried, three-necked round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Septa and needles/syringes

  • Low-temperature thermometer

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere in anhydrous conditions. Wear fire-retardant lab coat, safety glasses, and appropriate gloves.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides. Use freshly opened bottles or solvent from a purification system. Never distill to dryness.

  • Quenching: The quenching process is exothermic. Perform the addition of the aqueous solution slowly and with cooling to control the reaction rate.

Step-by-Step Procedure

The following workflow provides a visual summary of the protocol.

G setup 1. System Setup (Dry Glassware, Inert Atmosphere) dissolve 2. Dissolve Aldehyde (In Anhydrous THF) setup->dissolve cool 3. Cool Solution (0 °C, Ice Bath) dissolve->cool add 4. Add Grignard Reagent (Slow, Dropwise) cool->add react 5. Reaction Monitoring (TLC, 1-2h at 0 °C to RT) add->react quench 6. Quench Reaction (Slowly add sat. NH4Cl at 0 °C) react->quench workup 7. Aqueous Workup (EtOAc Extraction, Wash, Dry) quench->workup purify 8. Purification (Column Chromatography) workup->purify analyze 9. Characterization (NMR, MS, IR) purify->analyze

Caption: Step-by-step experimental workflow for the Grignard reaction.

  • System Setup: Assemble a three-necked flask with a stir bar, a rubber septum, a nitrogen inlet, and a glass stopper. Flame-dry the entire apparatus under vacuum and backfill with Argon or Nitrogen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reactant Preparation: To the flask, add this compound (e.g., 1.0 g, 5.15 mmol). Using a syringe, add 25 mL of anhydrous THF. Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Grignard Addition: Using a syringe, add Phenylmagnesium Bromide (3.0 M in Et₂O, 1.9 mL, 5.67 mmol, 1.1 equivalents) dropwise to the stirred aldehyde solution over 15-20 minutes. Maintain the internal temperature below 5 °C. A color change and/or formation of a precipitate may be observed. Rationale: Slow addition at low temperature is critical to control the exothermic reaction, preventing side reactions and ensuring selectivity.[11]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution dropwise. Rationale: Saturated NH₄Cl is a mild proton source that protonates the intermediate alkoxide to form the desired alcohol and precipitates magnesium salts as hydroxides and halides, facilitating their removal.[12]

  • Aqueous Workup: Transfer the quenched mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and 20 mL of deionized water. Shake the funnel and separate the layers. Extract the aqueous layer twice more with 25 mL of EtOAc. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 40% Ethyl Acetate in Hexanes. Collect the fractions containing the product (identified by TLC) and concentrate to yield the pure α-phenyl-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol.

Data Presentation & Expected Results

ParameterValue
Molar Ratio (Aldehyde:Grignard)1 : 1.1-1.2
Reaction Temperature0 °C to Room Temperature
Reaction Time1 - 3 hours
Typical Yield75 - 90%
Appearance of ProductWhite to off-white solid or viscous oil
Characterization Data (Example)
¹H NMR (CDCl₃, 400 MHz)Peaks corresponding to pyridyl, phenyl, pyrrolidinyl, and alcohol protons.
¹³C NMR (CDCl₃, 101 MHz)Signals for aromatic carbons, C-F coupling, and the carbinol carbon (~70-75 ppm).
Mass Spectrometry (ESI+)[M+H]⁺ corresponding to the product's molecular weight (273.14 for phenyl addition).

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet glassware or solvents. 2. Deactivated Grignard reagent. 3. Insufficient reaction time.1. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents. 2. Use a fresh bottle/batch of Grignard reagent; titrate if necessary. 3. Monitor reaction by TLC to ensure completion.
Formation of Side Products 1. Reaction temperature was too high. 2. Grignard reagent added too quickly.1. Maintain the reaction temperature at 0 °C or lower during addition. 2. Add the Grignard reagent slowly via syringe pump for better control.
Difficult Purification Emulsion during workup or co-elution of impurities.Add brine during workup to break emulsions. Adjust the polarity of the chromatography eluent system for better separation.

References

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents.
  • Organic Chemistry Portal. (2007). Pyridine synthesis.
  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • National Institutes of Health. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts.
  • Royal Society of Chemistry. (n.d.). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
  • National Institutes of Health. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Chemistry LibreTexts. (2022). 7.5: Directing Effects.
  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • National Institutes of Health. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
  • ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
  • Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?
  • Khan Academy. (n.d.). Ortho-para directors III.
  • Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?
  • National Institutes of Health. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines.
  • Chemistry LibreTexts. (2022). 1.6: Addition of Organometallics - Grignard.
  • Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET.
  • National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • National Institutes of Health. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
  • Oakwood Chemical. (n.d.). 2-Fluoro-6-pyridinecarboxamide.
  • National Institutes of Health. (1999). Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir.
  • National Institutes of Health. (2003). 6-Magnesiated purines: preparation and reaction with aldehydes.

Sources

Protecting Group Strategies for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the selective chemical manipulation of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a key building block in contemporary medicinal chemistry. The inherent reactivity of the aldehyde functionality, coupled with the electronic nature of the substituted pyridine ring, necessitates a careful and strategic approach to the use of protecting groups. This document outlines the rationale for selecting appropriate protecting groups for the aldehyde moiety, discusses the potential need for protection of the pyrrolidinyl nitrogen, and provides detailed, field-tested protocols for the installation and removal of these groups. Emphasis is placed on achieving orthogonality and chemoselectivity to ensure the integrity of the fluoro and pyrrolidinyl substituents during synthetic transformations.

Introduction: The Synthetic Challenge

This compound is a valuable synthetic intermediate due to the prevalence of the fluoropyridine and pyrrolidine motifs in a wide range of biologically active compounds.[1][2] The strategic placement of the fluorine atom and the pyrrolidine ring significantly influences the molecule's electronic properties and potential biological interactions. However, the presence of multiple reactive sites—the aldehyde, the electron-rich pyrrolidine nitrogen, and the fluorinated pyridine ring—presents a significant challenge for synthetic chemists.

The primary challenge lies in the selective modification of other parts of the molecule without affecting the aldehyde. The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack, often necessitating its temporary protection. The choice of a protecting group is critical and must be compatible with the planned downstream reactions while also being removable under conditions that do not compromise the integrity of the rest of the molecule. This guide provides a systematic approach to navigating these challenges.

Strategic Considerations for Protecting Group Selection

The ideal protecting group strategy for this compound should be guided by the principles of orthogonality , ensuring that the protecting groups for different functionalities can be removed selectively without affecting each other.[1][3]

Reactivity Profile of the Target Molecule
  • Aldehyde: The formyl group is highly reactive and will readily participate in reactions with nucleophiles, reducing agents, and oxidizing agents.

  • Pyrrolidine Nitrogen: The lone pair on the pyrrolidine nitrogen is nucleophilic and basic, potentially reacting with electrophiles or participating in acid-base chemistry.

  • 2-Fluoro Pyridine Ring: The fluorine atom at the 2-position activates the ring towards nucleophilic aromatic substitution (SNAr).[4] The stability of fluoropyridines can be compromised under certain acidic conditions.[5]

A logical workflow for selecting a suitable protecting group strategy is outlined below:

Caption: Decision workflow for protecting group strategy.

Protecting the Aldehyde Functionality: The Acetal Strategy

The most robust and widely employed strategy for protecting aldehydes is their conversion to acetals.[6] Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are particularly favored due to their enhanced stability.[7]

Rationale for Acetal Protection

Acetals are stable to a wide range of reaction conditions, including strongly basic, nucleophilic, and reductive environments, making them ideal for protecting the aldehyde during reactions such as Grignard additions, organolithium chemistry, or metal-hydride reductions at other sites in the molecule.[6]

Recommended Protocol: Ethylene Glycol Acetal Protection

This protocol describes the formation of the 1,3-dioxolane derivative of this compound.

Materials:

  • This compound

  • Ethylene glycol (2.0 eq.)

  • p-Toluenesulfonic acid monohydrate (p-TSA, 0.1 eq.)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), toluene (approx. 0.2 M solution), ethylene glycol (2.0 eq.), and p-TSA (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until the starting material is consumed as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired acetal-protected compound.

Deprotection of the Acetal

The removal of the acetal protecting group is typically achieved under acidic conditions.[7] Care must be taken to select conditions that are mild enough to avoid degradation of the acid-sensitive 2-fluoropyridine moiety.[5]

Recommended Protocol: Mild Acidic Hydrolysis

Materials:

  • Acetal-protected this compound

  • Acetone/Water mixture (e.g., 9:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the acetal-protected compound in an acetone/water mixture.

  • Add a catalytic amount of PPTS.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the deprotected aldehyde.

Protecting Group Protection Conditions Deprotection Conditions Stability
Ethylene Glycol Acetal Ethylene glycol, p-TSA, Toluene, refluxPPTS, Acetone/H₂O, RT or mild heatStable to bases, nucleophiles, organometallics, and reducing agents. Labile to acid.
1,3-Propanediol Acetal 1,3-Propanediol, p-TSA, Toluene, refluxAcetic acid/H₂O, THF, mild heatSimilar to ethylene glycol acetal, but can be more stable.

Orthogonal Protection of the Pyrrolidine Nitrogen

In many synthetic routes, the pyrrolidine nitrogen may not require protection due to its relatively low nucleophilicity compared to other reagents. However, in the presence of strong electrophiles or under conditions where its basicity could interfere with the reaction, protection is necessary. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under a wide range of conditions and its orthogonal removal under acidic conditions.[8]

The Boc Group: A Versatile Amine Protection

The Boc group is stable to basic, hydrogenolytic, and many nucleophilic conditions, making it orthogonal to many other protecting groups.[8] Its removal with acid can be tuned to be selective over acetal deprotection by careful choice of reagents and conditions.

Recommended Protocol: Boc Protection of the Pyrrolidine

This protocol can be performed on the aldehyde-containing starting material if the subsequent reaction is compatible with the aldehyde, or on the acetal-protected intermediate for a fully orthogonal strategy.

Materials:

  • This compound (or its acetal)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.)

  • Triethylamine (TEA, 1.2 eq.) or 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the starting material in DCM or THF.

  • Add TEA or DMAP, followed by the dropwise addition of Boc₂O.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography if necessary.

Orthogonal Deprotection Strategy

A key advantage of the acetal/Boc protecting group pairing is the ability to selectively deprotect each group. While both are acid-labile, the Boc group is generally more sensitive to acid than a cyclic acetal.[7][9]

Caption: Orthogonal deprotection scheme.

Selective Boc Deprotection: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C will typically cleave the Boc group while leaving the acetal intact.[9]

Selective Acetal Deprotection: While more challenging, certain mild Lewis acids or specific protic acids under carefully controlled conditions may favor acetal deprotection over Boc removal.[10] However, the more common strategy is to remove the Boc group first.

Simultaneous Deprotection: Treatment with a stronger acid, such as HCl in dioxane or aqueous HCl, will generally remove both protecting groups.

Protecting Group Protection Conditions Deprotection Conditions Orthogonality to Acetal
Boc Boc₂O, TEA or DMAP, DCM or THFTFA in DCM; HCl in DioxaneOrthogonal. Boc is more acid-labile and can be removed selectively.

Conclusion

The successful synthesis and modification of this compound relies heavily on a well-designed protecting group strategy. The use of a cyclic acetal for the aldehyde and a Boc group for the pyrrolidine nitrogen offers a robust and orthogonal approach. The protocols provided in this guide serve as a starting point for researchers, and optimization may be necessary depending on the specific reaction conditions and downstream synthetic steps. By carefully considering the reactivity of the functional groups and the stability of the chosen protecting groups, chemists can unlock the full synthetic potential of this valuable building block.

References

  • (No author given). (n.d.). A Direct Approach to Orthogonally Protected α-Amino Aldehydes. Organic Letters.
  • (No author given). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing).
  • (No author given). (2000). Selective deprotection of acetals with Me3SiCH2MgCl. Peterson-type olefination of acetals. Journal of Organic Chemistry, 65(15), 4694-7.
  • (No author given). (n.d.). Acetal Protecting Group & Mechanism. Total Synthesis.
  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934.
  • (No author given). (n.d.). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. ResearchGate.
  • (No author given). (n.d.). Orthogonal Protection Definition. Fiveable.
  • (No author given). (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
  • (No author given). (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Publications.
  • (No author given). (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH.
  • (No author given). (2012, April 21). can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. ResearchGate.
  • (No author given). (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... ResearchGate.
  • (No author given). (2016, October 12). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
  • (No author given). (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • (No author given). (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • (No author given). (n.d.). Amino Acid Derivatives for Peptide Synthesis. (Vendor Website).
  • (No author given). (n.d.). A Convenient Protecting Group for Aldehydes. ResearchGate.
  • (No author given). (2019, December 3). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.
  • (No author given). (n.d.). Protecting Groups. Organic Synthesis.
  • (No author given). (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Beak, P., Kerrick, S. T., Wu, S., & Chu, J. (n.d.). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society.
  • (No author given). (2019, June 5). 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts.
  • (No author given). (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.
  • Desai, P. B. (1973). Preparation and Stability of 4-Fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865-1866.
  • (No author given). (2025, January 9). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed.
  • (No author given). (n.d.). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. NIH.
  • (No author given). (n.d.). C-H Functionalization of Pyridines. ResearchGate.
  • (No author given). (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Desai, P. B. (1973). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 1865.
  • (No author given). (n.d.). Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. PubMed.
  • (No author given). (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry (RSC Publishing).
  • (No author given). (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.
  • (No author given). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • (No author given). (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. PMC - PubMed Central.

Sources

Application Notes and Protocols for the One-Pot Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to a proposed one-pot synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a valuable building block in medicinal chemistry. The pyridine scaffold is a cornerstone in the development of novel therapeutics, particularly kinase inhibitors.[1][2] The incorporation of a fluorine atom and a pyrrolidine moiety can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and selectivity.[3][4][5] This guide outlines a robust, hypothetical one-pot procedure, designed for efficiency and scalability, enabling rapid access to this key intermediate for drug discovery programs. The protocol is grounded in established principles of pyridine chemistry and multi-component reactions.[6][7][8][9]

Introduction and Strategic Rationale

This compound is a strategically designed heterocyclic compound. The core components each contribute to its potential as a pharmacophore:

  • Pyridine Core: A prevalent motif in numerous FDA-approved drugs, the pyridine nitrogen can act as a crucial hydrogen bond acceptor in enzyme active sites.[1]

  • Fluorine Substituent: The strategic placement of a fluorine atom can modulate the pKa of the pyridine ring, improve metabolic stability by blocking potential sites of oxidation, and enhance binding interactions through favorable electrostatic interactions.[3]

  • Pyrrolidine Moiety: This saturated heterocycle is a "privileged" structure in drug discovery, often improving aqueous solubility and providing a three-dimensional vector to explore additional binding pockets, thereby increasing potency and selectivity.[4][5]

  • Aldehyde Functionality: The aldehyde group serves as a versatile synthetic handle for a multitude of chemical transformations, including reductive aminations, condensations, and multi-component reactions, allowing for the construction of diverse chemical libraries.[1]

A one-pot synthesis offers significant advantages over traditional multi-step procedures by reducing reaction time, minimizing solvent waste, and eliminating the need for purification of intermediates, thus improving overall efficiency and cost-effectiveness.[8][9]

Proposed One-Pot Synthetic Strategy

The proposed one-pot synthesis of this compound is envisioned as a sequential nucleophilic aromatic substitution (SNAr) followed by a metal-halogen exchange and formylation. This approach leverages the differential reactivity of a di-substituted pyridine precursor.

The logical flow for this one-pot synthesis is depicted in the workflow diagram below.

G cluster_0 One-Pot Synthesis Workflow A Step 1: Initial Setup (Reagents, Solvent, Inert Atmosphere) B Step 2: Nucleophilic Aromatic Substitution (Addition of Pyrrolidine) A->B Room Temp C Step 3: Metal-Halogen Exchange (Cooling and Addition of n-BuLi) B->C Cool to -78 °C D Step 4: Formylation (Addition of DMF) C->D Maintain -78 °C E Step 5: Aqueous Work-up and Quenching D->E Warm to Room Temp F Step 6: Extraction and Purification E->F G Final Product: This compound F->G

Caption: Proposed workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative, hypothetical procedure and should be adapted and optimized based on experimental observations.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
2,6-Difluoro-4-bromopyridineC₅H₂BrF₂N194.98-10.01.0
PyrrolidineC₄H₉N71.120.866 g/mL11.01.1
n-Butyllithium (n-BuLi)C₄H₉Li64.062.5 M in hexanes12.01.2
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mL15.01.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-~50 mL-
Saturated aq. NH₄Cl solutionNH₄Cl53.49---
Ethyl Acetate (EtOAc)C₄H₈O₂88.11---
BrineNaCl58.44---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37---

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-difluoro-4-bromopyridine (1.95 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Nucleophilic Substitution: Slowly add pyrrolidine (0.92 mL, 11.0 mmol) to the solution at room temperature. The reaction is typically exothermic. Stir the reaction mixture for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of 4-bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine.

  • Cooling: Once the initial substitution is complete, cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Metal-Halogen Exchange: While maintaining the temperature at -78 °C, add n-butyllithium (4.8 mL of a 2.5 M solution in hexanes, 12.0 mmol) dropwise over 15 minutes. The solution may change color, indicating the formation of the lithiated intermediate. Stir the mixture at -78 °C for 1 hour.

  • Formylation: Still at -78 °C, add anhydrous N,N-dimethylformamide (DMF, 1.16 mL, 15.0 mmol) dropwise. Stir the reaction mixture at -78 °C for an additional 1 hour.

  • Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over 1 hour. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Proposed Reaction Mechanism

The one-pot synthesis proceeds through two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring towards nucleophilic attack. Pyrrolidine, a strong nucleophile, preferentially displaces one of the fluorine atoms. The fluorine at the 6-position is generally more activated towards substitution than the one at the 2-position.

  • Metal-Halogen Exchange and Formylation: At low temperatures, n-butyllithium acts as a strong base to perform a metal-halogen exchange with the bromo-substituent, generating a highly reactive organolithium intermediate. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate collapses upon aqueous work-up to yield the final aldehyde product.

G cluster_0 Proposed Reaction Mechanism Start 2,6-Difluoro-4-bromopyridine + Pyrrolidine Intermediate1 Meisenheimer Complex Start->Intermediate1 Nucleophilic Attack Product1 4-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Intermediate1->Product1 Loss of F⁻ Product1_lithiation 4-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine Lithiated Lithiated Intermediate Product1_lithiation->Lithiated + n-BuLi -78 °C DMF_adduct DMF Adduct Lithiated->DMF_adduct + DMF FinalProduct This compound DMF_adduct->FinalProduct Aqueous Work-up

Caption: Simplified overview of the proposed reaction mechanism.

Safety and Handling

  • n-Butyllithium (n-BuLi): Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Wear fire-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.

  • Pyrrolidine: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • General Precautions: All operations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

Applications in Medicinal Chemistry

The synthesized this compound is a versatile intermediate for the synthesis of potential therapeutic agents, particularly kinase inhibitors.[1][3] The aldehyde functionality can be elaborated through various synthetic routes:

  • Reductive Amination: To introduce diverse side chains and build libraries of compounds for structure-activity relationship (SAR) studies.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, which can serve as precursors for further functionalization.

  • Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems, which are key intermediates for the synthesis of various heterocyclic rings like pyrimidines or pyridones.[1]

  • Multi-component Reactions: The aldehyde can participate in reactions like the Ugi or Passerini reaction to rapidly generate complex molecular scaffolds.[10]

This building block is particularly suited for the design of inhibitors targeting kinases where a substituted pyridine core is known to interact with the hinge region of the ATP-binding site.

References

  • Xin, X., Wang, Y., Kumar, S., Liu, X., Lin, Y., & Dong, D. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(13), 3091-3098. [Link]
  • Xin, X., Wang, Y., Kumar, S., Liu, X., Lin, Y., & Dong, D. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Changchun Institute of Applied Chemistry, Chinese Academy of Sciences.
  • El-Mekabaty, A., et al. (2023).
  • El-Mekabaty, A., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. National Institutes of Health (PMC). [Link]
  • Montaño-Soto, A. Y., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]
  • ResearchGate. (n.d.). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. [Link]
  • Poziomek, E. J. (n.d.). Photochemical Synthesis of Anti-Isonicotinaldehyde Oxime. DTIC. [Link]
  • ResearchGate. (n.d.). Synthesis of substituted chloronicotinaldehydes. [Link]
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
  • Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. Designed for researchers, chemists, and drug development professionals, this document offers field-proven insights and solutions to common challenges encountered during the synthesis of this key heterocyclic building block.

Core Synthesis Overview

The principal and most reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the selective displacement of a fluorine atom from an activated pyridine ring by pyrrolidine. The most common precursor is 2,6-difluoroisonicotinaldehyde.

Synthesis_Workflow SM 2,6-Difluoroisonicotinaldehyde Product This compound SM->Product Nucleophilic Aromatic Substitution (SNAr) Nuc Pyrrolidine Nuc->Product

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis, and why is it effective?

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles.[1] This effect is significantly amplified by the presence of the strongly electron-withdrawing aldehyde group at the 4-position and the fluorine atoms at the 2- and 6-positions. The reaction is effective because the intermediate formed after the nucleophilic attack, known as a Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the electronegative ring nitrogen.[1]

Q2: In SN2 reactions, fluoride is a poor leaving group. Why does it function well as a leaving group in this SNAr reaction?

This is a critical distinction in mechanism. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized Meisenheimer complex, not the subsequent departure of the leaving group.[2][3] Fluorine's high electronegativity is advantageous here; it strongly polarizes the C-F bond, rendering the attached carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[1] While the C-F bond is strong, the rapid, subsequent rearomatization of the ring following the departure of the fluoride ion provides a strong thermodynamic driving force for the elimination step to occur.

Q3: The starting material has two fluorine atoms at the 2- and 6-positions. Why does pyrrolidine selectively substitute the 6-position?

While both the 2- and 6-positions are electronically activated, the substitution often shows high regioselectivity for one position. In many cases involving substituted pyridines, the outcome is a complex interplay of steric and electronic factors. However, for many nucleophiles, the substitution occurs preferentially at the position para to the most activating group if available. In this case, both fluorines are ortho to the aldehyde. While subtle electronic differences may exist, this high selectivity is often empirically determined and can be influenced by reaction conditions. It is crucial to confirm the regiochemistry of the product via NMR spectroscopy (specifically 2D NMR like NOESY or HMBC) to ensure the desired isomer has been formed.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem Area 1: Low Reaction Conversion

Q: My reaction has stalled, and I have a low yield with a significant amount of unreacted 2,6-difluoroisonicotinaldehyde remaining. What factors should I investigate?

Low conversion is a common issue that can typically be traced back to reaction conditions or reagent quality. Here are the primary aspects to troubleshoot:

  • Insufficient Thermal Energy: Many SNAr reactions on electron-deficient pyridines require heating to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, a gradual increase in temperature is the first variable to explore.

  • Inadequate Base: Pyrrolidine is a secondary amine and a moderately strong base itself. However, for optimal nucleophilicity and to neutralize the HF byproduct that forms, an additional, non-nucleophilic base is often required. The choice of base is critical.

  • Incorrect Solvent Choice: The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are ideal as they can solvate cations while leaving the nucleophile relatively "naked" and more reactive.

Table 1: Recommended Starting Conditions & Optimization Parameters

ParameterRecommended Starting PointTroubleshooting ActionRationale
Solvent DMSO or DMFSwitch between DMSO, DMF, or NMP.Polar aprotic solvents are essential for SNAr.[1] They stabilize the charged intermediate without protonating the nucleophile.
Temperature 80 °CIncrease temperature in 20 °C increments (e.g., to 100 °C, then 120 °C).Provides necessary activation energy. Monitor for decomposition at higher temperatures.
Base K₂CO₃ (Potassium Carbonate)Try a stronger base like Cs₂CO₃ or an organic base like DBU.The base enhances the nucleophilicity of the amine and scavenges the HF formed during the reaction, driving the equilibrium forward.
Stoichiometry 1.1 - 1.2 equivalents of PyrrolidineIncrease to 1.5 equivalents.Ensures a sufficient excess of the nucleophile is present to drive the reaction to completion.
Problem Area 2: Formation of Multiple Products

Q: My TLC/LC-MS analysis shows the desired product, but also a significant, less polar spot. What is this byproduct and how can I prevent it?

The most likely major byproduct is the disubstituted compound, 2,6-di(pyrrolidin-1-yl)isonicotinaldehyde. This arises when the initial product, which is still an activated fluoropyridine, reacts with another equivalent of pyrrolidine.

Strategies to Minimize Disubstitution:

  • Control Stoichiometry: Do not use a large excess of pyrrolidine. Start with 1.05 - 1.1 equivalents. A slight excess is needed to account for any potential loss, but a large excess will favor the second substitution.

  • Lower the Temperature: The second substitution reaction will have its own activation energy. By lowering the reaction temperature and extending the reaction time, you can often find a kinetic window where the monosubstitution is favored over the disubstitution.

  • Slow Addition of Nucleophile: Adding the pyrrolidine slowly (e.g., via syringe pump over 1-2 hours) to the heated solution of the difluoropyridine can help maintain a low instantaneous concentration of the nucleophile, thus disfavoring the second reaction.

Problem Area 3: Difficult Product Purification

Q: I'm struggling to isolate a pure product. My final material is contaminated with either a baseline material or salts. What is the best purification strategy?

Purification challenges often stem from the workup procedure. Pyrrolidine is water-miscible and basic, and the inorganic bases used can create persistent emulsions or salt contamination.

Recommended Purification Protocol:

  • Aqueous Workup: After cooling the reaction mixture, dilute it with a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash this organic solution sequentially with:

    • Water: To remove the bulk of the DMSO/DMF solvent and water-soluble salts.

    • Dilute Acid (e.g., 1M HCl or 5% Citric Acid): To protonate and extract any unreacted pyrrolidine into the aqueous layer. Your product, being less basic, should largely remain in the organic phase.

    • Brine (Saturated NaCl solution): To remove residual water from the organic layer and help break any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: The crude material should be purified by flash column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or heptanes is a good starting point. For example, begin with 10% ethyl acetate/hexanes and gradually increase the polarity to 30-40%. The less polar disubstituted byproduct will elute first, followed by your desired monosubstituted product.

Caption: A decision tree for troubleshooting common synthesis issues.

General Experimental Protocol

This protocol is a representative example and may require optimization for specific scales and equipment.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add 2,6-difluoroisonicotinaldehyde (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, ~0.2 M concentration).

  • Addition of Nucleophile: Add pyrrolidine (1.1 eq.) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x), followed by 1M HCl (1x), and finally with brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

References

  • Dalton, C. et al. (2019). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • Ren, W. et al. (2019). Concerted Nucleophilic Aromatic Substitutions.
  • Ismael, A. et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science, 12(40), 13447-13455. [Link]
  • Singaram, B. et al. (2011). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.

Sources

Technical Support Center: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a critical building block for contemporary drug discovery programs. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower researchers to overcome common synthetic hurdles, optimize reaction outcomes, and ensure the highest purity of the target compound.

Synthetic Overview & Strategy

The synthesis of this compound is typically approached via a two-step sequence starting from an activated di-substituted pyridine. The most common and logical pathway involves an initial Nucleophilic Aromatic Substitution (SNAr) to install the pyrrolidine moiety, followed by a regioselective formylation to introduce the aldehyde group at the C4 position.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Electrophilic Formylation Start 2,6-Difluoropyridine or 2-Chloro-6-fluoropyridine Intermediate 2-Fluoro-6-(pyrrolidin-1-yl)pyridine Start->Intermediate Pyrrolidine, Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) Final_Product This compound Intermediate->Final_Product Vilsmeier-Haack Reagent (POCl3/DMF) or Ortho-lithiation/Quench

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

Both 2,6-difluoropyridine and 2-chloro-6-fluoropyridine are excellent starting materials. Fluorine is a better leaving group than chlorine in SNAr on electron-deficient pyridine rings. Therefore, starting with 2,6-difluoropyridine often allows for milder reaction conditions. However, 2-chloro-6-fluoropyridine can offer better selectivity, as the pyrrolidine will preferentially displace the more labile fluorine atom, leaving the chlorine for potential downstream cross-coupling reactions if desired. For this specific target, 2,6-difluoropyridine is generally preferred for its higher reactivity.

Q2: Which formylation method is recommended and why?

The Vilsmeier-Haack reaction is highly recommended for this transformation.[1][2] The intermediate, 2-fluoro-6-(pyrrolidin-1-yl)pyridine, is an electron-rich heterocycle due to the strong +M (mesomeric) effect of the pyrrolidine nitrogen. This electron-donating character strongly activates the pyridine ring towards electrophilic substitution. The Vilsmeier-Haack reagent (a chloroiminium ion) is a mild electrophile, perfectly suited for this substrate, and generally leads to high regioselectivity for the desired C4 position (para to the activating pyrrolidine group).[3]

Q3: What are the critical safety considerations for this synthesis?

  • Phosphorus oxychloride (POCl₃): Used in the Vilsmeier-Haack reaction, POCl₃ is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Organolithium Reagents (e.g., n-BuLi, LDA): If using an ortho-lithiation strategy, these reagents are pyrophoric and react violently with water and protic solvents. Anhydrous conditions and an inert atmosphere (Nitrogen or Argon) are mandatory.

  • Solvents: Many solvents used (e.g., DMF, DMSO) are irritants and can facilitate skin absorption of other chemicals. Handle with care.

Troubleshooting Guide: Step 1 - Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction to form 2-fluoro-6-(pyrrolidin-1-yl)pyridine is sluggish or incomplete. What should I investigate?

A: This is a common issue often related to reaction conditions or reagent quality.

  • Solvent Choice: Polar aprotic solvents like DMSO, NMP, or DMF are essential. They effectively solvate the cation of your base (e.g., K⁺ from K₂CO₃) but poorly solvate the anion, making the base more nucleophilic and reactive. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Base Strength: A moderate, non-nucleophilic base is required to scavenge the HF or HCl generated. K₂CO₃ is a standard choice. If the reaction is slow, a stronger base like Cs₂CO₃ can be used. Avoid strong, nucleophilic bases like NaOH or KOH which can lead to competing hydrolysis of the fluoro-group.

  • Temperature: SNAr reactions on pyridine rings often require elevated temperatures. If you are running the reaction at room temperature, consider gently heating to 50-80 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition or side product formation at excessive temperatures.

  • Reagent Stoichiometry: Use a slight excess of pyrrolidine (1.1-1.2 equivalents) and at least 2 equivalents of the base to ensure the reaction goes to completion.

ParameterStandard ConditionTroubleshooting ActionRationale
Solvent DMSO or NMPEnsure anhydrousWater can protonate the base and pyrrolidine, reducing nucleophilicity.
Base K₂CO₃ (2.0 eq)Switch to Cs₂CO₃ (2.0 eq)Cesium carbonate is more soluble and provides a more reactive carbonate anion.
Temperature 25-50 °CIncrease to 60-80 °CProvides necessary activation energy for the Meisenheimer complex formation.
Pyrrolidine 1.1 eqIncrease to 1.5 eqPushes the equilibrium towards the product, especially if starting material is volatile.

Q: I am observing significant amounts of 2,6-di(pyrrolidin-1-yl)pyridine. How can I prevent this di-substitution?

A: This side product arises when both fluorine atoms are substituted. To enhance mono-substitution selectivity:

  • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of pyrrolidine relative to the 2,6-difluoropyridine.

  • Lower Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. The second substitution has a higher activation energy, and lower temperatures will favor the mono-substituted product kinetically.

  • Slow Addition: Add the pyrrolidine slowly to a solution of the 2,6-difluoropyridine and base. This keeps the instantaneous concentration of the nucleophile low, disfavoring the second addition.

Troubleshooting Guide: Step 2 - Vilsmeier-Haack Formylation

Q: My formylation reaction has a low yield, and I recover mostly starting material. What went wrong?

A: Low conversion in a Vilsmeier-Haack reaction typically points to issues with the reagent generation or reaction conditions.

  • Vilsmeier Reagent Formation: The active electrophile, the chloroiminium salt [CH₃)₂N=CHCl]⁺Cl⁻, is formed in situ from POCl₃ and DMF.[2] This step is critical.

    • Reagent Quality: Ensure both POCl₃ and DMF are of high quality and anhydrous. Old bottles of POCl₃ may have partially hydrolyzed.

    • Order of Addition: It is crucial to add the POCl₃ slowly to ice-cold DMF. This is an exothermic reaction. A pre-formed and cooled Vilsmeier reagent gives the best results. .

  • Reaction Temperature: After adding the substrate to the pre-formed Vilsmeier reagent, the reaction may require heating (typically 60-90 °C) to proceed at a reasonable rate. Monitor by TLC to find the optimal temperature.

  • Substrate Purity: Ensure your 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate is pure. Basic impurities can quench the Vilsmeier reagent.

G cluster_0 Troubleshooting Low Formylation Yield Start Low Yield of Aldehyde Check1 Vilsmeier Reagent Quality? Start->Check1 Action1 Use fresh, anhydrous POCl3 and DMF. Pre-form reagent at 0 °C. Check1->Action1 Yes Check2 Reaction Temperature Too Low? Check1->Check2 No Action1->Check2 Action2 Heat reaction to 60-90 °C. Monitor progress by TLC/LC-MS. Check2->Action2 Yes Check3 Impure Starting Material? Check2->Check3 No Action2->Check3 Action3 Re-purify intermediate. Ensure no basic residues. Check3->Action3 Yes Success Improved Yield Check3->Success No Action3->Success

Caption: Logic chart for troubleshooting low formylation yield.

Q: I am getting a mixture of isomers from the formylation. How can I improve regioselectivity for the 4-position?

A: While the 4-position is strongly favored, minor isomers can form.

  • Mechanism: The pyrrolidine group is a powerful ortho, para-director. The fluorine atom is a deactivating but also ortho, para-directing group. The C4 position is para to the strongly activating pyrrolidine and meta to the deactivating fluorine, making it the most electron-rich and sterically accessible site. Attack at C3 (ortho to both) or C5 (ortho to F, meta to pyrrolidine) can occur as minor pathways.

  • Controlling Temperature: Running the reaction at the lowest possible temperature that allows for conversion can enhance selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures.

  • Alternative: Ortho-Lithiation: A directed ortho-metalation (DoM) approach can provide absolute regioselectivity. The fluorine atom can direct lithiation to the C3 position. A subsequent halogen-dance followed by formylation could potentially work but is significantly more complex and temperamental than the Vilsmeier-Haack approach. For this target, optimizing the Vilsmeier-Haack reaction is the most practical solution.

Q: The aqueous workup of my Vilsmeier-Haack reaction is problematic. What is the best procedure?

A: The workup is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and must be done carefully.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture onto a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This neutralizes the strong acid and hydrolyzes the iminium salt. Caution: This is a highly exothermic and gas-evolving quench. Use a flask much larger than the reaction volume and add slowly.

  • Hydrolysis: After the initial quench, the mixture often needs to be stirred at room temperature or gently heated (e.g., 40-50 °C) for a period (30 min to a few hours) to ensure complete hydrolysis of the iminium intermediate to the aldehyde. Monitor by TLC.

  • Extraction: Once hydrolysis is complete, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

Validated Protocol

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

  • To a solution of 2,6-difluoropyridine (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add pyrrolidine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate as a pale yellow oil or low-melting solid.

Step 2: Synthesis of this compound

  • In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0 °C to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in a small amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Remove the ice bath and heat the reaction mixture to 80 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • Stir the resulting suspension at room temperature for 1 hour to ensure complete hydrolysis.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the final product, typically as a yellow solid.[4][5][6][7][8]

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]
  • Pyrrolidine synthesis via ring contraction of pyridines. (2022).
  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes. Our approach is grounded in established chemical principles and field-proven insights to empower you in your experimental endeavors.

Introduction: A Strategic Approach to Synthesis

The synthesis of this compound is a nuanced process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and efficient synthetic route, which will form the basis of this guide, involves a two-step sequence:

  • Selective Nucleophilic Aromatic Substitution (SNAr): The initial step involves the reaction of a suitable 2,6-dihalopyridine precursor with pyrrolidine to furnish the key intermediate, 2-Fluoro-6-(pyrrolidin-1-yl)pyridine.

  • Regioselective Formylation: The final step is the introduction of the aldehyde functional group at the C4 position of the pyridine ring, a transformation best accomplished via the Vilsmeier-Haack reaction.

This guide is structured to address potential challenges at each of these critical stages.

Visualizing the Synthetic Pathway

G Start 2,6-Difluoropyridine Intermediate 2-Fluoro-6-(pyrrolidin-1-yl)pyridine Start->Intermediate S_NAr with Pyrrolidine FinalProduct This compound Intermediate->FinalProduct Vilsmeier-Haack Formylation

Caption: Synthetic workflow for this compound.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

The selective monosubstitution of a 2,6-dihalopyridine with pyrrolidine is the cornerstone of this synthesis. The higher reactivity of the fluorine atom in SNAr reactions makes 2,6-difluoropyridine an excellent starting material.

Frequently Asked Questions (FAQs)

Q1: Why is 2,6-difluoropyridine the recommended starting material?

A1: The carbon-fluorine bond in fluoropyridines is highly polarized, making the carbon atom susceptible to nucleophilic attack. Furthermore, fluoride is an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine. While other dihalopyridines could be used, the reactivity generally follows the order F > Cl > Br > I, making the fluorinated analog the most reactive and allowing for milder reaction conditions.

Q2: What is the optimal solvent for the SNAr reaction?

A2: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are ideal. These solvents effectively solvate the cationic species formed during the reaction without interfering with the nucleophile.

Q3: Is a base required for this reaction?

A3: Yes, a non-nucleophilic base is crucial to neutralize the hydrofluoric acid (HF) generated during the reaction. The use of a base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) prevents the protonation of the pyrrolidine nucleophile and the product, which would otherwise halt the reaction.

Troubleshooting Guide: SNAr Stage
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive nucleophile (protonated). 3. Poor quality of reagents or solvent.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Ensure an adequate amount of a suitable base is present. 3. Use freshly distilled pyrrolidine and anhydrous solvents.
Formation of Disubstituted Product 1. Excess pyrrolidine. 2. Prolonged reaction time or high temperature.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of pyrrolidine. 2. Monitor the reaction closely by TLC or LC-MS and quench once the starting material is consumed.
Difficult Purification 1. Presence of unreacted starting materials and byproducts. 2. Emulsion formation during aqueous workup.1. A careful aqueous workup to remove the base and salts is essential. Column chromatography on silica gel is typically required for high purity. 2. Add brine to the aqueous layer to break up emulsions.
Experimental Protocol: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine
  • To a solution of 2,6-difluoropyridine (1.0 eq) in anhydrous DMSO, add potassium carbonate (2.0 eq).

  • Slowly add pyrrolidine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 2: Vilsmeier-Haack Formylation - Synthesis of this compound

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] The electron-donating pyrrolidine group at the C6 position activates the pyridine ring, directing the formylation to the C4 position.

Mechanism of the Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Intermediate 2-Fluoro-6-(pyrrolidin-1-yl)pyridine SigmaComplex σ-complex Intermediate->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt Rearomatization FinalProduct This compound IminiumSalt_h Iminium Salt IminiumSalt_h->FinalProduct + H₂O (workup)

Sources

Technical Support Center: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to assist you in overcoming common challenges and optimizing your synthetic route.

I. Troubleshooting Guide: Byproduct Formation

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) of a di-substituted pyridine, followed by a formylation step. Byproduct formation can occur at either stage, significantly impacting yield and purity.

Issue 1: Incomplete Substitution or Formation of Hydroxypyridine Byproducts

During the nucleophilic aromatic substitution of a starting material like 2,6-difluoropyridine-4-carbaldehyde with pyrrolidine, you may observe the presence of unreacted starting material or the formation of a hydroxypyridine byproduct.

Root Cause Analysis:

  • Insufficient Nucleophile: An inadequate amount of pyrrolidine can lead to incomplete reaction.

  • Presence of Water: Trace amounts of water in the reaction mixture can compete with pyrrolidine as a nucleophile, leading to the formation of 2-hydroxy-6-fluoropyridine-4-carbaldehyde.[1]

  • Low Reaction Temperature: SNAr reactions on fluoropyridines often require elevated temperatures to proceed at a reasonable rate.[1] Insufficient heat can result in a sluggish or incomplete reaction.

  • Inappropriate Solvent: The choice of solvent is critical. Protic solvents can solvate the nucleophile, reducing its reactivity, while some aprotic solvents like DMF can decompose at high temperatures to generate nucleophilic species that can lead to side reactions.[1]

Troubleshooting Strategies:

ParameterRecommendationRationale
Pyrrolidine Stoichiometry Use a slight excess of pyrrolidine (1.1-1.2 equivalents).Ensures complete consumption of the starting material.
Reaction Conditions Ensure anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).Minimizes the formation of hydroxypyridine byproducts.[1]
Temperature Gradually increase the reaction temperature, monitoring by TLC or LC-MS.Many SNAr reactions on fluoropyridines require heating to achieve a reasonable rate.[1]
Solvent Choice Use a polar aprotic solvent such as DMSO or NMP.These solvents effectively solvate the cation of the base used for deprotonation (if any) and do not interfere with the nucleophile.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution of 2,6-Difluoropyridine-4-carbaldehyde

  • To a dry, inert-atmosphere flask, add 2,6-difluoropyridine-4-carbaldehyde (1.0 equiv) and anhydrous DMSO.

  • Add pyrrolidine (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Di-substituted or Other Side Products During Formylation

If the pyrrolidine substitution is performed on a precursor like 2-fluoro-6-bromopyridine, a subsequent formylation step is necessary. This step can be a source of byproducts. The Vilsmeier-Haack reaction is a common method for formylation, but it can sometimes lead to side products.[2]

Root Cause Analysis:

  • Harsh Reaction Conditions: Traditional Vilsmeier-Haack conditions can be harsh and may not be suitable for all substrates, potentially leading to decomposition or side reactions.[3]

  • Incorrect Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent (formed from DMF and an activating agent like oxalyl chloride or phosphorus oxychloride) can lead to the formation of undesired byproducts.

  • Alternative Formylation Pathways: Depending on the substrate and conditions, formylation might occur at a different position or lead to other transformations.

Troubleshooting Strategies:

ParameterRecommendationRationale
Formylation Reagent Consider milder, alternative formylation methods if the Vilsmeier-Haack reaction proves problematic. A one-pot, multistep strategy involving streptocyanine intermediates has been developed for the meta-selective C-H formylation of pyridines.[4][5]Milder conditions can improve selectivity and reduce byproduct formation.
Stoichiometry Control Carefully control the stoichiometry of the formylating agent.Prevents over-reaction and the formation of undesired byproducts.
Temperature Control Maintain the recommended reaction temperature.Side reactions are often more prevalent at higher temperatures.

Workflow for Troubleshooting Formylation Byproducts

G start Byproduct Formation During Formylation check_reagent Check Stoichiometry of Vilsmeier Reagent start->check_reagent check_temp Verify Reaction Temperature start->check_temp optimize_vm Optimize Vilsmeier-Haack Conditions (e.g., lower temp, shorter time) check_reagent->optimize_vm If excess check_temp->optimize_vm If too high consider_alt Consider Alternative Formylation Methods implement_alt Implement Milder Formylation (e.g., via streptocyanine intermediate) consider_alt->implement_alt analyze Analyze Product Mixture (LC-MS, NMR) optimize_vm->analyze implement_alt->analyze analyze->consider_alt Byproduct persists success Desired Product Obtained analyze->success Byproduct eliminated

Caption: Troubleshooting workflow for formylation side reactions.

II. Frequently Asked Questions (FAQs)

Q1: Why is fluorine used as a leaving group in the nucleophilic aromatic substitution step instead of other halogens like chlorine or bromine?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[6] The high electronegativity of fluorine strongly withdraws electron density from the pyridine ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack.[6] This activating effect outweighs its poor leaving group ability due to the strong C-F bond. Therefore, 2-fluoropyridines are generally more reactive towards nucleophilic substitution than their chloro or bromo analogs.[7]

Q2: Can I use a different amine instead of pyrrolidine?

A2: Yes, other secondary amines can be used. However, the nucleophilicity and steric bulk of the amine will affect the reaction rate and potentially the yield. Pyrrolidine is a commonly used nucleophile due to its high nucleophilicity and relatively low steric hindrance. If you choose to use a different amine, you may need to re-optimize the reaction conditions (e.g., temperature, reaction time).

Q3: My reaction is very slow. What can I do to speed it up?

A3: If your SNAr reaction is slow, consider the following:

  • Increase the temperature: As mentioned, these reactions often require heat.[1]

  • Use a stronger base: If your nucleophile is an alcohol or a primary amine, ensure you are using a strong enough base (e.g., NaH) to fully deprotonate it and generate the more potent nucleophilic species.[1]

  • Consider microwave irradiation: Microwave-assisted synthesis can often accelerate SNAr reactions, leading to shorter reaction times and potentially higher yields.[1]

Q4: I am having trouble purifying the final product. Are there any tips?

A4: Purification of functionalized pyridines can sometimes be challenging due to their polarity.

  • Column Chromatography: A gradient elution on silica gel, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent purification method.

  • Acid-Base Extraction: As pyridines are basic, an acid-base extraction can sometimes be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyridinic product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

Reaction Scheme and Potential Byproducts

G cluster_0 Nucleophilic Aromatic Substitution cluster_1 Alternative Route: Formylation SM 2,6-Difluoropyridine-4-carbaldehyde Product1 This compound SM->Product1 Pyrrolidine, Heat Byproduct1 2-Hydroxy-6-fluoropyridine-4-carbaldehyde SM->Byproduct1 H2O (contaminant) Nuc Pyrrolidine Precursor 2-Fluoro-6-(pyrrolidin-1-yl)pyridine Product2 This compound Precursor->Product2 Vilsmeier-Haack Byproduct2 Other regioisomers/ Decomposition products Precursor->Byproduct2 Side reactions FormylatingAgent Vilsmeier-Haack Reagent

Caption: Synthetic routes and potential byproducts.

III. References

  • Technical Support Center: Synthesis of Functionalized Pyridines. Benchchem.

  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.

  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.

  • Plausible mechanism for formylation of pyridine ring. ResearchGate.

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. PubMed.

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society.

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

Sources

Technical Support Center: Purification of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of fluorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these unique and valuable compounds. The strategic incorporation of fluorine into pyridine scaffolds can dramatically alter their physicochemical properties, leading to unforeseen difficulties during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Visualizing the Troubleshooting Workflow

The following diagram outlines a general workflow for diagnosing and resolving purification challenges with fluorinated pyridine derivatives.

Purification_Troubleshooting cluster_0 Problem Identification cluster_1 Purification Strategy Selection cluster_2 Optimization & Troubleshooting cluster_3 Final Product start Start: Impure Fluorinated Pyridine Derivative char Characterize Impurity Profile (TLC, LC-MS, NMR) start->char Initial Analysis decision Impurity Type? char->decision chromatography Chromatography decision->chromatography Polarity Difference recrystallization Recrystallization decision->recrystallization Crystalline Solid distillation Distillation decision->distillation Boiling Point Difference acid_base Acid-Base Extraction decision->acid_base Basicity Difference chrom_issues Poor Separation? Tailing Peaks? chromatography->chrom_issues recryst_issues Oiling Out? Low Recovery? recrystallization->recryst_issues dist_issues Azeotrope? Decomposition? distillation->dist_issues ab_issues Emulsion? Poor Partitioning? acid_base->ab_issues chrom_sol Optimize Solvent System Change Stationary Phase chrom_issues->chrom_sol recryst_sol Change Solvent Slow Cooling recryst_issues->recryst_sol dist_sol Azeotropic Distillation Vacuum Distillation dist_issues->dist_sol ab_sol Adjust pH Add Brine ab_issues->ab_sol end Pure Fluorinated Pyridine Derivative chrom_sol->end recryst_sol->end dist_sol->end ab_sol->end

Caption: A general workflow for troubleshooting the purification of fluorinated pyridine derivatives.

Q1: My fluorinated pyridine derivative is showing poor separation and significant tailing on a silica gel column. What's causing this and how can I fix it?

A1: This is a common issue arising from the unique electronic properties of fluorinated pyridines. The strong electron-withdrawing nature of fluorine atoms decreases the basicity of the pyridine nitrogen compared to its non-fluorinated analogs.[1][3] However, the nitrogen lone pair can still interact strongly with the acidic silanol groups on the silica surface, leading to tailing.

Causality and Solutions:

  • Residual Basicity: Even with reduced basicity, the pyridine nitrogen can protonate on the silica surface, causing strong adsorption and subsequent tailing.

    • Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the mobile phase. This will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical peaks.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase chromatography.[4]

  • Polarity Matching: The introduction of fluorine can significantly alter the polarity of the molecule in ways that are not always intuitive.[3][5] Your chosen solvent system may not be optimal.

    • Solution: Systematic Solvent Screening: Perform a systematic screen of mobile phases with varying polarities. A gradient elution might be necessary to resolve closely eluting impurities. Tools like thin-layer chromatography (TLC) with different solvent systems can be invaluable for method development.

Experimental Protocol: Optimizing Column Chromatography with a Basic Modifier

  • Prepare the Mobile Phase: For a starting point, use a standard mobile phase for your compound class (e.g., a hexane/ethyl acetate mixture). To this, add 0.5% (v/v) triethylamine.

  • Equilibrate the Column: Thoroughly equilibrate your silica gel column with the modified mobile phase before loading your sample.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the chromatography as usual, collecting fractions and monitoring by TLC or LC-MS.

  • Post-Purification: After pooling the desired fractions, the triethylamine can be removed by evaporation under reduced pressure, often by co-evaporation with a solvent like toluene.

Q2: I'm trying to recrystallize a fluorinated pyridine derivative, but it keeps oiling out. What should I do?

A2: "Oiling out" during recrystallization occurs when the solute comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a rapid drop in temperature, or an inappropriate solvent choice. The altered intermolecular forces due to fluorine substitution can influence solubility in unexpected ways.

Causality and Solutions:

  • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] The polarity changes induced by fluorination can make traditional solvent choices for pyridines less effective.

    • Solution: Solvent System Screening: Experiment with a range of solvents with varying polarities. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often provide the fine-tuning needed for successful crystallization.

  • Cooling Rate: Rapid cooling can favor the formation of a supersaturated solution that oils out instead of forming crystals.

    • Solution: Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.

  • Impurity Level: A high impurity load can depress the melting point of your compound and interfere with crystal lattice formation.

    • Solution: Pre-purification: If the crude material is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Data Presentation: Common Solvents for Recrystallization

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for non-polar compounds.
Toluene2.4111Can be effective for less polar pyridines.
Ethyl Acetate4.477A versatile solvent of medium polarity.
Isopropanol3.982A common choice for moderately polar compounds.
Ethanol4.378Often used for more polar pyridines.
Water10.2100Can be used for highly polar or salt forms.
Q3: My fluorinated pyridine N-oxide is a hygroscopic solid that is difficult to handle and purify. How can I dry it effectively?

A3: Pyridine N-oxides are known to be hygroscopic, and this property can be exacerbated by fluorination.[7] Water can interfere with subsequent reactions and complicate characterization.

Causality and Solutions:

  • Hygroscopicity: The polar N-O bond readily forms hydrogen bonds with water molecules.

    • Solution 1: Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent like toluene or benzene can be very effective at removing water.[7] The water-toluene azeotrope boils at a lower temperature than either component, allowing for the selective removal of water.

    • Solution 2: Drying in Vacuo: For smaller scales, drying the solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) over a desiccant like phosphorus pentoxide (P₂O₅) is a common practice.

    • Solution 3: Recrystallization from a Dry Solvent: Recrystallizing the N-oxide from a thoroughly dried, non-protic solvent can also yield an anhydrous product.

Experimental Protocol: Drying by Azeotropic Distillation

  • Setup: Place the hydrated fluorinated pyridine N-oxide in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Solvent Addition: Add a sufficient volume of toluene to suspend the solid.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the flask.

  • Completion: Continue the distillation until no more water collects in the trap.

  • Isolation: Allow the mixture to cool. The anhydrous product can then be isolated by filtration or by removing the toluene under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q4: How does fluorination affect the basicity of pyridine and its derivatives, and why is this important for purification?

A4: Fluorine is a highly electronegative atom, and its incorporation into the pyridine ring has a strong electron-withdrawing inductive effect.[1] This effect reduces the electron density on the pyridine nitrogen, making it a weaker base (i.e., it lowers the pKa of the conjugate acid).[1][3] This is crucial for purification because:

  • Acid-Base Extraction: The reduced basicity may require stronger acidic conditions to protonate the pyridine for an effective aqueous extraction. Conversely, a weaker base will be needed for deprotonation.

  • Chromatography: As discussed in Q1, the interaction with acidic stationary phases like silica gel is altered. While still basic enough to interact, the nature of this interaction changes, which can be exploited for better separation.

Q5: Are there any stability concerns I should be aware of when purifying fluorinated pyridines?

A5: Generally, the carbon-fluorine bond is very strong, making many fluorinated pyridines quite stable.[8] However, there are some potential stability issues to consider:

  • Nucleophilic Aromatic Substitution (SNAr): Fluorine can be a good leaving group in SNAr reactions, especially when positioned ortho or para to the ring nitrogen and in the presence of strong nucleophiles.[9][10] During purification, especially under basic conditions (e.g., using ammonia in methanol for chromatography), be mindful of potential displacement of the fluorine atom by nucleophiles.

  • Rearrangements: Certain substituted pyridines can be susceptible to rearrangements under thermal or acidic conditions. For example, some N-substituted 1,5-dienes can undergo aza-Cope rearrangements.[11][12][13] While not a general concern for all fluorinated pyridines, it's a possibility to be aware of if your molecule has the appropriate structural motifs.

Q6: Can I use ¹⁹F NMR to assess the purity of my fluorinated pyridine derivative?

A6: Absolutely. ¹⁹F NMR is a powerful and highly sensitive technique for analyzing fluorine-containing compounds.[14] Key advantages include:

  • Wide Chemical Shift Range: The large chemical shift dispersion in ¹⁹F NMR often allows for the clear resolution of signals from different fluorine environments, making it excellent for identifying and quantifying impurities.[14]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity.

  • Quantitative Analysis: With appropriate experimental parameters (e.g., a sufficient relaxation delay), ¹⁹F NMR can be used for quantitative analysis of purity.

It is an invaluable tool to complement ¹H NMR and LC-MS for a comprehensive purity assessment.[15]

References

  • A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health.
  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed.
  • Aza-Cope rearrangement. Wikipedia.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health.
  • Aza-Cope Rearrangement. Chem-Station Int. Ed.
  • Pyridine. Wikipedia.
  • Aza-Cope Rearrangement : Mechanism| Examples | Application.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • pyridine-n-oxide. Organic Syntheses Procedure.
  • Retention of Pyridine N-Oxides on HPLC. Chromatography Forum.
  • How to dry pyridine N-oxide obtained commerically. Reddit.
  • Purification by Recrystallization. CUNY.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. National Institutes of Health.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.

Sources

stability of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Compound Overview and Key Structural Features

This compound is a substituted pyridine derivative with three key functional groups that dictate its reactivity and stability:

  • 2-Fluoropyridine Moiety: The fluorine atom at the 2-position makes this site highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the ring for nucleophilic attack, particularly at the ortho and para positions.[1] Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.[1]

  • Aldehyde Group: The isonicotinaldehyde functionality at the 4-position is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and oxidations/reductions. Its stability is pH-dependent.

  • Pyrrolidine Group: This secondary amine at the 6-position is an electron-donating group, which can influence the electronics of the pyridine ring. As a base, it will be protonated under acidic conditions.

This unique combination of functional groups makes the compound a valuable synthetic intermediate, but also necessitates careful consideration of reaction and storage conditions to avoid unwanted side reactions and degradation.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the handling and reaction of this compound.

Issue 1: Low Yield or No Reaction in a Nucleophilic Substitution Attempting to Displace the Fluorine.

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on this compound with an alcohol nucleophile, but I am observing low to no conversion of my starting material. What could be the issue?

Answer:

Several factors could be contributing to the low reactivity in your SNAr reaction. Let's break down the potential causes and solutions:

  • Insufficient Nucleophilicity: Alcohols are generally weak nucleophiles. For an SNAr reaction to proceed efficiently, a strong nucleophile is typically required.

    • Solution: Deprotonate the alcohol using a suitable base to generate the more nucleophilic alkoxide. The choice of base is critical. A strong, non-nucleophilic base is preferred. Sodium hydride (NaH) is a common choice for generating alkoxides from alcohols for SNAr reactions.

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile. These solvents can dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating and deactivating the nucleophile.[1]

  • Low Reaction Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[1]

    • Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS will help you find the optimal temperature without causing decomposition. Microwave irradiation can also be an effective method to achieve higher temperatures and faster reaction rates.[1]

  • Protonation of the Pyridine Ring: If your reaction conditions are acidic, the pyridine nitrogen will be protonated. While this increases the electrophilicity of the ring, it can also lead to solubility issues and potential side reactions. For an SNAr with an alcohol, basic conditions are generally required to generate the alkoxide.

Experimental Protocol: SNAr with an Alcohol Nucleophile

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous THF.

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Reaction Initiation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Add this compound (1.0 equivalent) to the flask, followed by the addition of a polar aprotic solvent like DMSO.

  • Heating and Monitoring: Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench carefully with water. Extract the product with a suitable organic solvent.

Issue 2: Observation of an Impurity with a Higher Molecular Weight, Especially Under Basic Conditions.

Question: I am running a reaction with this compound under basic conditions and I am observing an unexpected byproduct. What could this be?

Answer:

Under basic conditions, the aldehyde functional group can undergo a Cannizzaro-type reaction, especially if there are no enolizable protons alpha to the aldehyde. In this case, the aldehyde does not have alpha-protons, making it susceptible to this disproportionation reaction. Two molecules of the aldehyde can react in the presence of a strong base to yield a molecule of the corresponding carboxylic acid and a molecule of the corresponding alcohol.

Another possibility, if an external nucleophile is present, is the formation of adducts with the aldehyde.

Proposed Degradation Pathway: Cannizzaro Reaction

G cluster_reactants Reactants cluster_products Products A 2 x Aldehyde C Carboxylic Acid A->C Oxidation D Alcohol A->D Reduction B Strong Base (e.g., OH-) G A This compound C Iminium Ion Intermediate A->C Condensation B Primary/Secondary Amine B->C E Final Aminated Product C->E Reduction D Mild Reducing Agent (e.g., STAB) D->E

Caption: General workflow for reductive amination.

IV. Summary of Stability and Reactivity

ConditionPotential Reaction/DegradationMitigation Strategy
Strong Acid (pH < 2) Protonation of nitrogen atoms.Use appropriate counter-ions to maintain solubility.
Strong Base (pH > 12) SNAr with hydroxide; Cannizzaro reaction.Avoid strong bases; use milder bases (e.g., K₂CO₃); protect the aldehyde.
Nucleophiles SNAr at the 2-position.This is often the desired reaction. To avoid, keep the system free of nucleophiles.
Oxidizing Agents Oxidation of the aldehyde to a carboxylic acid.Protect the aldehyde or avoid strong oxidizing agents.
Reducing Agents Reduction of the aldehyde to an alcohol.Choose selective reducing agents if other functional groups need to be preserved.

V. References

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Omega. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed. (n.d.). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Coupling with 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C bond formation, its application to 2-substituted pyridines presents a unique and often frustrating set of challenges. The 2-pyridyl motif is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these challenges and provide robust, field-tested solutions.

Part 1: Diagnosing the "Failed Reaction" - Low to No Yield

Q1: My Suzuki coupling with a 2-halopyridine gave a complex mixture with low or no desired product. What are the most likely culprits and how should I begin troubleshooting?

This is the most common issue and stems from a few core challenges unique to the 2-pyridine system. Before indiscriminately screening variables, it's crucial to understand the likely failure points. The two primary suspects are catalyst inhibition and boronic acid instability .

  • Catalyst Inhibition by Pyridine Nitrogen : The lone pair of electrons on the pyridine nitrogen, positioned at the 2-position, can strongly coordinate to the palladium center.[1] This coordination can form inactive or less active catalyst species, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] This is particularly problematic with less reactive electrophiles like 2-chloropyridines.

  • Boronic Acid Instability (Protodeboronation) : Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to protodeboronation—a side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[2][3][4] This process is often accelerated by the basic, aqueous conditions typical of Suzuki couplings.[5]

A logical troubleshooting workflow begins by addressing these two issues sequentially. First, ensure your catalyst system is robust enough to overcome inhibition. Second, stabilize your boron reagent.

Part 2: The Catalytic System - Overcoming Inhibition

Q2: What is the best palladium catalyst and ligand combination for coupling with 2-halopyridines, and why are bulky, electron-rich ligands so critical?

Standard catalysts like Pd(PPh₃)₄, while effective for many couplings, often fail with 2-halopyridines because the small triphenylphosphine ligands do not adequately protect the palladium center from the inhibitory pyridine nitrogen.[1][6]

The solution is to use modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., Buchwald biarylphosphines) or N-heterocyclic carbenes (NHCs) .[7]

Why do they work?

  • Steric Shielding : The bulkiness of ligands like SPhos, XPhos, and RuPhos creates a protective pocket around the palladium atom. This steric hindrance physically blocks the pyridine nitrogen from coordinating to and deactivating the metal center.

  • Electronic Effects : These ligands are highly electron-donating, which increases the electron density on the palladium. This enhanced electron density promotes the rate-limiting oxidative addition step, which is particularly sluggish for the strong C-Cl bond in 2-chloropyridines.[6][7]

Below is a diagram illustrating how bulky ligands facilitate the crucial oxidative addition step while preventing catalyst poisoning.

cluster_0 The Challenge with 2-Pyridyl Substrates cluster_1 Solution: Bulky, Electron-Rich Ligands Pd_L2 Active Pd(0)L₂ Catalyst Inhibited Inhibited Pd Complex (Catalyst Poisoning) Pd_L2->Inhibited Pyridine Coordination OA_Complex Oxidative Addition Intermediate Pd_L2->OA_Complex Oxidative Addition (Slow) 2_Halo 2-Halopyridine 2_Halo->Inhibited 2_Halo->OA_Complex Cycle To Transmetalation OA_Complex->Cycle Pd_L_Bulky Active Pd(0)L' Catalyst (L' = SPhos, XPhos) OA_Complex_2 Oxidative Addition Intermediate Pd_L_Bulky->OA_Complex_2 Accelerated Oxidative Addition No_Inhibition Coordination Blocked by Steric Bulk 2_Halo_2 2-Halopyridine 2_Halo_2->OA_Complex_2 Cycle_2 To Transmetalation OA_Complex_2->Cycle_2

Caption: Role of bulky ligands in preventing catalyst inhibition.

Recommended Starting Points:

For challenging 2-chloropyridines, pre-formed palladium precatalysts that generate the active Pd(0) species reliably are highly recommended.

Catalyst System2-Halopyridine TypeTypical LoadingNotes
Pd(OAc)₂ / SPhos 2-Chloro, 2-Bromo2 mol% Pd / 4 mol% LA robust, general-purpose system. SPhos is excellent for heteroaryl couplings.[7]
Pd₂(dba)₃ / XPhos 2-Chloro, 2-Bromo1.5 mol% Pd / 3 mol% LXPhos provides excellent steric bulk, often succeeding where other ligands fail.
Pd(dppf)Cl₂ 2-Bromo, some 2-Chloro3-5 mol%A reliable choice, particularly for less sterically hindered substrates.[8][9]
NiCl₂(dme) / ligand 2-Chloro5-10 mol%Nickel catalysts are a cost-effective alternative for unreactive chlorides but can be more sensitive.[7][10]

Part 3: The Boron Reagent - Preventing Decomposition

Q3: I see a lot of my aryl halide starting material consumed, but my main byproduct is the de-boronated arene. How do I prevent protodeboronation?

This indicates that your boron reagent is decomposing faster than it can transmetalate to the palladium complex. The solution is to use a more stable form of the boron reagent.

While boronic acids are the most common, they are also often the least stable. For problematic substrates, especially 2-pyridylboronic acids, switching to a boronic ester or a trifluoroborate salt is a highly effective strategy.[1][11]

  • Boronate Pinacol Esters (Bpin) : These are significantly more stable to protodeboronation than the corresponding boronic acids.[5] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable acid low and minimizing side reactions.[4]

  • Potassium Organotrifluoroborates (-BF₃K) : These salts are crystalline, air-stable solids with excellent stability. They are often superior for particularly sensitive substrates.[12]

  • MIDA Boronates : These offer exceptional stability, allowing for the isolation and purification of otherwise highly unstable boronic acids, such as 2-pyridyl boronic acid itself.[13]

Experimental Protocol: General Procedure for a Challenging 2-Chloropyridine Coupling

This protocol incorporates best practices for minimizing catalyst inhibition and protodeboronation.

  • Setup : To a dry Schlenk flask or microwave vial, add the 2-chloropyridine derivative (1.0 equiv), the boronate pinacol ester (1.2–1.5 equiv), a strong base like K₃PO₄ (3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere : Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidative degradation of the Pd(0) catalyst.[1]

  • Solvent Addition : Add a degassed solvent system via syringe. A mixture of a non-polar solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is often effective.

  • Heating : Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions with 2-chloropyridines can be slow, sometimes requiring 12-24 hours.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via column chromatography.

Part 4: Optimizing Reaction Conditions

Q4: How critical is the choice of base and solvent?

The base and solvent are not passive components; they are crucial for a successful reaction, especially with challenging substrates.

Base Selection : The primary role of the base is to activate the boronic acid (or ester) to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[14][15]

  • Strong, Non-nucleophilic Bases are Preferred : For 2-halopyridines, weak bases like Na₂CO₃ are often insufficient. Stronger bases like K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are highly effective and generally the best starting points. They promote the formation of the boronate "ate" complex without causing other side reactions.

  • Solubility Matters : The base does not need to be fully dissolved, but poor solubility can be a limiting factor. Using a solvent system with a small amount of water can aid solubility and accelerate the reaction.

BaseCommon SolventsTemperature (°C)Comments
K₃PO₄ Dioxane/H₂O, Toluene80 - 110Often the top choice for challenging heteroaryl chloride couplings.
Cs₂CO₃ Dioxane/H₂O, Dioxane80 - 110A very strong and effective base, though more expensive.
K₂CO₃ Toluene/H₂O, DME/H₂O90 - 120A reliable standard, but may be less effective for 2-chloropyridines.[16]
KF THF/H₂O70 - 90A milder option, useful if your substrates are sensitive to strong bases.[12]

Solvent Selection : The solvent must solubilize all components and be stable at the required reaction temperature. Anhydrous polar aprotic solvents (Dioxane, THF, Toluene) are common, often with a small amount of water to help dissolve the base and facilitate the catalytic cycle.[17]

Part 5: Troubleshooting Workflow

If you encounter a low-yielding reaction, follow this systematic approach rather than changing multiple variables at once.

Start Start: Low Yield with 2-Substituted Pyridine CheckBoron Is protodeboronation a major side product? Start->CheckBoron CheckCatalyst Are you using a bulky, electron-rich ligand (e.g., SPhos, XPhos)? CheckBoron->CheckCatalyst No SwitchBoron Action: Switch from boronic acid to a pinacol ester (Bpin) or trifluoroborate salt. CheckBoron->SwitchBoron Yes CheckBase What base are you using? CheckCatalyst->CheckBase Yes SwitchLigand Action: Switch to a modern catalyst system. (e.g., Pd(OAc)₂/SPhos) CheckCatalyst->SwitchLigand No CheckTemp Is the reaction temperature high enough? (80-110 °C) CheckBase->CheckTemp Strong Base (K₃PO₄, Cs₂CO₃) SwitchBase Action: Switch to K₃PO₄ or Cs₂CO₃. CheckBase->SwitchBase Weak Base (Na₂CO₃, K₂CO₃) Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp Action: Increase temperature. Consider microwave heating. CheckTemp->IncreaseTemp No SwitchBoron->CheckCatalyst SwitchLigand->CheckBase SwitchBase->CheckTemp IncreaseTemp->Success

Caption: A workflow diagram for troubleshooting low-yielding reactions.

References

  • Chebah, J., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Smith, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Cook, X. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
  • Thomas, S., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Smith, A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Wang, L., et al. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
  • Chebah, J., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
  • Wikipedia. Protodeboronation.
  • Steel, P. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Willis, M., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (2017). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • ResearchGate. (2021). Screening of different bases for Suzuki coupling.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.

Sources

Technical Support Center: Navigating Reactions of 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-fluoropyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of hydrodefluorination (HDF). The unique electronic properties of the 2-fluoropyridine scaffold make it a valuable building block, but also render the C-F bond susceptible to cleavage.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven solutions. Our goal is to empower you to optimize your reaction conditions, minimize unwanted byproducts, and achieve your synthetic targets efficiently.

Troubleshooting Guide: Hydrodefluorination in Cross-Coupling Reactions

This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Problem 1: My primary byproduct is the defluorinated pyridine.

You've successfully consumed your 2-fluoropyridine starting material, but a significant portion has been converted to the corresponding pyridine, resulting in low yield of the desired coupled product.

Probable Cause A: Inappropriate Base Selection

The choice of base is one of the most critical factors. Strong, hard bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote HDF. This can occur through several mechanisms, including acting as a hydride source or promoting pathways that lead to C-F bond cleavage. The presence of water can also exacerbate the issue by providing a proton source for a related side reaction, protodeboronation, in the case of Suzuki couplings.[1]

Suggested Solution:

  • Switch to a Weaker, Non-Nucleophilic Base: Employ milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for both Suzuki and Buchwald-Hartwig reactions as they are sufficiently basic to facilitate the catalytic cycle but have a much lower propensity to induce HDF.[2][3]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If using a hydrated base (e.g., K₃PO₄·H₂O), be aware of the water content. Consider using anhydrous formulations or drying reagents beforehand.

Data Summary: Base Selection and HDF Risk

BaseTypical UsepKa (Conjugate Acid)HDF RiskNotes
NaOtBuBuchwald-Hartwig~19High Often too harsh for sensitive fluoropyridines.
K₂CO₃Suzuki, Buchwald-Hartwig~10.3Low-Moderate A good starting point; mild and effective.[4]
K₃PO₄Suzuki, Buchwald-Hartwig~12.3Low Excellent balance of basicity and low HDF risk.[3]
Cs₂CO₃Suzuki, Buchwald-Hartwig~10.3Low Often provides superior results due to solubility and cation effects.

Probable Cause B: Suboptimal Catalyst System (Ligand/Precatalyst)

The palladium catalyst and its associated ligand dictate the relative rates of the productive cross-coupling cycle versus the off-cycle HDF pathway. A catalyst system that is slow to perform oxidative addition or reductive elimination can provide a window for the HDF side reaction to occur.

Suggested Solution:

  • Employ Modern, Bulky Biarylphosphine Ligands: For Buchwald-Hartwig aminations, ligands like XPhos or SPhos are designed to accelerate the rate-limiting reductive elimination step, which helps to outcompete the HDF pathway.[5][6]

  • Use Well-Defined Precatalysts: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use well-defined precatalysts (e.g., XPhos Pd G3). These precatalysts form the active catalytic species rapidly and cleanly at room temperature, minimizing side reactions that can occur during catalyst activation at higher temperatures.[3]

  • Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes be beneficial, but in other cases, it may inhibit the reaction. Screen ligand:metal ratios (e.g., 1.1:1 to 2:1) to find the optimal balance.

Experimental Protocol: General Procedure for a Low-HDF Buchwald-Hartwig Amination

  • To an oven-dried vial, add the 2-fluoropyridine derivative (1.0 equiv), the amine coupling partner (1.2 equiv), a suitable precatalyst (e.g., XPhos Pd G3, 1-2 mol%), XPhos ligand (1-2 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and stir until completion, monitoring by LC-MS or TLC.[5]

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify via column chromatography.[7]

Problem 2: Low conversion of 2-fluoropyridine starting material.

Your reaction stalls, leaving a large amount of unreacted 2-fluoropyridine, even after extended reaction times or at elevated temperatures.

Probable Cause: Catalyst Deactivation (Poisoning)

The pyridine nitrogen is a Lewis base and can act as a ligand, coordinating strongly to the palladium center.[1] This can inhibit substrate binding or other crucial steps in the catalytic cycle, leading to catalyst deactivation and low conversion.

Suggested Solution:

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation.

  • Select Robust Ligands: Ligands that form very stable and active complexes with palladium can be less susceptible to poisoning. The aforementioned bulky biarylphosphine ligands are often effective. For Suzuki couplings, Pd(dppf)Cl₂ is a robust catalyst that has shown success with pyridyl substrates.[8][9][10]

  • Consider Alternative Metals: For particularly challenging C-F activations, nickel-based catalyst systems can be more effective than palladium.[7] A system like Ni(cod)₂ with a bipyridyl or phosphine ligand may be worth exploring.

Troubleshooting Workflow

G start High HDF byproduct observed? check_base Step 1: Evaluate Base Is it NaOtBu or another strong alkoxide? start->check_base Yes low_conv Low conversion of starting material? start->low_conv No switch_base Action: Switch to K3PO4 or Cs2CO3. Ensure anhydrous conditions. check_base->switch_base Yes re_eval_yes Problem solved? switch_base->re_eval_yes check_catalyst Step 2: Evaluate Catalyst Using older generation ligands? re_eval_yes->check_catalyst No catalyst_poisoning Probable Cause: Catalyst Poisoning by Pyridine-N low_conv->catalyst_poisoning Yes switch_catalyst Action: Use bulky biarylphosphine ligand (e.g., XPhos) with a precatalyst (e.g., G3). check_catalyst->switch_catalyst Yes re_eval_no_cat Problem solved? switch_catalyst->re_eval_no_cat increase_loading Action 1: Increase catalyst loading (2-5 mol%). catalyst_poisoning->increase_loading robust_ligand Action 2: Use robust ligand system (e.g., dppf). catalyst_poisoning->robust_ligand

Caption: A decision-making flowchart for troubleshooting HDF.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of hydrodefluorination?

A1: Hydrodefluorination (HDF) is the substitution of a fluorine atom with a hydrogen atom. In the context of transition-metal catalysis, it is primarily believed to occur via two pathways:

  • Nucleophilic Aromatic Substitution (SₙAr-type): A nucleophilic hydride source, which can be generated from the base, solvent, or additives, directly attacks the electron-deficient carbon bearing the fluorine. The electron-withdrawing nature of the pyridine nitrogen makes the C2 position particularly susceptible to this type of attack.[11]

  • On-Metal Catalytic Cycle: The active low-valent metal catalyst (e.g., Pd(0)) can oxidatively add into the C-F bond. If a hydride source is available to the metal center (e.g., via β-hydride elimination from an alkoxide base or reaction with trace water), subsequent reductive elimination can form a C-H bond, regenerating the catalyst and resulting in the HDF product.[12][13]

The pyridine nitrogen can play a directing role in these mechanisms, stabilizing key transition states and favoring HDF at the ortho (C2) position.[14][15]

Mechanism Overview: Desired vs. Undesired Pathways

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired HDF Cycle pd0_a L-Pd(0) oa_a Oxidative Addition (Ar-F) pd0_a->oa_a pd2_a L-Pd(II)(Ar)(F) oa_a->pd2_a trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd2_a->trans pd2_b L-Pd(II)(Ar)(Nu) trans->pd2_b re Reductive Elimination pd2_b->re re->pd0_a Regenerates Catalyst product Ar-Nu Product re->product pd0_b L-Pd(0) oa_b Oxidative Addition (Ar-F) pd0_b->oa_b pd2_c L-Pd(II)(Ar)(F) oa_b->pd2_c hydride Reaction with Hydride Source ('H-') pd2_c->hydride pd2_d L-Pd(II)(Ar)(H) hydride->pd2_d re_b Reductive Elimination pd2_d->re_b re_b->pd0_b Regenerates Catalyst hdf_product Ar-H Product re_b->hdf_product

Caption: Competing catalytic cycles in 2-fluoropyridine cross-coupling.

Q2: Why is the C-F bond at the 2-position of pyridine so reactive?

A2: The reactivity is due to a combination of electronic effects. The pyridine nitrogen is strongly electron-withdrawing, which lowers the electron density of the entire ring, particularly at the ortho (C2) and para (C4) positions.[16] Fluorine itself is a highly electronegative atom. When placed at the C2 position, these two effects synergize, making the carbon atom highly electrophilic and thus a prime target for nucleophilic attack or oxidative addition by a metal catalyst.[17]

Q3: Are there any solvent effects I should be aware of?

A3: Yes, solvent choice is crucial.

  • Protic Solvents (e.g., alcohols, water): These should generally be avoided as they can be a source of protons, leading to protodeboronation of boronic acids in Suzuki reactions, and can participate in pathways that generate hydride species.

  • Aprotic Polar Solvents (e.g., DMF, DMSO): While often good at dissolving reagents, they can sometimes participate in side reactions. Use with caution and ensure they are anhydrous.

  • Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are generally the preferred solvents for these transformations. They are relatively inert and, when used in their anhydrous form, minimize the risk of water-related side reactions.

Q4: Can I avoid this issue by using 2-chloropyridines or 2-bromopyridines instead?

A4: Yes, this is a common and effective strategy. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the trend I > Br > Cl >> F. Using a 2-chloro or 2-bromopyridine allows the reaction to proceed under much milder conditions where the alternative C-F bond (if present elsewhere on the molecule) remains untouched. However, 2-fluoropyridines are often used specifically because the C-F bond can impart desirable physicochemical properties (like altered pKa or metabolic stability) in the final molecule, making its retention essential.[16] When the fluorine atom must be in the final product, direct coupling of the 2-fluoropyridine is necessary, and the strategies outlined in this guide become critical.

References
  • McKay, D., Riddlestone, I. M., Macgregor, S. A., Mahon, M. F., & Whittlesey, M. K. (2015). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage.
  • ResearchGate. (n.d.). Scheme 1. Possible Mechanisms for the Defluorination of 2-Fluoropyridine by Cp2ZrCb/Red-Al.
  • SciSpace. (2014). Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the.
  • Wikipedia. (n.d.). Hydrodefluorination.
  • MDPI. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3988. [Link]
  • Savoie, J., et al. (2018). Synthetic Advantages of Defluorinative C–F Bond Functionalization. ACS Central Science, 4(12), 1628-1641. [Link]
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • Isse, Y. A., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(11), 9406-9420. [Link]
  • National Institutes of Health. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers.
  • Scholarship @ Claremont. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Royal Society of Chemistry. (2024). Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. Physical Chemistry Chemical Physics, 26(42), 33267-33276. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions of 2,6-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for managing the unique challenges posed by steric hindrance in the functionalization of 2,6-disubstituted pyridines. The strategic placement of substituents flanking the nitrogen atom dramatically alters the pyridine's reactivity, often necessitating specialized protocols to achieve desired chemical transformations.[1][2]

Section 1: Understanding the Challenge of Steric Hindrance

FAQ 1: Why are 2,6-disubstituted pyridines so challenging to work with?

The core issue is steric hindrance . The two substituents at the C2 and C6 positions physically block the nitrogen atom's lone pair of electrons.[1] This shielding has several critical consequences:

  • Reduced Nucleophilicity and Basicity: The nitrogen is less available to act as a nucleophile or a Brønsted-Lowry base.[1][3] For instance, 2,6-di-tert-butylpyridine shows significantly lower reactivity towards methyl iodide compared to less hindered pyridines.[4]

  • Impeded Coordination to Metals: The bulky groups can prevent or weaken the coordination of the pyridine nitrogen to a metal center, which is a crucial step in many catalytic cycles, such as cross-coupling reactions.[5][6][7]

  • Altered Regioselectivity: The steric bulk can direct reactions to other positions on the ring (e.g., C3, C4, or C5) that would typically be less reactive.[8][9]

Diagram: The "Steric Shield" of 2,6-Disubstituted Pyridines

StericHindrance cluster_pyridine 2,6-Disubstituted Pyridine cluster_reagent Approaching Reagent Py_N N C2 C2 C6 C6 R1 R R2 R Reagent E+ Reagent->Py_N Blocked Access

Caption: Steric bulk from R groups at C2/C6 shields the nitrogen.

Section 2: Troubleshooting Common Reactions

This section addresses specific issues encountered during common synthetic transformations.

N-Oxidation and N-Alkylation
Question 1: My N-oxidation of 2,6-lutidine is sluggish and gives low yields. What am I doing wrong?

This is a classic problem. Standard oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) are often inefficient for sterically hindered pyridines.[10] The bulky methyl groups impede the approach of the oxidant to the nitrogen atom.

Troubleshooting Workflow: N-Oxidation

N_Oxidation_Troubleshooting Start Low Yield in N-Oxidation of 2,6-Disubstituted Pyridine CheckOxidant Current Oxidant: m-CPBA or H₂O₂/AcOH? Start->CheckOxidant SwitchOxidant Switch to a more potent or less bulky oxidant CheckOxidant->SwitchOxidant Yes Optimize Optimize Reaction Conditions: - Increase temperature - Prolong reaction time - Use a more polar solvent CheckOxidant->Optimize No, already using potent oxidant Option1 Option 1: Dimethyldioxirane (DMDO) (highly reactive, generated in situ) SwitchOxidant->Option1 Option2 Option 2: Methyltrioxorhenium (MTO) catalyst with H₂O₂ SwitchOxidant->Option2 Option3 Option 3: Urea-Hydrogen Peroxide (UHP) with an anhydride activator SwitchOxidant->Option3 Option1->Optimize Option2->Optimize Option3->Optimize Success Improved Yield Optimize->Success

Caption: Decision workflow for troubleshooting N-oxidation reactions.

Detailed Recommendations:

  • Switch to a More Powerful Oxidant:

    • Dimethyldioxirane (DMDO): This reagent is highly effective for the N-oxidation of hindered pyridines and often provides quantitative yields.[11] It is generated in situ from acetone and Oxone.

    • Methyltrioxorhenium (MTO)/H₂O₂: This catalytic system is powerful but can be sensitive to very bulky substituents.[10][12] It's a good alternative to m-CPBA.

  • Optimize Conditions: Even with a better oxidant, optimization may be needed. Consider increasing the reaction temperature or extending the reaction time.

Question 2: I'm trying to perform an N-alkylation on 2,6-di-tert-butylpyridine, but the reaction fails completely. Why?

The extreme steric bulk of two tert-butyl groups makes direct SN2 alkylation on the nitrogen almost impossible with standard alkyl halides.[4] The nitrogen is simply too shielded.

Recommended Strategy: Activation via Pyridinium Salts

For many subsequent reactions, direct functionalization of the ring is a more viable path than N-alkylation. However, if N-alkylation is essential, you must use a highly reactive electrophile.

  • Powerful Alkylating Agents: Consider using "magic methyl" (methyl trifluoromethanesulfonate) or other potent triflates. Even then, success is not guaranteed.

  • Alternative Synthetic Routes: It is often more practical to build the desired N-alkylated pyridine ring from acyclic precursors if this specific substitution pattern is required.

Metalation and C-H Functionalization
Question 3: I am attempting to lithiate 2,6-lutidine at the C4 position, but I am getting a complex mixture of products. How can I improve regioselectivity?

Using standard alkyllithium reagents like n-BuLi often leads to competitive nucleophilic addition at the C2 position or metalation at the methyl groups.[9] Achieving selective C4-metalation requires overriding the directing effect of the nitrogen atom.

Troubleshooting & Optimization Table: C4-Metalation

IssueCauseRecommended SolutionKey Reference
Poor C4 Selectivity Kinetic deprotonation at other sites (e.g., methyl groups) or nucleophilic addition.Use a sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) or a Schlosser base (BuLi/t-BuOK).[13]
Competitive Addition Organolithium reagent acting as a nucleophile.Switch to an organosodium base like n-butylsodium (n-BuNa), which favors deprotonation at the most acidic C4-H.[8][9]
Low Reaction Rate Steric hindrance slowing down the deprotonation.Use a co-solvent like Tetramethylethylenediamine (TMEDA) to break up alkyllithium aggregates and increase basicity.[14]
Decomposition The resulting organometallic intermediate is unstable.Perform the metalation at low temperatures (-78 °C) and trap the intermediate in situ with an electrophile.[13][15]

Experimental Protocol: Selective C4-Sodiation and Trapping [8][9]

  • Setup: To a flame-dried flask under an inert atmosphere (Argon), add a solution of 2,6-disubstituted pyridine (1.0 equiv) in anhydrous THF at -78 °C.

  • Deprotonation: Slowly add a solution of freshly prepared n-butylsodium (1.1 equiv) to the stirred solution. Maintain the temperature at -78 °C for 1 hour.

  • Trapping: Add the desired electrophile (e.g., an alkyl halide or an aldehyde, 1.2 equiv) dropwise to the reaction mixture.

  • Workup: Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of NH₄Cl, and proceed with standard extraction and purification.

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)
Question 4: My Suzuki coupling of 2-bromo-6-methylpyridine is failing. The starting material is recovered. What catalyst system should I use?

The methyl group at the C6 position sterically hinders the oxidative addition of the palladium catalyst to the C-Br bond. Standard Pd(PPh₃)₄ catalysts are often ineffective.[16]

Key to Success: Bulky, Electron-Rich Ligands

To overcome this steric barrier, the catalyst system must be carefully chosen. The ligand is the most critical component.

  • Bulky Phosphine Ligands: Use ligands that create a coordinatively unsaturated and highly reactive palladium center.

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices. They possess bulky biaryl backbones that promote reductive elimination and stabilize the active catalytic species.

    • N-Heterocyclic Carbenes (NHCs): Sterically demanding NHC ligands can also be highly effective in promoting cross-coupling at hindered positions.

  • Choice of Base and Solvent: A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often required. Aprotic polar solvents like dioxane or toluene are typically used.

Recommended Catalyst System for Hindered Suzuki Coupling

ComponentRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Readily forms the active Pd(0) species.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand accelerates oxidative addition and reductive elimination.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong, non-nucleophilic base required for the transmetalation step.
Solvent Dioxane/H₂O or TolueneAprotic polar solvents that solubilize reagents and stabilize the catalytic complex.
Temperature 80-110 °CHigher temperatures are often needed to overcome the activation energy barrier.

Section 3: Advanced Strategies

Lewis Acid Activation
Question 5: How can I perform a nucleophilic aromatic substitution (SNAr) on a hindered pyridine that is not activated by electron-withdrawing groups?

Typically, SNAr on pyridines requires strong activation. For sterically hindered and electron-rich systems, an alternative strategy is required.

Strategy: Lewis Acid Activation

A Lewis acid can coordinate to the pyridine nitrogen.[17][18][19] This coordination acts like a powerful electron-withdrawing group, activating the entire ring—especially the C2 and C4 positions—towards nucleophilic attack.[20]

Workflow: Lewis Acid-Mediated SNAr

LewisAcid_SNAr cluster_reactants Reactants Py 2,6-R₂-Pyridine Activation Activation Step: Coordination of LA to Py-N Py->Activation LA Lewis Acid (e.g., ZnCl₂, BF₃·OEt₂) LA->Activation Nu Nucleophile (e.g., R-NH₂) Attack Nucleophilic Attack: Nu attacks activated C4 or C2 position Nu->Attack Activation->Attack Product Substituted Product Attack->Product

Caption: General workflow for Lewis acid-activated SNAr on pyridines.

Considerations:

  • Choice of Lewis Acid: The strength of the Lewis acid must be tuned. Strong Lewis acids can sometimes promote side reactions. Zinc-based Lewis acids have been shown to be effective and mild.[17][18]

  • Stoichiometric vs. Catalytic: The reaction may require a stoichiometric amount of the Lewis acid to ensure full activation of the pyridine substrate.

References

  • Metal-chelating 2,6-disubstituted pyridine compounds and their use.
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry.
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
  • Chiral‐at‐Ruthenium Catalyst with Sterically Demanding Furo[3,2‐b]pyridine Ligands. Chemistry – A European Journal. [Link]
  • Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Chemistry – A European Journal. [Link]
  • Iridium-Catalyzed Asymmetric Synthesis of 2,6-Disubstituted Piperidines.
  • Directed metalation of pyridine through deprotonation.
  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society. [Link]
  • Catalytic Enantioselective Pyridine N-Oxid
  • Catalytic Enantioselective Pyridine N-Oxid
  • Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjug
  • Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry. [Link]
  • N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects.
  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative.
  • Functionalization of Pyridines at the C4 Position via Metal
  • Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. PubMed. [Link]
  • Recent Developments in the Chemistry of Heteroarom
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
  • Nucleophilic substitution of pyridines. Chemistry Online. [Link]
  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
  • Hydrogen Activation and Addition Across 2,6-Lutidine·BCl3 Classical Lewis Pair. OSTI.GOV. [Link]
  • Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra.

Sources

Technical Support Center: Workup Procedures for Reactions Involving 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS: 1228666-44-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of reactions involving this versatile building block. The unique combination of a basic pyridine core, a reactive aldehyde, and a potentially labile enamine-like moiety necessitates a nuanced approach to post-reaction processing. This document provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and yield of your target compounds.

Compound Properties Overview

A successful workup strategy begins with a solid understanding of the substrate's physicochemical properties.

PropertyValue / ObservationImplication for Workup
Molecular Formula C₁₀H₁₁FN₂O---
Molecular Weight 194.21 g/mol [1]Relevant for calculating molar equivalents and yields.
Physical Form SolidAllows for isolation by filtration if it crystallizes from the reaction or workup.
Pyridine Nitrogen Weakly basicCan be protonated for aqueous extraction, but basicity is reduced by the ortho-fluoro group.[2]
Aldehyde Group ElectrophilicKey reactive site; unreacted starting material can be removed with specific techniques.[3][4]
2-Pyrrolidinyl Group Enamine-likeSusceptible to hydrolysis under strong acidic conditions, which can cleave the C-N bond.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical stability concerns for this molecule during workup?

The primary stability concern is the hydrolysis of the 2-(pyrrolidin-1-yl) group. This moiety is an electron-rich amine attached to a π-deficient pyridine ring, rendering it analogous to an enamine. Enamines are known to be sensitive to aqueous acid, readily hydrolyzing back to a carbonyl compound (in this case, a 2-pyridone derivative) and the secondary amine (pyrrolidine).[5][6][7]

Key Takeaway: Prolonged exposure to strong acidic conditions (e.g., pH < 4) during aqueous extraction should be avoided. If an acid wash is necessary, use milder reagents like saturated ammonium chloride solution and minimize contact time. Always monitor for the appearance of byproducts by TLC or LC-MS.

Q2: How should I decide between an acidic, basic, or neutral aqueous workup?

The choice of aqueous wash is critical and depends on the nature of your product and impurities. The following decision tree provides a logical workflow.

G start Reaction Mixture in Organic Solvent q1 Does the mixture contain acidic impurities or reagents? start->q1 wash_base Perform a basic wash (e.g., sat. NaHCO₃ or Na₂CO₃ soln) q1->wash_base Yes q2 Does the mixture contain basic impurities (non-product)? q1->q2 No wash_base->q2 wash_acid Perform a CAUTIOUS acid wash (e.g., sat. NH₄Cl or cold, dilute citric acid) Monitor for product degradation. q2->wash_acid Yes wash_brine Perform a neutral wash (Water followed by Brine) q2->wash_brine No wash_acid->wash_brine dry Dry organic layer (Na₂SO₄ or MgSO₄), filter, and concentrate wash_brine->dry end Crude Product Ready for Purification dry->end

Caption: Decision workflow for aqueous workup selection.

  • Basic Wash: Use to remove acidic reagents (e.g., TFA, HCl) or acidic byproducts. Saturated sodium bicarbonate is generally sufficient.

  • Acidic Wash: Use with caution to remove excess basic starting materials or catalysts. The electron-withdrawing fluorine atom lowers the pKa of the pyridine nitrogen, meaning a milder acid may be sufficient for protonation.[2]

  • Neutral Wash/Brine: Always recommended to remove water-soluble impurities (like DMF or DMSO) and to help break emulsions, reducing product loss.

Q3: What are the best practices for storing the purified aldehyde?

Anhydrous pyridine and its derivatives can be hygroscopic and sensitive to light and air.[8] To ensure long-term stability:

  • Store in a tightly sealed, amber glass vial.

  • Keep in a cool, dry place, such as a desiccator or freezer.

  • For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Guide

This section addresses specific issues you may encounter during the workup and purification process in a problem-solution format.

Issue 1: Unreacted aldehyde starting material is contaminating my final product.
  • Symptom: A persistent spot on TLC with the same Rf as the starting material; characteristic aldehyde proton (~9-10 ppm) in ¹H NMR of the purified product.

  • Causality: The aldehyde is often structurally similar to the product, making chromatographic separation challenging. Driving the reaction to 100% completion is not always feasible.

  • Solution: Selective Aldehyde Removal via Bisulfite Adduct Formation. This is a highly effective and classic technique for selectively removing aldehydes from a mixture.[3][4] The aldehyde reacts with sodium bisulfite to form a water-soluble ionic adduct, which is then easily removed by liquid-liquid extraction.[9][10]

Detailed Protocol: Sodium Bisulfite Wash for Aldehyde Removal
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Adduct Formation: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Mixing: Stopper the funnel and shake vigorously for 2-5 minutes. You may observe the formation of a white precipitate (the bisulfite adduct), which will dissolve in the aqueous layer.

  • Extraction: Allow the layers to separate. Drain and collect the bottom aqueous layer, which now contains the aldehyde-bisulfite adduct.

  • Back-Wash: Wash the remaining organic layer once more with brine to remove any residual bisulfite.

  • Work-up: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the aldehyde-free crude product.

Note: This process is reversible. If you need to recover the aldehyde, the aqueous layer containing the adduct can be basified (e.g., with NaOH), which will regenerate the aldehyde for extraction back into an organic solvent.[4]

Issue 2: My product peaks are tailing severely during silica gel chromatography.
  • Symptom: Broad, asymmetrical peaks during column chromatography, leading to poor separation and mixed fractions.

  • Causality: The basic lone pair on the pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica gel.[11][12] This strong, non-eluting interaction causes the observed peak tailing.

  • Solution: Mitigate Silica-Pyridine Interactions.

G start Peak Tailing Observed q1 Is the separation window between product and impurity large? start->q1 s1 Add Competing Base to Eluent (0.1-1% Triethylamine or Pyridine) This is the most common and effective fix. q1->s1 Yes q2 Is separation still poor or is the compound degrading on silica? q1->q2 No s1->q2 s2 Use Neutralized Silica Gel (Slurry silica with eluent + base before packing column) end Improved Chromatography s2->end q2->s2 No s3 Switch Stationary Phase (e.g., Neutral Alumina, C18 Reverse Phase) q2->s3 Yes s3->end

Caption: Troubleshooting workflow for chromatography issues.

  • Mobile Phase Additive (First-Line Approach): The most straightforward solution is to add a small amount (0.1-1% v/v) of a competing base, such as triethylamine (Et₃N) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate).[11] The additive will preferentially bind to the acidic silanol sites, allowing your compound to elute symmetrically.

  • Use Neutralized Silica: For sensitive compounds, you can pre-treat the silica gel. Before packing the column, slurry the silica in your mobile phase that already contains the basic additive. This ensures all active sites are blocked from the start.[11]

  • Alternative Stationary Phases: If peak tailing persists or if your compound is degrading on silica, consider switching to a more inert stationary phase like neutral alumina or using reverse-phase chromatography (e.g., C18 silica).[12]

Issue 3: I am experiencing low recovery after an acidic aqueous wash.
  • Symptom: The final isolated yield is significantly lower than expected after performing an extraction with an acidic solution.

  • Causality: There are two likely causes:

    • Hydrolysis: As discussed in FAQ 1, the 2-pyrrolidinyl group may have been cleaved by the acid, leading to product degradation.[5][6]

    • Incomplete Back-Extraction: Your product, now protonated as a pyridinium salt, remains in the aqueous layer. If the subsequent basification step was insufficient, the product would not be fully neutralized and therefore would not extract efficiently back into the organic layer.[2]

  • Solution: Verify and Optimize Extraction pH.

    • Check for Degradation: Analyze a sample of your aqueous layer by LC-MS to see if new, lower molecular weight species (like the hydrolyzed pyridone) have appeared. If so, future workups should avoid or buffer the acid wash.

    • Ensure Complete Neutralization: When recovering your product from an acidic layer, add a strong base (e.g., 1M NaOH) until the aqueous phase is distinctly basic (pH > 9, check with pH paper). Only then will the pyridinium salt be fully deprotonated to the neutral, organic-soluble form.

    • Perform Multiple Extractions: Always extract the basified aqueous layer at least three times with your organic solvent to ensure quantitative recovery of the product.

References

  • Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Technical Support Center: Purification of Halogenated Pyridine Intermediates. Benchchem.
  • Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite. Benchchem.
  • Enamines. Master Organic Chemistry.
  • Workup: Aldehydes. University of Rochester, Department of Chemistry.
  • WO2002012162A1 - Process for removing a ketone and/or aldehyde impurity. Google Patents.
  • Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
  • This compound. Fluorochem.
  • This compound CAS#: 1228666-44-1. ChemWhat.
  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor.
  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate.
  • 1228666-44-1 this compound. AKSci.
  • Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
  • Hydrolysis of Imines and Enamines Explained. YouTube.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Semantic Scholar.
  • Enamine Reactions. Chemistry LibreTexts.
  • This compound AldrichCPR. Sigma-Aldrich.

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Technical Support Center: Purification of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale and practical methodologies to achieve the desired purity for your research and development needs.

Understanding the Chemistry: Synthesis and Potential Impurities

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A common route involves the reaction of a difluoro-substituted pyridine, such as 2,6-difluoropyridine or 2,6-difluoroisonicotinaldehyde, with pyrrolidine. The fluorine atom is a good leaving group in these reactions, particularly when activated by an electron-withdrawing group like the aldehyde.[1][2]

This synthetic approach can lead to a variety of impurities that researchers must address during purification:

  • Unreacted Starting Materials: Residual 2,6-difluoropyridine or 2,6-difluoroisonicotinaldehyde.

  • Over-reaction Byproduct: 2,6-bis(pyrrolidin-1-yl)isonicotinaldehyde, where pyrrolidine has displaced both fluorine atoms.

  • Regioisomers: If the starting material is asymmetrically substituted, other positional isomers may form.

  • Hydrolysis Products: The aldehyde functional group can be susceptible to oxidation or other transformations depending on the reaction and workup conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, DMSO, acetonitrile) may be present in the final product.[3][4]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: My crude product is a dark oil, but the pure compound should be a solid. What should I do?

A1: The dark coloration is likely due to high-boiling point solvents like DMF or DMSO used in the synthesis, or the presence of polymeric impurities. It is recommended to perform an aqueous workup to remove these solvents. Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM), and wash with water and brine. If the product is sufficiently non-polar, this should extract it into the organic layer, leaving the highly polar solvents and some impurities in the aqueous phase. Subsequent removal of the organic solvent under reduced pressure should yield a solid or a semi-solid that can then be further purified by recrystallization or column chromatography.

Q2: I'm having trouble separating my product from the bis-substituted impurity by column chromatography. What can I do to improve the separation?

A2: The polarity difference between the desired mono-substituted product and the bis-substituted byproduct can sometimes be small. Here are a few strategies to enhance separation:

  • Optimize Your Mobile Phase: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective.[5] Experiment with different solvent systems. For polar compounds, mixtures like dichloromethane/methanol or ethyl acetate/acetone can also be effective.[5]

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent like alumina (neutral or basic), or a reverse-phase C18 silica gel.

  • Use an Additive: For nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and resolution by deactivating acidic sites on the silica gel.[5]

Q3: What is a good solvent system for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For a polar aromatic compound like this, you can explore the following options:

  • Single Solvent Systems: Ethanol, methanol, or acetonitrile are good starting points.[6][7]

  • Mixed Solvent Systems: A common and effective technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble, like DCM or ethyl acetate) at room temperature, and then slowly add a "poor" solvent (one in which it is poorly soluble, like hexanes or petroleum ether) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.[8] A mixture of ethyl acetate and hexanes is a versatile choice for many organic compounds.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for robust purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) is a common starting point for analyzing aromatic aldehydes.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can also be used for purity assessment by looking for impurity peaks. For highly accurate purity determination, quantitative NMR (qNMR) is a powerful, non-destructive technique.[6][10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[3][8][14][15]

Troubleshooting Guides

Troubleshooting Recrystallization
Issue Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The solvent may be too non-polar, or the solution is cooling too rapidly. The melting point of the compound might be lower than the boiling point of the solvent.Try a more polar solvent system. Ensure slow cooling by insulating the flask. Use a solvent with a lower boiling point.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or the compound is very soluble in the chosen solvent even at low temperatures.Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound. Reduce the solvent volume by evaporation. Add a "poor" solvent to decrease solubility.
Low recovery of the product. The compound has significant solubility in the cold solvent. The crystals were not completely collected during filtration.Cool the crystallization mixture in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. Ensure complete transfer of the solid to the filter.
Troubleshooting Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of product and impurities. Inappropriate solvent system (eluent is too polar or not polar enough). Column was not packed properly.Use TLC to find a solvent system where the desired compound has an Rf of ~0.3.[5] Use a shallower solvent gradient during elution. Ensure the column is packed uniformly without cracks or air bubbles.
Product elutes as a broad band. The compound may be interacting strongly with the stationary phase. The initial sample band was too wide.Add a modifier to the eluent (e.g., triethylamine for basic compounds).[5] Dissolve the crude product in a minimal amount of solvent before loading it onto the column.
No product is eluting from the column. The eluent is not polar enough to move the compound. The compound may have decomposed on the silica gel.Gradually increase the polarity of the eluent. If the compound is suspected to be unstable on silica, consider using a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and plug the bottom with a small piece of cotton or glass wool.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the initial low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purity Determination by HPLC
  • Instrumentation:

    • HPLC system with a UV detector.

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Detection wavelength: 254 nm (or an optimal wavelength determined by UV scan).

    • Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage of B over 15-20 minutes to elute all components.

  • Sample Preparation:

    • Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

    • Further dilute as necessary to be within the linear range of the detector.

  • Analysis:

    • Inject the sample and integrate the peak areas to determine the purity percentage.

Visualization of the Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Purity Analysis Crude Crude Product (Oil or Solid) Workup Aqueous Workup (e.g., EtOAc/Water) Crude->Workup Remove polar solvents & water-soluble impurities Recrystallization Recrystallization Workup->Recrystallization If solid with few impurities Column Column Chromatography Workup->Column If oily or complex mixture PureProduct Pure Product (>95%) Recrystallization->PureProduct Column->PureProduct TLC TLC HPLC HPLC NMR NMR (qNMR) GCMS GC-MS PureProduct->TLC Qualitative Check PureProduct->HPLC Quantitative Purity PureProduct->NMR Structure & Purity PureProduct->GCMS Residual Solvents

Caption: A workflow for the purification and analysis of this compound.

References

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know.
  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • LCGC International. (n.d.). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Washington State Department of Agriculture. (n.d.). Residual Solvents by Gas Chromatography/ Mass Spectrometry.
  • University of Arizona. (n.d.). Quantitative NMR Spectroscopy.
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  • Agilent Technologies. (n.d.). Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
  • University of Calgary. (n.d.). Column chromatography.
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  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • JOVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography?.
  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Lee, K. B., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical biochemistry, 193(1), 90-96.
  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • European Patent Office. (n.d.). EP 0192287 A2 - Process for the preparation of fluorinated pyridines.
  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • ResearchGate. (n.d.). Preparation of α-Fluoro Amino and α-Fluoro Enamino Reagents.

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Technical Support Center: Catalyst Selection for Amination of 2-Fluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N bond formation with 2-fluoropyridines. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your outcomes successful.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the amination of 2-fluoropyridines. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Low or No Product Yield

Q: I'm attempting a Buchwald-Hartwig amination of my 2-fluoropyridine substrate, but I'm seeing very low conversion to the desired product. What are the likely causes and how can I fix it?

A: Low yield in this reaction is a frequent challenge and can stem from several factors, ranging from catalyst inactivation to suboptimal reaction parameters. Let's break down the potential culprits and solutions.

Root Cause Analysis & Solutions:

  • Catalyst Inhibition or Deactivation: The pyridine nitrogen is a notorious inhibitor of palladium catalysts. It can coordinate to the metal center, preventing it from participating in the catalytic cycle.

    • Solution: Employ sterically hindered, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos create a bulky environment around the palladium atom, which physically blocks the pyridine nitrogen from coordinating.[1] N-heterocyclic carbene (NHC) ligands can also be effective.[2]

  • Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not efficiently deprotonate the amine or the palladium-amine complex, stalling the catalytic cycle.[1] Conversely, an overly strong base like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions or degrade sensitive functional groups.[3]

    • Solution: Screen a panel of bases. NaOtBu, lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃) are common starting points.[1] The optimal base is highly substrate-dependent. For substrates with base-sensitive groups, weaker bases like K₂CO₃ or even soluble organic bases may provide a better outcome, although potentially requiring higher temperatures.[3][4][5]

  • Poor Substrate Reactivity: While the fluorine at the 2-position makes the pyridine ring electron-deficient and susceptible to attack, other electronic factors or steric hindrance on your specific substrate can reduce reactivity.

    • Solution: If using a 2-chloropyridine, consider switching to the more reactive 2-bromo or 2-iodopyridine analogue if synthetically feasible.[6][7] Carefully increasing the reaction temperature can also improve yields, but this must be balanced against the risk of catalyst decomposition.[1]

  • Atmospheric Contamination: Palladium catalysts, particularly the active Pd(0) species, are sensitive to air and moisture, which can lead to deactivation and the formation of palladium black.

    • Solution: Ensure rigorous inert atmosphere techniques. Use a glovebox or Schlenk line for reaction setup and employ anhydrous, degassed solvents.[1]

Troubleshooting Workflow: Low Yield

Below is a decision-making diagram to guide your optimization process when faced with low product yield.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is Pyridine Inhibition Suspected? start->check_catalyst change_ligand Action: Switch to bulky ligand (e.g., XPhos, RuPhos) check_catalyst->change_ligand Yes check_base Is Base Suboptimal? check_catalyst->check_base No final_review Review Results & Re-optimize change_ligand->final_review screen_bases Action: Screen bases (NaOtBu, LiHMDS, K2CO3) check_base->screen_bases Yes check_reactivity Is Substrate Reactivity Low? check_base->check_reactivity No screen_bases->final_review increase_temp Action: Increase temperature cautiously or switch to Br/I analogue check_reactivity->increase_temp Yes check_conditions Is Catalyst Deactivation Occurring? check_reactivity->check_conditions No increase_temp->final_review inert_atmosphere Action: Ensure strict inert atmosphere & use dry, degassed solvents check_conditions->inert_atmosphere Yes check_conditions->final_review No inert_atmosphere->final_review Reaction_Choice start Select Amination Strategy for 2-Fluoropyridine check_electronics Is the pyridine ring 'electron-deficient'? (e.g., has other -EWG groups) start->check_electronics snar Primary Choice: S(N)Ar - No Pd catalyst needed - Use polar aprotic solvent (DMSO, DMF) check_electronics->snar Yes buchwald Primary Choice: Buchwald-Hartwig - Required for electron-neutral/rich pyridines - Broader amine scope check_electronics->buchwald No

Figure 2. Choosing between SNAr and Buchwald-Hartwig.

Q2: How do I select the optimal palladium catalyst system (precatalyst and ligand) for my reaction?

A: The "best" system is substrate-dependent, but modern catalysis offers excellent starting points.

  • Palladium Precatalyst: It is almost always preferable to use a well-defined precatalyst rather than a simple source like Pd(OAc)₂ or Pd₂(dba)₃. [7]Precatalysts ensure more reliable and cleaner formation of the active Pd(0) catalytic species. Commercially available G3 or G4 Buchwald precatalysts are excellent choices.

  • Ligand Selection: This is the most critical variable. For the amination of heteroaryl halides like 2-fluoropyridine, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.

    • General Screening: Start with a small screen of common, powerful ligands.

    • Rationale: These ligands promote the crucial, often rate-limiting, reductive elimination step and help prevent catalyst inhibition by the pyridine nitrogen. [8][9] Table 1: Recommended Ligands for Initial Screening

Ligand NameKey Features & Typical Use Cases
XPhos A robust, versatile, and highly active ligand for a broad range of C-N couplings. An excellent first choice. [10]
RuPhos Often effective for coupling with sterically hindered primary and secondary amines. [11]
BrettPhos Particularly useful for coupling primary aliphatic amines and minimizing hydrodehalogenation side products. [12]
BINAP A bidentate ligand that can be effective, especially for coupling primary amines. [8]

Q3: Can you provide a general, reliable starting protocol for a Buchwald-Hartwig amination of a 2-fluoropyridine derivative?

A: Absolutely. The following protocol serves as a robust starting point. Remember that optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific substrates.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Note: This procedure must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk techniques. [1]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Add the phosphine ligand (e.g., XPhos, 2-4 mol%).

    • Add the base (e.g., NaOtBu, 1.4 equivalents).

  • Addition of Reactants:

    • Add the 2-fluoropyridine derivative (1.0 equivalent).

    • Add the amine (1.2 equivalents).

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M with respect to the 2-fluoropyridine.

  • Reaction Execution:

    • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

    • Stir the reaction mixture for the designated time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Li, Z., et al. (2020). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Choi, B., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California.
  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022).
  • Choi, B., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC, NIH.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH.
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (2025).
  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. PubMed.
  • Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - DSpace@MIT.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Publications.
  • Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020).
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate.
  • Browne, D. L., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Anderson, K. W., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ResearchGate. (2025).
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.
  • Bunnage, M. E., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023).
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025).
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? (2025).
  • SUMMARY Part-I: Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface - NBU-IR.
  • Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C-N Coupling. Semantic Scholar.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Amination of 2-halopyridines. [a] | Download Table - ResearchGate.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Semantic Scholar.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines.
  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines - MDPI.
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - NIH.
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Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. The unique electronic characteristics of this molecule—an activated pyridine ring bearing both a potent electron-withdrawing group (the isonicotinaldehyde) and an electron-donating group (the pyrrolidine)—make its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, highly sensitive to the solvent environment. This guide provides in-depth, experience-based answers to common challenges and questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Question 1: My SNAr reaction with this compound is failing or giving very low yields. What are the most likely causes?

Answer: Low or nonexistent yield in an SNAr reaction with this substrate typically stems from one of four key areas: solvent choice, reaction temperature, nucleophile reactivity, or the presence of contaminants.

The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount and is directly influenced by the solvent. In nonpolar solvents like toluene or hexane, the energy required to form this charged intermediate is prohibitively high, resulting in little to no reaction.[1]

Troubleshooting Steps:

  • Verify Your Solvent: Ensure you are using a polar aprotic solvent. These are essential to stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[2]

  • Increase Temperature: Many SNAr reactions on heteroaromatic rings require significant thermal energy to overcome the activation barrier, even with a highly activated substrate. Reactions can require temperatures ranging from 80-150 °C.[2][3]

  • Assess Nucleophile Strength: If you are using a neutral nucleophile like an alcohol or a secondary amine, its reactivity may be insufficient. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is often required to deprotonate the nucleophile, thereby increasing its potency. For very weak nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) may be necessary to generate the corresponding alkoxide.[3]

  • Ensure Anhydrous Conditions: The aldehyde functional group is sensitive to water, and trace amounts of moisture can lead to the formation of a hydrate or other side products. More critically, water can hydrolyze the starting material under basic or high-temperature conditions, leading to the formation of 2-Hydroxy-6-(pyrrolidin-1-yl)isonicotinaldehyde as a byproduct.[2][3] Always use dry solvents and glassware.

Question 2: What is the optimal solvent for SNAr reactions on this substrate, and why?

Answer: The optimal solvent is one that maximizes the reaction rate by stabilizing the transition state leading to the Meisenheimer complex while leaving the nucleophile's reactivity intact. For this reason, polar aprotic solvents are overwhelmingly the preferred choice.[1][2]

  • Mechanism Insight: The SNAr mechanism's rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon bearing the fluorine atom.[3] Fluorine's high electronegativity makes this carbon highly electrophilic, facilitating the attack. Polar aprotic solvents solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "bare" and highly reactive.[1][4]

The table below summarizes the characteristics of common solvents for this application.

SolventTypeDielectric Constant (ε)Typical Observations & Rationale
DMSO Polar Aprotic47Excellent choice. High polarity effectively stabilizes the Meisenheimer complex. High boiling point allows for a wide range of reaction temperatures.[2]
DMF Polar Aprotic37Very good choice. Similar to DMSO. Caution: Can decompose at high temperatures (>150 °C) to generate dimethylamine, which can act as a competing nucleophile.[2][3]
Acetonitrile (MeCN) Polar Aprotic38Good choice. Effective at stabilizing the intermediate. Its lower boiling point (82 °C) may limit the achievable reaction temperature.[1]
THF Polar Aprotic7.6Moderate choice. Less polar than DMSO/DMF, may result in slower reaction rates. Often suitable for reactions with highly reactive nucleophiles.[1]
Ethanol/Methanol Polar Protic25 / 33Use with caution. These solvents can significantly slow the reaction by forming hydrogen bonds with the nucleophile, reducing its availability and reactivity.[1][2] In some specific cases, protic solvents can alter selectivity.[1]
Toluene/Hexane Nonpolar2.4 / 1.9Not recommended. Insufficient polarity to stabilize the charged intermediate, leading to reaction failure.[1]
Question 3: I am observing a significant byproduct with a mass corresponding to the addition of water (M+18). What is happening?

Answer: This observation strongly suggests hydrolysis of the starting material to form 2-Hydroxy-6-(pyrrolidin-1-yl)isonicotinaldehyde . The C-F bond at the 2-position, activated by the ring nitrogen and the aldehyde group, is susceptible to nucleophilic attack not only by your intended nucleophile but also by water, especially under basic conditions or at elevated temperatures.[2][3]

Mitigation Strategies:

  • Rigorous Drying: Dry your solvent over molecular sieves or by distillation. Ensure all glassware is oven- or flame-dried before use.

  • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.

  • Purify Reagents: Ensure your nucleophile and any base used are anhydrous. Commercial reagents can absorb atmospheric moisture over time.

Question 4: Can the solvent itself react with my substrate?

Answer: Yes, this is a known issue, particularly with N,N-Dimethylformamide (DMF) at high temperatures. As mentioned, DMF can undergo thermal decomposition to yield dimethylamine, a secondary amine that is a potent nucleophile.[2][3] This can lead to the formation of 2-(Dimethylamino)-6-(pyrrolidin-1-yl)isonicotinaldehyde as a significant byproduct.

If you suspect this is occurring, consider the following:

  • Lower the reaction temperature if the reaction kinetics allow.

  • Switch to a more thermally stable solvent like DMSO, which does not have this liability.[2]

Experimental Protocols & Troubleshooting Guides

Guide 1: General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a robust starting point for reacting this compound with a generic alcohol nucleophile (R-OH).

Objective: Synthesize 2-(Alkoxy)-6-(pyrrolidin-1-yl)isonicotinaldehyde.

Methodology:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add the alcohol (1.2 equivalents) and anhydrous DMSO (approx. 0.1 M concentration relative to the substrate).

  • Nucleophile Generation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: H₂ gas is evolved.

  • Activation: Allow the mixture to warm to room temperature and stir for 30 minutes. A clear solution or a uniform suspension should form, indicating the generation of the sodium alkoxide.

  • Reaction Initiation: Add this compound (1.0 equivalent) to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by pouring it into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Guide 2: Troubleshooting Low Reaction Yield

When faced with a low-yield SNAr reaction, a systematic approach is crucial. The following flowchart provides a logical decision-making process to diagnose and solve the issue.

G cluster_sm_yes cluster_prod_yes cluster_prod_no start Low Yield or No Reaction check_sm Starting Material (SM) Recovered? start->check_sm check_products Multiple Products Observed? check_sm->check_products No sm_yes_path Reaction Conditions Insufficient check_sm->sm_yes_path Yes prod_yes_path Side Reactions Dominating check_products->prod_yes_path Yes prod_no_path Decomposition or Workup Issue check_products->prod_no_path No sm_yes Yes sm_no No (SM Consumed) sol_1 Action: Increase Temperature. Many SNAr reactions require >100 °C. [3] sm_yes_path->sol_1 sol_2 Action: Check Nucleophile/Base. Is the nucleophile strong enough? Add a base (K2CO3, NaH) if needed. [3] sm_yes_path->sol_2 sol_3 Action: Extend Reaction Time. sm_yes_path->sol_3 prod_yes Yes prod_no No (Clean but Incomplete) sol_4 Action: Check for Water. Byproduct could be hydrolysis. Use anhydrous conditions. [4] prod_yes_path->sol_4 sol_5 Action: Change Solvent. If using DMF at high temp, switch to DMSO to avoid decomposition. [4] prod_yes_path->sol_5 sol_6 Action: Lower Temperature. Product or SM may be unstable at high temp. prod_no_path->sol_6 sol_7 Action: Re-evaluate Workup/Purification. Is the product water-soluble or volatile? prod_no_path->sol_7

Caption: Troubleshooting flowchart for low-yield SNAr reactions.

Mechanistic Visualization

The choice of solvent is critical because it must stabilize the key intermediate in the SNAr pathway. The following diagrams illustrate the accepted mechanism and the competing reaction pathways that can be influenced by solvent and other conditions.

G cluster_main Primary SNAr Pathway Reactants Substrate + Nu⁻ TS1 Transition State 1 (Attack of Nu⁻) Reactants->TS1 Meisenheimer Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) TS1->Meisenheimer TS2 Transition State 2 (Loss of F⁻) Meisenheimer->TS2 Product Desired SNAr Product TS2->Product G Substrate This compound SNAr_Product Desired SNAr Product (Substitution at C2) Substrate->SNAr_Product + Nucleophile (High Temp, Aprotic Solvent) Hydrolysis_Product Hydrolysis Product (2-Hydroxy Derivative) Substrate->Hydrolysis_Product + H₂O (Trace moisture, basic cond.) Aldehyde_Attack Aldehyde Addition Product (e.g., Hemiacetal) Substrate->Aldehyde_Attack + Nucleophile (Attack at C=O, reversible)

Caption: Competing reaction pathways for the substrate.

References

  • BenchChem. (2025). Managing solvent effects in fluoropyridine reactions.
  • BenchChem. (2025). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884. [Link]
  • Pearson Education. (2024). SNAr Reactions of Pyridine. [Link]
  • Chemistry Stack Exchange. (2018).
  • YouTube. (2020). Effect of solvent on SN1 & SN2. [Link]

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Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the reactivity of this specialized heteroaromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles.

Introduction: Understanding the Reactivity Profile

This compound is a unique building block in medicinal chemistry. However, its reactivity can be nuanced due to the electronic properties of the pyridine ring substituents. The pyrrolidine group is a strong electron-donating group (EDG) due to the nitrogen's lone pair participating in resonance with the aromatic system.[1][2] This increased electron density on the pyridine ring, particularly at the ortho and para positions relative to the pyrrolidine, can significantly impact the reactivity of the aldehyde group.[3][4]

The fluorine atom, while electronegative and electron-withdrawing through induction, can also donate electron density through resonance. In this specific substitution pattern, the strong electron-donating nature of the pyrrolidinyl group often dominates, leading to a less electrophilic aldehyde carbon. This reduced electrophilicity is the primary cause of the observed low reactivity in many standard reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the use of this compound in synthesis.

Q1: Why is my Knoevenagel condensation with this compound failing or giving low yields?

A1: The low reactivity of the aldehyde is the most likely culprit. The electron-donating pyrrolidine group deactivates the aldehyde, making it less susceptible to nucleophilic attack by the active methylene compound.[5][6] Standard conditions using weak bases like piperidine or pyridine may be insufficient to promote the reaction.

Troubleshooting Steps:

  • Increase Catalyst Basicity: Switch to a stronger base such as pyrrolidine itself, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), or use an ionic liquid like pyrrolidinium acetate which has shown efficacy in promoting Knoevenagel condensations.[7]

  • Lewis Acid Catalysis: The addition of a Lewis acid, such as TiCl₄, ZnCl₂, or boric acid, can activate the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity.[8]

  • Azeotropic Water Removal: Ensure efficient removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be effective.[7]

Q2: I am struggling with a reductive amination reaction. The imine formation is slow and the subsequent reduction is incomplete. What can I do?

A2: Similar to the Knoevenagel condensation, the initial imine formation is often the rate-limiting step due to the aldehyde's low electrophilicity.

Troubleshooting Steps:

  • Pre-form the Imine: Consider forming the imine separately before adding the reducing agent. This can be achieved by heating the aldehyde and amine together, often with a dehydrating agent like molecular sieves, or under azeotropic conditions.

  • Acid Catalysis: The addition of a catalytic amount of a mild acid (e.g., acetic acid) can protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine.

  • Choice of Reducing Agent: Use a reducing agent that is effective under neutral or slightly acidic conditions. Sodium triacetoxyborohydride (STAB) is often a good choice as it is less basic and more selective than sodium borohydride. For more challenging substrates, enzymatic reductive amination using imine reductases (IREDs) can offer high yields and enantioselectivity.[9]

  • Solvent Choice: Solvents like 3,3,3-trifluoroethanol (TFE) have been shown to enhance the rate of reductive amination reactions.[10]

Q3: Are there any alternative methods to activate the aldehyde for C-C bond formation?

A3: Yes, several strategies can be employed to overcome the inherent low reactivity.

Activation Strategies:

  • Conversion to a More Reactive Intermediate: The aldehyde can be converted to an imine in situ, which can then undergo C-H activation. Rhodium(III)-catalyzed reactions of in situ formed imines from 2-aminopyridines and aldehydes have been shown to be effective for the synthesis of fused heterocyclic systems.[11]

  • Use of Stronger Nucleophiles: Employing more reactive nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), can overcome the low electrophilicity of the aldehyde. However, careful control of reaction conditions is necessary to avoid side reactions.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate slow reactions by rapidly reaching and maintaining the required reaction temperature, leading to higher yields in shorter reaction times.

Troubleshooting Guide: A Deeper Dive

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Scenario 1: Knoevenagel Condensation with Malononitrile

Problem: After refluxing this compound with malononitrile and a catalytic amount of piperidine in ethanol for 24 hours, TLC analysis shows predominantly starting material.

Troubleshooting Workflow:

G start Start: Low Yield in Knoevenagel Condensation catalyst Change Catalyst System start->catalyst Piperidine is too weak lewis_acid Add Lewis Acid Catalyst catalyst->lewis_acid Stronger base (e.g., DBU) still ineffective success Successful Condensation catalyst->success DBU or Pyrrolidinium Acetate works solvent Optimize Solvent and Water Removal lewis_acid->solvent Lewis acid alone is insufficient lewis_acid->success Lewis acid (e.g., TiCl4) with base is effective temp Increase Reaction Temperature solvent->temp Azeotropic removal in toluene shows some improvement solvent->success Solvent-free conditions are successful temp->success Higher temperature in high-boiling solvent (e.g., xylene) is successful

Caption: Troubleshooting workflow for a failing Knoevenagel condensation.

Detailed Protocol for an Optimized Knoevenagel Condensation:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 mmol).

    • Add malononitrile (1.1 mmol).

    • Add toluene (20 mL).

  • Catalyst Addition:

    • Add boric acid (0.2 mmol) as a Lewis acid catalyst.[8]

    • Add pyrrolidine (0.2 mmol) as a basic catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC. The reaction should be complete within 4-6 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Rationale for Protocol Choices:

  • Boric Acid: Acts as a mild, effective Lewis acid to activate the carbonyl group.[8]

  • Pyrrolidine: A stronger base than piperidine, facilitating the formation of the nucleophilic enolate from malononitrile.

  • Toluene and Dean-Stark: Toluene allows for a higher reaction temperature and the Dean-Stark apparatus ensures the removal of water, which is a byproduct of the condensation, thus driving the reaction forward.

Scenario 2: Reductive Amination with a Primary Amine

Problem: A one-pot reductive amination with a primary amine using sodium borohydride in methanol results in a complex mixture of products, including unreacted aldehyde and over-reduced amine.

Troubleshooting Workflow:

G start Start: Failed Reductive Amination two_step Switch to a Two-Step Protocol start->two_step One-pot leads to side reactions reducing_agent Change Reducing Agent two_step->reducing_agent Pre-forming imine is successful success Successful Reductive Amination two_step->success Imine formation followed by reduction works acid_cat Add Acid Catalyst reducing_agent->acid_cat NaBH4 is too reactive/basic reducing_agent->success STAB is more selective solvent_opt Optimize Solvent acid_cat->solvent_opt Acid catalysis improves imine formation acid_cat->success Acetic acid catalysis is effective solvent_opt->success DCE or TFE improves reaction

Caption: Decision tree for optimizing a reductive amination reaction.

Detailed Protocol for an Optimized Reductive Amination:

  • Imine Formation:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in dichloroethane (DCE, 15 mL).

    • Add glacial acetic acid (0.1 mmol).

    • Stir the mixture at room temperature for 1-2 hours. Monitor imine formation by TLC or ¹H NMR.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (typically 2-4 hours), as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Rationale for Protocol Choices:

  • Two-Step Approach (in one pot): Allowing the imine to form before adding the reducing agent minimizes side reactions.

  • Acetic Acid: Catalyzes imine formation without being strongly acidic, which could lead to undesired side reactions.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is compatible with slightly acidic conditions and is particularly effective for reductive aminations.

  • Dichloroethane (DCE): A non-protic solvent that is well-suited for reactions with STAB.

Quantitative Data Summary

Reaction TypeStandard ConditionsOptimized ConditionsKey Improvement
Knoevenagel Condensation Piperidine, Ethanol, RefluxBoric Acid, Pyrrolidine, Toluene, Dean-Stark, RefluxLewis acid activation and efficient water removal
Reductive Amination NaBH₄, Methanol, One-potSTAB, DCE, Acetic Acid, Two-step (in one pot)Controlled imine formation and use of a selective reducing agent

Conclusion

The perceived "low reactivity" of this compound is a consequence of its electronic structure. By understanding the underlying principles of its reactivity, specifically the deactivating effect of the electron-donating pyrrolidine group on the aldehyde, researchers can select appropriate activating agents and reaction conditions to achieve successful outcomes. The strategies outlined in this guide, including the use of stronger bases, Lewis acid catalysis, optimized solvent systems, and more selective reagents, provide a robust framework for overcoming these synthetic challenges.

References
  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(33), 22906-22912. [Link]
  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2022). 16.
  • Chemistry Steps. (n.d.).
  • Chad's Prep. (2018). 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. YouTube. [Link]
  • Li, Y., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. Organic & Biomolecular Chemistry, 16(39), 7564-7567. [Link]
  • Koukouras, A., & Voutyritsa, E. (2021). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry, 19(38), 8338-8347. [Link]
  • Gawande, M. B., et al. (2013). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 3(38), 17235-17240. [Link]
  • Abdel-Wahab, B. F., et al. (2022).
  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2635-2646. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Thompson, M. P., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]
  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
  • Douglas, C. J., & Thomson, R. J. (2020). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]
  • Kappe, C. O. (2000). A mild, catalyst-free synthesis of 2-aminopyridines. ARKIVOC, 1(3), 56-62. [Link]
  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Bako, T., et al. (2020). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules, 25(23), 5707. [Link]
  • ResearchGate. (n.d.). Catalyst-free three-component reaction between 2-aminopyridines (or 2-aminothiazoles)
  • dos Santos, T., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(2), 1975-2005. [Link]
  • El-Gaby, M. S. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 29383-29391. [Link]
  • Pal, A., et al. (2020). Effect of Substitution at Amine Functionality of 2,6-Diaminopyridine-Coupled Rhodamine on Metal-Ion Interaction and Self-Assembly. ACS Omega, 5(23), 14036-14045. [Link]
  • Yoshikai, N., et al. (2022). Pyrrolidine synthesis via ring contraction of pyridines.
  • ResearchGate. (n.d.). Pyrrolidine synthesis via ring contraction of pyridines. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Validation of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a substituted pyridine derivative with CAS Number 1228666-44-1[1][2], serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Even minute impurities can carry forward through synthetic steps, potentially leading to the formation of undesired, and possibly toxic, byproducts in the final drug product. Therefore, a robust, validated analytical method for purity determination is paramount.

This guide provides an in-depth technical comparison and a validated experimental workflow for assessing the purity of this compound, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with orthogonal analytical techniques, and provide a self-validating protocol grounded in international regulatory standards.

The Power of LC-MS: Coupling Separation with Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful analytical technique for purity assessment due to its dual nature. The Liquid Chromatography (LC) component separates the primary compound from any impurities based on their physicochemical properties (e.g., polarity, size). The Mass Spectrometry (MS) component then provides high-specificity detection, determining the mass-to-charge ratio (m/z) of the eluting compounds. This allows for not only the quantification of impurities but also their tentative identification based on molecular weight, a significant advantage over less specific detectors like UV-Vis.[3]

For a molecule like this compound (Molecular Weight: 194.21 g/mol [2]), LC-MS offers the sensitivity to detect trace-level impurities and the selectivity to distinguish them from the main component, even if they co-elute or lack a strong chromophore.

A Validated LC-MS Protocol for Purity Determination

The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4][5] This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[4][5][6][7]

Experimental Workflow Overview

The following diagram illustrates the comprehensive workflow for the validation of the LC-MS method.

LC-MS_Purity_Validation_Workflow prep_sample Sample & Standard Preparation data_acquisition LC-MS Data Acquisition prep_sample->data_acquisition prep_mobile Mobile Phase Preparation prep_mobile->data_acquisition system_suitability System Suitability Test (SST) (Resolution, Tailing Factor, RSD%) system_suitability->data_acquisition Pre-requisite specificity Specificity (Peak Purity, Forced Degradation) data_processing Integration & Impurity Profiling specificity->data_processing linearity Linearity & Range linearity->data_processing accuracy Accuracy (% Recovery) accuracy->data_processing precision Precision (Repeatability & Intermediate) precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness (Varied Flow, Temp, pH) robustness->data_processing data_acquisition->data_processing reporting Final Report (Purity Assay, Validation Summary) data_processing->reporting

Caption: Workflow for LC-MS Purity Method Validation.

Reagents and Materials
  • Analyte: this compound (Reference Standard >99.5% purity, and test sample)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)

  • Equipment: HPLC or UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions
ParameterConditionRationale
LC Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µmC18 provides excellent retention for moderately polar organic molecules. The smaller particle size (1.8 µm) ensures high resolution and peak efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in protonation of the analyte for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for reverse-phase chromatography.
Gradient Elution 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate for 3 minA gradient is essential to elute potential impurities with a wide range of polarities and ensure the primary peak is sharp.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure optimal separation efficiency.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLA small volume minimizes potential peak distortion from the sample solvent.
Ionization Mode Electrospray Ionization, Positive (ESI+)The presence of nitrogen atoms in the pyrrolidine and pyridine rings makes the molecule readily protonated.
MS Scan Mode Full Scan (m/z 100-500)To detect and identify unknown impurities. The range covers the analyte and potential dimers or degradation products.
Selected Ion Monitoring (SIM) m/z 195.1 [M+H]⁺For highly sensitive quantification of the main peak if required.
Validation Parameters (as per ICH Q2)
  • Specificity: Forced degradation studies are crucial.[8] Expose the analyte to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress. The method must demonstrate the ability to separate the main peak from all degradation products. Mass spectral data will aid in confirming peak purity.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1 µg/mL to 10 µg/mL). The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.99.

  • Range: The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.[6]

  • Accuracy: Determined by spiking a known amount of reference standard into the sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The percent recovery should be within an acceptable range (typically 98-102%).

  • Precision:

    • Repeatability: Multiple injections (n=6) of the same sample. Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: The assay is performed by different analysts on different days or with different equipment. The RSD between datasets should be ≤ 3%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. This is critical for quantifying trace impurities.

  • Robustness: Intentionally vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) to ensure the method remains reliable under minor variations.[6]

Comparison with Alternative Purity Validation Techniques

While LC-MS is a premier technique, no single method is infallible. Orthogonal methods, which measure the analyte based on different chemical principles, provide a more complete purity profile. The two most relevant alternatives are Quantitative NMR (qNMR) and HPLC with UV detection (HPLC-UV).

Technique_Comparison center_node Purity Validation lcms LC-MS center_node->lcms High Sensitivity Structural Info (Mass) qnmr qNMR center_node->qnmr Primary Method No Reference Std Needed hplcuv HPLC-UV center_node->hplcuv Robust & Common Good for Known Impurities lcms->qnmr Orthogonal lcms->hplcuv Complementary qnmr->hplcuv Orthogonal

Caption: Comparison of Analytical Techniques for Purity.

The following table provides a direct comparison of these key techniques for the analysis of this compound.

FeatureLC-MSQuantitative NMR (qNMR)HPLC-UV
Principle Chromatographic separation followed by mass-based detection.Measures nuclear spin transitions in a magnetic field. Signal is directly proportional to the number of nuclei.[9][10]Chromatographic separation followed by absorbance-based detection.
Specificity Very High (based on m/z)Very High (based on unique chemical shifts)Moderate (relies on chromatographic resolution)
Impurity ID Excellent (provides molecular weight of unknowns)Excellent (provides full structure of unknowns if isolated)Poor (requires reference standards for impurities)
Sensitivity High (ng to pg level)Low (mg to high µg level)[11]Moderate (µg to ng level)
Quantitation Requires a reference standard of the analyte.Primary method; can quantify without a specific analyte standard (uses a certified internal standard).[10][12]Requires a reference standard of the analyte.
Destructive? YesNoNo
Key Advantage Ideal for detecting and identifying unknown, trace-level impurities.Absolute quantification without needing a pure standard of the target compound, making it a true primary ratio method.[13]Ubiquitous, robust, and cost-effective for routine quality control once impurities are known.
Key Limitation Ionization suppression can affect quantitation; requires a reference standard.Lower sensitivity; requires more sample; complex mixtures can have overlapping signals.[11]Impurities without a chromophore are invisible; co-eluting impurities can be missed.[3]

Conclusion: An Integrated Approach to Ensuring Purity

For the comprehensive validation of this compound purity, LC-MS stands out as the method of choice due to its unparalleled combination of separation, sensitivity, and specificity. It is uniquely capable of not just quantifying but also identifying unknown process impurities and degradation products, which is essential during drug development.

However, for establishing the absolute purity of a reference standard or for an orthogonal confirmation, qNMR is an invaluable tool.[14] HPLC-UV remains a workhorse for routine quality control in later stages when the impurity profile is well-characterized. A truly robust purity assessment strategy leverages the strengths of these different techniques, with LC-MS serving as the central pillar for discovery, development, and in-depth characterization. Adherence to rigorous validation protocols, such as those outlined by the ICH, ensures that the generated data is reliable, reproducible, and fit for regulatory submission.[15]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
  • Emery Pharma.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
  • Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
  • Semantic Scholar. Quantitative NMR (qNMR)
  • ResearchGate. QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?. [Link]
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
  • ChemWhat. This compound CAS#: 1228666-44-1. [Link]
  • Halley, J., et al. (2019). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Journal of Pharmaceutical Sciences, 108(12), 3826-3834. [Link]
  • ResearchGate. Purity comparison by NMR and HPLC. [Link]
  • van Breemen, R. B., & Li, Y. (2016). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 130, 267-276. [Link]
  • Wang, J., & Hsieh, Y. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets.
  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. [Link]
  • ResearchGate.
  • Stevenson, L., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 16(6), 1165-1175. [Link]
  • R Discovery.
  • Liu, Y., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Analytical and Bioanalytical Chemistry, 399(4), 1545-1553. [Link]
  • Zafra-Gómez, A., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection.
  • ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. [Link]
  • Wang, Z., et al. (2020). Acylation derivatization based LC-MS analysis of 25-hydroxyvitamin D from finger-prick blood. Journal of Lipid Research, 61(3), 446-453. [Link]
  • Tsai, C. F., et al. (2014). Determination of 20 synthetic dyes in chili powders and syrup-preserved fruits by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 22(3), 375-384. [Link]
  • Iskhakov, R. M., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 22(15), 6039-6043. [Link]
  • De Paepe, E., et al. (2018). Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients.

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1H and 13C NMR assignments for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Assignments for 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. This compound represents a class of highly substituted pyridine scaffolds that are of significant interest to medicinal chemists. The unique electronic interplay of a halogen, an amino group, and a carbonyl function on a pyridine ring can impart desirable pharmacological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for confirming the precise atomic connectivity and electronic environment of such molecules.

This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for this compound. In the absence of published experimental data for this specific compound, this document employs a comparative methodology, leveraging established NMR principles and experimental data from structurally related analogues. By dissecting the influence of each substituent on the pyridine core, we can construct a reliable spectral prediction, offering researchers a robust benchmark for the characterization of this and similar compounds.

Comparative Analysis of Predicted and Experimental NMR Data

The chemical shifts in NMR are exquisitely sensitive to the local electronic environment of each nucleus. To predict the spectrum of the target molecule, we must consider the additive effects of the fluoro, pyrrolidinyl, and formyl substituents on the parent pyridine ring. The following table summarizes the predicted chemical shifts for our target molecule alongside experimental data for key structural fragments. This comparative approach allows for a grounded and rational interpretation of the predicted values.

Compound Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Source
This compound (Predicted) H-3~8.0 - 8.2C-2~163 (d, ¹JCF ≈ 240 Hz)
H-5~6.8 - 7.0C-3~142
CHO~9.8 - 10.0C-4~118
Pyrrolidine α-CH₂~3.5 - 3.7C-5~108
Pyrrolidine β-CH₂~1.9 - 2.1C-6~158
CHO~192
Pyrrolidine α-C~47
Pyrrolidine β-C~26
Pyridine H-2/68.61C-2/6149.8
H-3/57.38C-3/5123.8
H-47.78C-4135.9
2-Fluoropyridine H-37.18C-2163.1 (d, ¹JCF = 237.5 Hz)
H-47.78C-3124.1 (d, ³JCF = 3.7 Hz)
H-56.93C-4140.7 (d, ⁴JCF = 17.0 Hz)
H-68.23C-5119.2 (d, ²JCF = 35.0 Hz)
C-6147.2 (d, ²JCF = 14.5 Hz)
4-Pyridinecarboxaldehyde H-2/68.87C-2/6151.2
H-3/57.82C-3/5122.0
CHO10.1C-4138.0
CHO192.5
4-(Pyrrolidin-1-yl)pyridine H-2/68.16C-2/6148.9
H-3/56.35C-3/5107.0
Pyrrolidine α-CH₂3.27C-4152.0
Pyrrolidine β-CH₂2.01Pyrrolidine α-C46.8
Pyrrolidine β-C25.4
Pyrrolidine α-CH₂2.86α-C47.1
β-CH₂1.76β-C25.8

Note: d = doublet. J-coupling values are given in Hertz (Hz).

In-depth Spectral Interpretation and Rationale

The predicted NMR assignments for this compound are a direct consequence of the cumulative electronic effects of its substituents.

¹H NMR Spectrum Analysis
  • Aromatic Protons (H-3 and H-5): The pyridine ring contains two protons. Their chemical shifts are influenced by three competing factors:

    • Electron-Withdrawing Aldehyde (-CHO) at C-4: This group strongly deshields the ortho protons (H-3 and H-5) through both resonance and inductive effects, causing a significant downfield shift.[1][2]

    • Electron-Donating Pyrrolidinyl Group at C-6: The nitrogen lone pair of the pyrrolidine ring donates electron density into the pyridine system, causing an upfield (shielding) effect, which is most pronounced at the ortho (C-5) and para (C-3) positions.

    • Electron-Withdrawing Fluorine (-F) at C-2: The high electronegativity of fluorine withdraws electron density inductively, deshielding nearby nuclei.

    For H-3 , it is para to the donating pyrrolidinyl group (shielding) but ortho to the withdrawing aldehyde group (deshielding). The aldehyde's effect is typically stronger, resulting in a predicted downfield shift into the ~8.0 - 8.2 ppm region. This proton will also exhibit coupling to the fluorine atom.

    For H-5 , it is ortho to the donating pyrrolidinyl group (strong shielding) and ortho to the withdrawing aldehyde group (deshielding). The strong donating nature of the amino group is expected to dominate, pushing this proton significantly upfield to the ~6.8 - 7.0 ppm region.

  • Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded and is expected to appear as a singlet in the characteristic region of ~9.8 - 10.0 ppm .[3]

  • Pyrrolidine Protons: The protons on the pyrrolidine ring are expected to appear as two multiplets. The α-protons (adjacent to the nitrogen) will be more deshielded (~3.5 - 3.7 ppm ) than the β-protons (~1.9 - 2.1 ppm ) due to the proximity of the nitrogen atom and the aromatic ring.[4][5]

¹³C NMR Spectrum Analysis

The carbon signals are influenced by the same electronic effects, but with additional considerations for direct heteroatom attachment and C-F coupling.

  • C-2 and C-6: These carbons are directly bonded to highly electronegative atoms (F and N, respectively). This results in a substantial downfield shift. C-2 is predicted around 163 ppm and C-6 around 158 ppm . A key diagnostic feature for C-2 will be a large one-bond coupling to fluorine (¹JCF) of approximately 240 Hz, which will split the signal into a doublet.[6][7]

  • C-4: This carbon, attached to the electron-withdrawing aldehyde, is also shifted downfield, but its position is moderated by the electron-donating effects of the other two substituents. It is predicted to be around 118 ppm .

  • C-3 and C-5: The electron density at these positions is a balance of the competing substituent effects. C-3, being para to the donating pyrrolidinyl group, will be more shielded than C-5. C-5, adjacent to the donating group, will experience the strongest shielding effect, placing its resonance significantly upfield around 108 ppm .[8][9][10]

  • Aldehyde Carbonyl (CHO): The carbonyl carbon is characteristically found at the far downfield end of the spectrum, predicted around 192 ppm .[11]

  • Pyrrolidine Carbons: The α- and β-carbons of the pyrrolidine ring are expected at approximately 47 ppm and 26 ppm , respectively, consistent with literature values for N-substituted pyrrolidines.[12][13]

Visualization of Key Structural and NMR Features

The following diagram illustrates the molecular structure and highlights the key electronic influences that determine the NMR chemical shifts.

Caption: Molecular structure and key electronic influences on NMR shifts.

Recommended Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, the following step-by-step protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the solvent by the manufacturer and serves as the 0 ppm reference.

Spectrometer Setup
  • Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which maximizes spectral resolution and line shape.[14]

  • Tuning and Matching: Tune the probe to the specific frequencies of ¹H and ¹³C to ensure maximum signal-to-noise ratio.

¹H NMR Acquisition
  • Standard Spectrum: Acquire a standard 1D proton spectrum.

    • Pulse Angle: Use a 30° or 45° pulse angle to allow for faster repetition without saturating the signals.

    • Acquisition Time (at): Set to 2-4 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient.

    • Number of Scans (ns): Usually 8 to 16 scans are adequate for a sample of this concentration.

¹³C NMR Acquisition
  • Proton-Decoupled Spectrum: Acquire a standard 1D carbon spectrum with proton decoupling to produce singlets for each unique carbon.

    • Pulse Angle: Use a 30° pulse angle to reduce the impact of long T₁ relaxation times for quaternary carbons.[14]

    • Acquisition Time (at): Set to 1-2 seconds.

    • Relaxation Delay (d1): Use a 2-second delay.

    • Number of Scans (ns): A higher number of scans (e.g., 512 to 2048 or more) will be required due to the low natural abundance of ¹³C.

Advanced 2D NMR Experiments for Unambiguous Assignment

For definitive structural confirmation, the following 2D experiments are highly recommended:

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, which would confirm the connectivity between H-3 and H-5 (via a weak meta-coupling) and within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing unambiguous C-H assignments.[15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting structural fragments, for example, by observing a correlation from the aldehyde proton (H-CHO) to C-4 and C-3/C-5, or from the pyrrolidine α-protons to C-6.[15]

References

  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring, Spectroscopy Letters, Taylor & Francis Online
  • Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring, Taylor & Francis Online
  • 2-Fluoropyridine(372-48-5) 1H NMR spectrum, ChemicalBook
  • 2-Fluoropyridine(372-48-5) 13C NMR spectrum, ChemicalBook
  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroarom
  • nmrshiftdb2 - open nmr d
  • 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR spectrum, ChemicalBook
  • Pd(II)
  • 2-Chloro-4-fluoropyridine(34941-91-8) 1H NMR spectrum, ChemicalBook
  • Pd(II)
  • 4-Pyridinecarboxaldehyde, PubChem
  • Simul
  • PROSPRE - 1H NMR Predictor, PROSPRE
  • Download NMR Predict, Mestrelab
  • NMR Predictor, Chemaxon Docs
  • Chapter 5: Acquiring 1H and 13C Spectra, Royal Society of Chemistry
  • Basic 1H- and 13C-NMR Spectroscopy, ScienceDirect
  • Fluoropyridines.
  • † 1H-NMR and 13C-NMR Spectra, MDPI
  • 2-Fluoropyridine - Optional[13C NMR] - Chemical Shifts, SpectraBase
  • 2-Fluoropyridine, PubChem
  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888), HMDB
  • A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules, ACS Public
  • NMR spectral characteristics of fluorocontaining pyridines, Fluorine notes
  • NMR Techniques in Organic Chemistry: a quick guide, University of Cambridge
  • A User Guide to Modern NMR Experiments, University of Oxford
  • 13C NMR Spectrum (1D, 75 MHz, Pyridine-d5, simul
  • Fluoropyridines.
  • Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information, ACS Public
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926), HMDB
  • 2-Pyrrolidinone(616-45-5) 13C NMR spectrum, ChemicalBook
  • 2-Pyrrolidinone(616-45-5) 1H NMR spectrum, ChemicalBook
  • 13C NMR chemical shifts (δ, ppm)
  • 13C NMR Chemical Shifts, Organic Chemistry D
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes, Royal Society of Chemistry
  • 4-Pyrrolidin-2-ylpyridine, Chem-Impex
  • Pyrrolidine(123-75-1) 13C NMR spectrum, ChemicalBook
  • The correct match of 13C NMR chemical shift values, Testbook
  • 2-(Pyrrolidin-1-yl)pyridine, PubChem
  • 1H NMR Chemical Shifts, Organic Chemistry D
  • 4-Pyrrolidinopyridine(2456-81-7) 1H NMR spectrum, ChemicalBook
  • Pyrrolidine - Optional[13C NMR] - Chemical Shifts, SpectraBase
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A Comparative Guide to the Synthetic Routes of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a key building block in contemporary medicinal chemistry, frequently utilized in the synthesis of innovative therapeutic agents. Its unique trifunctionalized pyridine scaffold, featuring a nucleophilic pyrrolidine moiety, an electrophilic aldehyde, and a strategically placed fluorine atom, offers multiple avenues for molecular elaboration. The fluorine substituent can enhance metabolic stability and binding affinity of target molecules, making this intermediate particularly valuable in drug discovery programs. This guide provides a comparative analysis of two plausible synthetic routes to this important compound, offering detailed experimental protocols and a discussion of the strategic considerations for each approach.

Route 1: Sequential Nucleophilic Aromatic Substitution (SNAr) of a Dihalogenated Precursor

This strategy leverages the differential reactivity of halogens on an activated pyridine ring, allowing for a controlled, stepwise introduction of the pyrrolidine nucleophile. A logical starting material for this route is a 2,6-dihalo-4-formylpyridine derivative.

Reaction Scheme

Route_1 start 2,6-Difluoroisonicotinaldehyde intermediate This compound start->intermediate Pyrrolidine, K2CO3 DMSO, 80 °C

Caption: Synthetic pathway for Route 1.

Mechanistic Insight: The SNAr Reaction

The Nucleophilic Aromatic Substitution (SNAr) reaction is fundamental to this synthetic approach. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group at the 4-position activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions on electron-deficient aromatic systems.

Experimental Protocol

Step 1: Synthesis of this compound

  • To a solution of 2,6-difluoroisonicotinaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO) are added pyrrolidine (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • The reaction mixture is heated to 80 °C and stirred for 4-6 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Discussion of Route 1

This route is convergent and relies on a well-established and generally high-yielding SNAr reaction. The selectivity for monosubstitution of the fluorine atom at the 6-position over the 2-position is a key consideration. While both positions are activated, subtle electronic and steric factors can influence the regioselectivity. In many cases, the reaction can be controlled to favor the desired monosubstituted product by careful control of stoichiometry and reaction time.

Route 2: Late-Stage Formylation of a Pre-functionalized Pyridine

This alternative approach involves the initial synthesis of a 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate, followed by the introduction of the aldehyde functionality at the 4-position in a subsequent step. This strategy is advantageous if the pre-functionalized pyridine is readily accessible.

Reaction Scheme

Route_2 start 2-Fluoro-6-(pyrrolidin-1-yl)pyridine intermediate This compound start->intermediate Vilsmeier-Haack Reagent (POCl3, DMF) 0 °C to rt

Caption: Synthetic pathway for Route 2.

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds[1]. The reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). The electron-donating pyrrolidine group at the 6-position of the pyridine ring activates it towards electrophilic substitution, directing the formylation to the 4-position.

Experimental Protocol

Step 1: Synthesis of 2-Fluoro-6-(pyrrolidin-1-yl)pyridine

This intermediate can be prepared via an SNAr reaction between 2,6-difluoropyridine and pyrrolidine, similar to the procedure in Route 1.

Step 2: Vilsmeier-Haack Formylation

  • To a stirred solution of N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C is added phosphorus oxychloride (POCl₃) (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • A solution of 2-fluoro-6-(pyrrolidin-1-yl)pyridine (1.0 eq) in DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is carefully quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Discussion of Route 2

This route offers a different strategic approach, where the key C-C bond-forming step (formylation) is performed late in the synthesis. The success of this route is highly dependent on the regioselectivity of the Vilsmeier-Haack reaction. The strong activating and ortho-, para-directing effect of the pyrrolidine group is expected to favor formylation at the 4-position.

Comparison of Synthetic Routes

FeatureRoute 1: Sequential SNArRoute 2: Late-Stage Formylation
Starting Materials 2,6-Difluoroisonicotinaldehyde2-Fluoro-6-(pyrrolidin-1-yl)pyridine
Key Reactions Nucleophilic Aromatic Substitution (SNAr)Nucleophilic Aromatic Substitution (SNAr), Vilsmeier-Haack Formylation
Anticipated Yield Good to ExcellentModerate to Good
Scalability Generally good, but may require optimization for selective monosubstitution.Potentially scalable, but the Vilsmeier-Haack reaction can sometimes be challenging on a large scale.
Potential Challenges Achieving high selectivity for monosubstitution versus disubstitution.Regioselectivity of the formylation step; potential for side reactions.
Overall Strategy Convergent, builds complexity directly on a functionalized core.Linear, introduces the aldehyde functionality at a later stage.

Conclusion

Both synthetic routes presented offer viable pathways to the target molecule, this compound. The choice between the two will likely depend on the availability and cost of the starting materials, as well as the specific expertise and equipment available in the laboratory.

  • Route 1 is arguably more direct, provided that the starting 2,6-difluoroisonicotinaldehyde is accessible. The key challenge lies in controlling the regioselectivity of the SNAr reaction to favor the desired monosubstituted product.

  • Route 2 provides a valuable alternative, particularly if the 2-fluoro-6-(pyrrolidin-1-yl)pyridine intermediate is readily available. The success of this route hinges on the efficiency and regioselectivity of the Vilsmeier-Haack formylation.

For researchers in drug development, having multiple synthetic strategies is advantageous. It allows for flexibility in sourcing starting materials and provides alternative solutions should one route prove to be problematic. Further optimization of reaction conditions for either route could lead to a highly efficient and scalable synthesis of this important building block.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023.

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A Comparative Guide to the Reactivity of 2-Fluoro vs. 2-Chloro Pyridines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals. Nucleophilic aromatic substitution (SNAr) on halopyridines offers a powerful and direct route to introduce a diverse array of functional groups. A frequent and critical decision in this context is the choice between a 2-fluoro- and a 2-chloro-pyridine as the electrophilic partner. This guide provides an in-depth, objective comparison of their reactivity, grounded in experimental data and mechanistic principles, to empower you in making informed decisions for your synthetic strategies.

The Decisive Role of the Halogen in Pyridine SNAr Reactions

The nucleophilic aromatic substitution on a pyridine ring is a two-step addition-elimination process. The reaction is generally more facile than on a corresponding benzene ring due to the electron-withdrawing nature of the ring nitrogen, which activates the system towards nucleophilic attack, particularly at the 2- and 4-positions.[1] The negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto this electronegative nitrogen atom.[1]

The identity of the halogen at the 2-position profoundly influences the reaction rate. Contrary to what is observed in aliphatic SN2 reactions where iodide and bromide are excellent leaving groups, the reactivity order in SNAr is often inverted: F > Cl > Br > I.[1][2] This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent expulsion of the halide.[1][3]

The high electronegativity of fluorine plays a crucial role. It strongly polarizes the C-F bond, rendering the carbon at the 2-position highly electrophilic and thus more susceptible to nucleophilic attack.[1][3] Furthermore, the powerful inductive electron-withdrawing effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of this first, slow step and accelerating the overall reaction.[3]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) of 2-halopyridines.

Quantitative Comparison: Experimental Data

The enhanced reactivity of 2-fluoropyridine over its 2-chloro counterpart is not merely theoretical. Kinetic studies have consistently demonstrated this significant difference. A key study assessing the relative displacement rates of the halide by sodium ethoxide in ethanol at 25°C found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine .[4][5][6]

This substantial rate enhancement allows for SNAr reactions on 2-fluoropyridines to be conducted under much milder conditions, which can be critical for the late-stage functionalization of complex molecules with sensitive functional groups.[5]

Property2-Fluoropyridine2-ChloropyridineReference(s)
Relative Rate (vs. 2-Chloropyridine) 3201[4][5][6]
Typical Reaction Conditions Milder (often lower temperatures)Harsher (often higher temperatures required)[5][7]
Selectivity High selectivity for substitution of fluoride over chloride in mixed halopyridinesLess reactive, allowing for selective reactions at a fluoro position[5]
Commercial Availability Generally available, but sometimes less common than the chloro analogWidely available and often more economical[5]

Practical Implications for Synthesis

The choice between 2-fluoro- and 2-chloro-pyridine should be guided by the specific requirements of the synthesis:

  • For high reactivity and mild conditions: 2-Fluoropyridine is the substrate of choice. This is particularly advantageous when dealing with thermally sensitive substrates or when trying to avoid side reactions that may occur at elevated temperatures. The use of 2-fluoropyridine can lead to higher yields and cleaner reaction profiles.

  • For cost-effectiveness and availability: 2-Chloropyridine is often more readily available and less expensive.[5] While it typically requires more forcing conditions (higher temperatures, stronger bases), it remains a viable and widely used substrate, especially in large-scale synthesis where cost is a major factor.

  • For selective functionalization: In molecules containing both fluoro and chloro substituents on a pyridine ring, the greater reactivity of the C-F bond can be exploited for selective substitution at that position while leaving the C-Cl bond intact.[5]

Experimental Protocols

General Protocol for Nucleophilic Substitution of 2-Fluoropyridine with an Amine

This protocol provides a representative example for the amination of a 2-fluoropyridine derivative. Optimization for specific substrates is recommended.

Materials:

  • 2-Fluoropyridine derivative (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Potassium carbonate (K2CO3) (2.0 - 3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 2-fluoropyridine derivative, the amine, and potassium carbonate.

  • Add the anhydrous solvent (DMSO or DMF) to the flask.

  • Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 120°C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Reaction: Synthesis of a 2-Aminopyridine Derivative

To illustrate the difference in reactivity, a comparative synthesis can be performed.

Workflow for Comparative Kinetic Study:

kinetic_workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis prep_solutions Prepare stock solutions of 2-fluoropyridine, 2-chloropyridine, and nucleophile in a suitable solvent (e.g., ethanol). initiate_reactions Initiate parallel reactions in a temperature-controlled environment (e.g., 25°C). prep_solutions->initiate_reactions sampling Take aliquots at regular time intervals. initiate_reactions->sampling quench Quench the reaction in the aliquots. sampling->quench analysis Analyze aliquots by HPLC or GC to determine the concentration of reactants and products. quench->analysis plot Plot concentration vs. time to determine initial reaction rates. analysis->plot compare Compare the rate constants for the two reactions. plot->compare

Caption: Workflow for a comparative kinetic study of 2-fluoro- vs. 2-chloro-pyridine reactivity.

Conclusion

In the nucleophilic aromatic substitution of 2-halopyridines, 2-fluoropyridine is demonstrably more reactive than 2-chloropyridine. This is a direct consequence of the high electronegativity of fluorine, which both activates the pyridine ring for nucleophilic attack and stabilizes the resulting Meisenheimer intermediate. This enhanced reactivity allows for the use of milder reaction conditions, which is highly beneficial in the synthesis of complex and sensitive molecules. However, the cost and availability of 2-chloropyridine ensure its continued relevance, particularly in large-scale applications where harsher conditions are tolerable. A thorough understanding of these reactivity differences is crucial for the rational design of efficient and robust synthetic routes in pharmaceutical and chemical research.

References

  • Testa, C., et al. (2005). The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Helvetica Chimica Acta, 88(6), 1240-1249.
  • Dalton, D. M., et al. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(10), 2264-2277.
  • ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
  • Hartwig, J. F., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12267-12275.
  • Chemistry LibreTexts. 8.5: Leaving Groups. (2022).
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022).
  • StackExchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013).
  • Moody, C. J., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5657-5664.
  • Moody, C. J., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Angewandte Chemie International Edition, 52(34), 8975-8979.
  • University of St. Thomas. Addition-Elimination at Aromatics (SNAR).
  • Um, I. H., et al. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 72(17), 6523-6531.
  • YouTube. SNAr reactions of pi-deficient aromatic rings. (2020).
  • Wikipedia. 2-Chloropyridine.

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A Comparative Guide to the Structural Elucidation of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde Derivatives: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Pyridine derivatives, in particular, represent a cornerstone of many therapeutic agents, owing to their versatile chemical properties and biological activities. Among these, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde and its derivatives are of significant interest due to their potential as key intermediates in the synthesis of complex bioactive molecules. The substitution pattern on the pyridine ring, featuring a fluorine atom, a pyrrolidine moiety, and an aldehyde group, creates a unique electronic and steric environment that necessitates a robust and multi-faceted analytical approach for unambiguous structural determination.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of these promising compounds, with a focus on single-crystal X-ray diffraction (SCXRD). We will explore the causality behind experimental choices, present detailed, field-proven protocols, and objectively compare the insights gained from X-ray crystallography with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of characterizing novel small molecules.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule.[1] It provides a detailed map of atomic positions, bond lengths, bond angles, and stereochemistry, which is invaluable for understanding structure-activity relationships (SAR) and for computational modeling. The journey from a synthesized powder to a refined crystal structure is a meticulous process, demanding both skill and an understanding of the underlying principles.

The Crystallization Bottleneck: From Powder to Precious Gem

The first and often most challenging step in SCXRD is obtaining a high-quality single crystal.[2] The molecule must be encouraged to pack in a highly ordered, repeating lattice. For small organic molecules like our target derivatives, several techniques are commonly employed. The choice of solvent is critical and is often determined empirically. A good crystallization solvent is one in which the compound has moderate solubility.

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and promoting crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the volatile solvent slowly diffuses into the anti-solvent, leading to gradual supersaturation and crystallization.[3]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Experimental Workflow: A Step-by-Step Guide to X-ray Crystal Structure Analysis

The following protocol outlines the typical workflow for the X-ray crystal structure analysis of a novel this compound derivative.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth (e.g., Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: Experimental workflow for X-ray crystal structure analysis.

Protocol 1: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks, typically 0.1-0.3 mm in size.[4]

    • Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Modern CCD or CMOS detectors are used to record the diffraction pattern.[5]

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for factors such as background scattering, Lorentz-polarization effects, and absorption.

    • Determine the crystal system, space group, and unit cell dimensions from the processed data.[4]

  • Structure Solution and Refinement:

    • The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays cannot be directly measured. For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.[5]

    • Build an initial atomic model into the electron density map.

    • Refine the model by iteratively adjusting atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed structure factors. This is typically done using least-squares methods.[6]

  • Validation and Analysis:

    • Assess the quality of the final structure using metrics such as the R-factor and goodness-of-fit.

    • Analyze the final model to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Complementary Techniques: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides an unparalleled static picture of a molecule in the solid state, NMR spectroscopy and mass spectrometry offer complementary information about its structure and behavior in solution and the gas phase, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View in Solution

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[3] For this compound derivatives, a suite of NMR experiments is essential for a complete structural assignment.

Key NMR Experiments:

  • ¹H NMR: Provides information about the chemical environment of hydrogen atoms. The chemical shift, integration, and coupling patterns are used to identify different proton groups.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of the entire molecular scaffold. For example, COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds.[3]

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.[7]

Common Ionization Techniques for Small Molecules:

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules. It typically produces the protonated molecule [M+H]⁺.

  • Electron Ionization (EI): A harder ionization technique that can lead to extensive fragmentation, providing a "fingerprint" of the molecule.[8]

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Primary Information 3D atomic structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry in solution, dynamic processesMolecular weight, elemental composition, fragmentation patterns
Key Advantage Unambiguous determination of absolute structure[1]Provides information about the molecule's behavior in a biologically relevant state (solution)High sensitivity, requires very small sample amounts
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[2]Can be complex to interpret for large or conformationally flexible molecules; provides an average structure in solutionProvides limited information on stereochemistry and connectivity
Typical Sample Amount ~0.1-1 mg (for crystallization attempts)~1-10 mg< 1 µg

Case Study: Insights from a Structurally Related Pyridine Derivative

While a crystal structure for this compound is not publicly available, we can draw valuable insights from the published structure of a similar compound, 2-Fluoro-5-(4-fluorophenyl)pyridine.[9] This compound was synthesized via a Suzuki coupling reaction, a viable synthetic route for our target class of molecules.[9]

Crystallographic Data for 2-Fluoro-5-(4-fluorophenyl)pyridine: [9]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)20.365
b (Å)3.8303
c (Å)11.4835
V (ų)895.74

The analysis of this related structure reveals that the fluorophenyl and 2-fluoropyridine rings are nearly planar, with a dihedral angle of 37.93° between them.[9] This type of conformational information is crucial for understanding how such molecules might interact with biological targets and is a prime example of the unique insights provided by X-ray crystallography.

Conclusion

The structural elucidation of novel compounds such as this compound derivatives is a critical step in the drug discovery pipeline. While single-crystal X-ray diffraction provides the most definitive and detailed three-dimensional structural information, a comprehensive characterization relies on the synergistic application of multiple analytical techniques. NMR spectroscopy offers invaluable insights into the molecule's structure and dynamics in solution, while mass spectrometry provides crucial information on molecular weight and fragmentation. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can confidently and accurately characterize new chemical entities, paving the way for the development of the next generation of therapeutics.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde Analogs: A roadmap for novel therapeutic design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of analogs based on the 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde scaffold. In the absence of extensive published data on this specific molecule, this document serves as a predictive comparison guide for researchers, scientists, and drug development professionals. By drawing parallels with structurally related compounds exhibiting known biological activities, we will propose a rational framework for the design and evaluation of novel analogs, primarily focusing on two promising therapeutic avenues: antitubercular and anticancer applications.

Introduction: The Enigmatic Potential of this compound

The compound this compound is a unique heterocyclic molecule featuring a pyridine core substituted with a fluorine atom, a pyrrolidine ring, and an aldehyde functional group. While this specific compound is commercially available for research purposes, its biological targets and therapeutic potential remain largely unexplored in publicly accessible literature. However, the constituent moieties of this molecule are prevalent in a vast number of biologically active agents, suggesting a high probability of inherent pharmacological activity.

The pyridine ring is a well-established scaffold in medicinal chemistry, known for its presence in drugs with diverse activities, including antitubercular, anticancer, and enzyme inhibitory properties.[1][2] The pyrrolidine ring, another privileged structure, is also a key component of many natural products and synthetic drugs, contributing to their potency and pharmacokinetic profiles.[1] The combination of these fragments with a reactive aldehyde group and an electron-withdrawing fluorine atom presents a compelling starting point for a drug discovery campaign.

Given the structural alerts within this compound and the known activities of related compounds, this guide will focus on a hypothetical SAR exploration for two primary indications:

  • Antitubercular Activity: Based on the demonstrated efficacy of 2,6-disubstituted pyridine derivatives against Mycobacterium tuberculosis.[3][4]

  • Anticancer Activity: Drawing from the extensive literature on pyridine and pyrrolidine derivatives exhibiting cytotoxicity against various cancer cell lines.[1][5]

This guide will propose a systematic approach to analog design, detail the requisite experimental protocols for their evaluation, and provide a logical framework for interpreting the resulting data.

Proposed SAR Exploration: A Tale of Two Therapeutic Targets

For a systematic exploration of the SAR, we will dissect the lead compound into three key regions for modification:

  • Region 1: The Aldehyde "Warhead"

  • Region 2: The Pyrrolidine Ring

  • Region 3: The Pyridine Core and Fluorine Substitution

Below, we propose a series of analogs and predict their potential impact on biological activity based on established medicinal chemistry principles and data from related compounds.

Hypothetical SAR for Antitubercular Activity

The discovery of potent antitubercular agents among 2,6-disubstituted pyridine derivatives provides a strong rationale for exploring our lead compound in this context.[3][4] A noteworthy study on 2,6-disubstituted thiosemicarbazone derivatives of pyridine highlighted that compounds with basic substituents like pyrrolidine and piperidine at the C6 position of the pyridine ring strongly inhibited the growth of M. tuberculosis.[3][4] This suggests that the 6-(pyrrolidin-1-yl) moiety in our lead compound is a favorable feature.

SAR_Antitubercular cluster_R1 Region 1: Aldehyde Modification cluster_R2 Region 2: Pyrrolidine Modification cluster_R3 Region 3: Pyridine Core Modification Lead This compound R1_node Modify Aldehyde (e.g., oxime, hydrazone) Lead->R1_node Increased Potency? R2_node Vary Pyrrolidine Ring (e.g., piperidine, morpholine) Lead->R2_node Modulate Potency/PK R3_node Modify Pyridine Core (e.g., remove/move Fluorine) Lead->R3_node Fine-tune Activity Activity1 Activity1 R1_node->Activity1 Formation of Schiff base with biological nucleophiles Activity2 Activity2 R2_node->Activity2 Alters basicity and lipophilicity Activity3 Activity3 R3_node->Activity3 Impacts electronic properties

Table 1: Proposed Analogs for Antitubercular Screening and Their Rationale

Analog Series Modification (Region) Rationale Predicted Outcome
A1 Conversion of aldehyde to oxime, hydrazone, or thiosemicarbazone (Region 1)The aldehyde can act as a precursor to form more stable and potent derivatives. Thiosemicarbazones, in particular, are a known class of antitubercular agents.[3][4]Enhanced potency and/or improved drug-like properties.
A2 Replacement of pyrrolidine with other cyclic amines (e.g., piperidine, morpholine) (Region 2)The basicity and lipophilicity of the C6 substituent can significantly impact activity. Piperidine may enhance activity, while the less basic morpholine could decrease it.[3][4]Modulation of potency and pharmacokinetic (PK) properties.
A3 Removal or relocation of the fluorine atom (Region 3)The fluorine atom influences the electronics of the pyridine ring. Its removal or relocation would help determine its contribution to activity.Potential changes in target engagement and metabolic stability.
A4 Introduction of small alkyl groups on the pyrrolidine ring (Region 2)To probe the steric tolerance around the C6 substituent and potentially improve metabolic stability.May fine-tune activity and PK properties.
Hypothetical SAR for Anticancer Activity

The pyridine and pyrrolidine scaffolds are integral to numerous anticancer agents.[1][5] The SAR for anticancer activity can be quite distinct from that for antitubercular effects, often involving different cellular targets and mechanisms. For instance, pyridine derivatives have been shown to inhibit kinases and other enzymes crucial for cancer cell proliferation.[5]

SAR_Anticancer cluster_R1_cancer Region 1: Aldehyde to Amide/Ester cluster_R2_cancer Region 2: Pyrrolidine Ring Analogs cluster_R3_cancer Region 3: Aromatic Substitutions Lead This compound R1_cancer Convert Aldehyde to Amide or Ester Lead->R1_cancer Improve Stability/Potency R2_cancer Introduce Substituents on Pyrrolidine Lead->R2_cancer Enhance Selectivity R3_cancer Vary Aromatic Substituents Lead->R3_cancer Modulate Activity Activity_cancer1 Activity_cancer1 R1_cancer->Activity_cancer1 Interaction with target protein pockets Activity_cancer2 Activity_cancer2 R2_cancer->Activity_cancer2 Fine-tune binding interactions Activity_cancer3 Activity_cancer3 R3_cancer->Activity_cancer3 Alter electronic and steric properties

Table 2: Proposed Analogs for Anticancer Screening and Their Rationale

Analog Series Modification (Region) Rationale Predicted Outcome
B1 Oxidation of the aldehyde to a carboxylic acid, followed by amide or ester formation (Region 1)Amides and esters are common functional groups in anticancer drugs and can form key hydrogen bonding interactions with protein targets.[1]Potentially improved stability and potency against specific cancer cell lines.
B2 Introduction of substituents on the pyrrolidine ring (e.g., hydroxyl, methyl) (Region 2)To explore steric and electronic effects on target binding and to potentially improve selectivity.May enhance potency and/or selectivity for certain cancer cell types.
B3 Replacement of the fluorine atom with other halogens (Cl, Br) or small electron-withdrawing/donating groups (Region 3)To systematically probe the electronic requirements for activity.[1]Modulation of cytotoxic activity.
B4 Condensation of the aldehyde with active methylene compounds (e.g., malononitrile) (Region 1)To create more complex and rigid structures that may have enhanced binding affinity for specific targets.Potential for novel mechanisms of action and increased potency.

Experimental Protocols: A Blueprint for Evaluation

The following protocols provide a detailed, step-by-step methodology for the synthesis and biological evaluation of the proposed analogs.

General Synthetic Protocol for Aldehyde-Derived Analogs (e.g., Hydrazones)

This protocol describes a general method for the synthesis of hydrazone derivatives from the parent aldehyde.

  • Dissolution: Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add 1.1 equivalents of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or gently heat under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Antitubercular Activity Screening

The following protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv.[6][7]

Antitubercular_Screening Start Prepare M. tuberculosis H37Rv culture Step1 Serially dilute test compounds in 96-well plate Start->Step1 Step2 Inoculate wells with M. tuberculosis suspension Step1->Step2 Step3 Incubate plates at 37°C for 7-14 days Step2->Step3 Step4 Add resazurin indicator Step3->Step4 Step5 Incubate for 24-48 hours Step4->Step5 End Determine MIC (lowest concentration with no color change) Step5->End

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in 7H9 broth in a 96-well microplate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free control and a sterile control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: After incubation, add a resazurin-based indicator to each well and incubate for a further 24-48 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change of the indicator from blue to pink.[6]

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the analogs on a cancer cell line (e.g., MCF-7, A549).[8][9]

Anticancer_Screening Start_cancer Seed cancer cells in 96-well plate Step1_cancer Treat cells with serially diluted compounds Start_cancer->Step1_cancer Step2_cancer Incubate for 48-72 hours Step1_cancer->Step2_cancer Step3_cancer Add MTT reagent to each well Step2_cancer->Step3_cancer Step4_cancer Incubate for 2-4 hours Step3_cancer->Step4_cancer Step5_cancer Solubilize formazan crystals with DMSO Step4_cancer->Step5_cancer End_cancer Measure absorbance at 570 nm and calculate IC50 Step5_cancer->End_cancer

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.[8]

Conclusion and Future Directions

This guide has outlined a rational, albeit hypothetical, framework for the SAR exploration of analogs of this compound. By leveraging the known biological activities of structurally similar pyridine and pyrrolidine derivatives, we have proposed a targeted approach to analog design for both antitubercular and anticancer applications. The detailed experimental protocols provide a clear path for the synthesis and evaluation of these novel compounds.

The successful execution of this proposed research plan would not only elucidate the SAR of this novel scaffold but also potentially lead to the discovery of new therapeutic agents. Future work should focus on identifying the specific molecular targets of the most active compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo studies.

References

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A Senior Application Scientist's Guide to Catalytic Systems for 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the catalytic synthesis of 2-aminopyridines. This guide provides an in-depth, objective comparison of various catalytic systems, supported by experimental data, to empower you in selecting the optimal methodology for your specific research and development needs. As a senior application scientist, my goal is to not only present protocols but to also provide insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

The Enduring Importance of 2-Aminopyridines

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals, agrochemicals, and functional materials underscores the continuous demand for efficient and versatile synthetic routes. However, the synthesis of this privileged heterocyclic motif is not without its challenges, which has spurred the development of a diverse range of catalytic systems over the years. This guide will navigate you through the most significant of these, from classical name reactions to modern transition-metal-catalyzed cross-couplings.

A Comparative Overview of Catalytic Strategies

The synthesis of 2-aminopyridines can be broadly approached through several catalytic strategies, each with its distinct advantages and limitations. The choice of a particular system is often a trade-off between factors such as substrate scope, functional group tolerance, reaction conditions, cost, and scalability.

Catalytic SystemGeneral ApproachKey AdvantagesCommon Limitations
Chichibabin Reaction Direct C-H amination of pyridinesAtom economical, uses readily available reagents.Harsh reaction conditions, limited substrate scope, moderate yields.
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of halopyridines and aminesBroad substrate scope, excellent functional group tolerance, high yields.Cost of palladium and ligands, sensitivity to air and moisture.
Ullmann Condensation Copper-catalyzed cross-coupling of halopyridines and aminesLower catalyst cost compared to palladium.Harsh reaction conditions, often requires stoichiometric copper, more limited substrate scope.
Iron-Catalyzed [2+2+2] Cycloaddition Cycloaddition of diynes and cyanamidesHigh atom economy, rapid construction of highly substituted pyridines.Requires specific precursors (diynes and cyanamides), regioselectivity can be a challenge.
Nickel-Catalyzed Amination Nickel-catalyzed cross-coupling of halopyridines and aminesLower cost than palladium, can couple challenging substrates.Catalyst deactivation can be an issue, mechanistic understanding is still evolving.

In-Depth Analysis of Key Catalytic Systems

The Chichibabin Reaction: A Classic Revisited

The Chichibabin reaction, first reported in 1914, is a direct nucleophilic substitution of a hydrogen atom on the pyridine ring with an amino group, typically using sodium amide (NaNH₂) or potassium amide (KNH₂)[1][2]. While historically significant, its classical high-temperature conditions (100-130°C in solvents like xylene or toluene) limit its application for complex, functionalized molecules[1][2].

Recent advancements have focused on mitigating the harshness of the Chichibabin reaction. A notable development is the use of a sodium hydride-iodide composite (NaH-LiI), which mediates the amination under milder conditions (65-85°C in THF) and with a broader range of primary alkylamines[3][4][5]. This protocol offers a more user-friendly and scalable approach to this classic transformation[5].

The reaction proceeds via the nucleophilic addition of the amide anion to the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion, which then reacts with a proton source upon workup to release hydrogen gas and afford the 2-aminopyridine product[2].

G Pyridine Pyridine Intermediate σ-complex intermediate Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Product 2-Aminopyridine Intermediate->Product - H⁻ H2 H₂

A simplified mechanism of the Chichibabin reaction.
  • To a sealed tube containing pyridine (0.5 mmol), sodium hydride (1.5 mmol), and lithium iodide (1.0 mmol) in THF (0.5 mL), add the primary amine (1.0 mmol) at room temperature under an inert atmosphere.

  • Seal the tube and stir the reaction mixture at 85°C for 7-18 hours.

  • Cool the reaction to 0°C and quench with ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: The Workhorse of C-N Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including 2-aminopyridines[6]. This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine offers remarkable functional group tolerance and generally high yields[6][7].

The choice of palladium precursor and, crucially, the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Electron-rich and sterically hindered ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or Josiphos-type ligands, are often employed. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition. For electron-deficient heteroaryl chlorides like 2-chloropyridine, more electron-rich and bulky ligands are generally required to promote the challenging oxidative addition step.

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: The aryl halide adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the 2-aminopyridine product and regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)(L₂)X Pd0->PdII_halide Oxidative Addition (Ar-X) PdII_amine [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ PdII_halide->PdII_amine + R₂NH PdII_amido Ar-Pd(II)(L₂)(NR₂) PdII_amine->PdII_amido + Base, - HB⁺X⁻ PdII_amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_amido->Product

The catalytic cycle of the Buchwald-Hartwig amination.
  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.025 equiv), RuPhos (0.05 equiv), 3-bromo-2-chloropyridine (1.0 equiv), and the desired amine (1.2 equiv).

  • Add anhydrous toluene to the tube.

  • Add LiHMDS (2.5 equiv) as a base.

  • Seal the Schlenk tube and heat the reaction mixture at 65°C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ullmann Condensation: The Copper-Catalyzed Alternative

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds[8]. While it typically requires harsher conditions (higher temperatures and polar aprotic solvents) than the Buchwald-Hartwig amination, it offers a more economical alternative due to the lower cost of copper catalysts[8][9].

Modern iterations of the Ullmann condensation often employ ligands, such as 1,10-phenanthroline or various diamines, to solubilize the copper catalyst and accelerate the reaction, allowing for milder conditions. Microwave-assisted protocols have also been shown to significantly reduce reaction times[10].

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve a Cu(I)/Cu(III) cycle. The reaction likely proceeds through the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to yield the product.

G CuI Cu(I)X Cu_amide Cu(I)NR₂ CuI->Cu_amide + R₂NH, Base CuIII Ar-Cu(III)(NR₂)X Cu_amide->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination Product Ar-NR₂ CuIII->Product

A plausible catalytic cycle for the Ullmann condensation.
  • In a microwave vial, combine the 2-halopyridine (1.0 equiv), amine (1.2 equiv), CuI (0.1 equiv), a suitable ligand (e.g., 1,10-phenanthroline, 0.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Seal the vial and heat the mixture in a microwave reactor at a specified temperature (e.g., 150°C) for a designated time (e.g., 30 minutes).

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

Iron-Catalyzed [2+2+2] Cycloaddition: An Atom-Economical Approach

For the synthesis of highly substituted 2-aminopyridines, iron-catalyzed [2+2+2] cycloaddition of diynes and cyanamides presents a powerful and atom-efficient strategy[1][11][12]. This method allows for the rapid construction of the pyridine ring in a single step from acyclic precursors.

A key challenge in [2+2+2] cycloadditions is controlling the regioselectivity. The use of iron complexes with redox-active ligands, such as pyridine diimine (PDI) ligands, has been shown to effectively control the chemo- and regioselectivity of the cycloaddition of two terminal alkynes and a cyanamide to afford 4,6-disubstituted 2-aminopyridines in good to high yields[13].

The reaction is thought to proceed through the formation of an iron-azametallacyclopentadiene intermediate, which then undergoes insertion of the third unsaturated component (the second alkyne) to form a larger metallacycle. Subsequent reductive elimination furnishes the 2-aminopyridine product and regenerates the active iron catalyst.

  • To a solution of the diyne (1.0 equiv) and cyanamide (1.2 equiv) in a suitable solvent (e.g., toluene) in a glovebox, add the iron catalyst precursor (e.g., (PDI)FeBr₂) and a reducing agent (e.g., zinc dust).

  • Stir the reaction mixture at room temperature or with gentle heating for the specified time.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Quantitative Comparison of Catalytic Systems

The following table provides a comparative summary of key performance indicators for the different catalytic systems, based on representative examples from the literature.

ParameterChichibabin (Modern)Buchwald-HartwigUllmann CondensationIron-Catalyzed [2+2+2]
Catalyst Loading N/A (stoichiometric base)0.5-5 mol% Pd5-20 mol% Cu2-10 mol% Fe
Temperature 65-85°C25-120°C100-200°C25-80°C
Reaction Time 7-24 hours1-24 hours1-48 hours2-24 hours
Typical Yields 60-95%70-98%50-90%60-95%
TON/TOF Not applicableCan be high (>1000)Generally lower than PdCan be high, but less reported
Functional Group Tolerance ModerateExcellentModerateGood
Substrate Scope Limited (electron-rich pyridines)Very broadModerate (activated halides)Specific (diynes, cyanamides)

Green Chemistry, Safety, and Scalability Considerations

In the context of sustainable chemical synthesis, it is imperative to evaluate these catalytic systems not only on their synthetic utility but also on their environmental impact, safety, and scalability.

Green Chemistry Metrics

Green chemistry metrics such as Process Mass Intensity (PMI) and the E-Factor provide a quantitative assessment of the "greenness" of a chemical process[6][14][15][16].

  • E-Factor = (mass of waste) / (mass of product)

  • PMI = (total mass of input) / (mass of product)

Catalytic SystemKey Green Chemistry Considerations
Chichibabin Reaction High atom economy in principle, but the use of stoichiometric strong bases and potential for pyrophoric reagents raises safety concerns.
Buchwald-Hartwig Amination High PMI due to the use of high molecular weight ligands and often large volumes of solvent. The toxicity and cost of palladium are also significant factors.
Ullmann Condensation Lower catalyst cost and toxicity compared to palladium. However, the use of stoichiometric or high loadings of copper and high-boiling point solvents can lead to a high E-Factor.
Iron-Catalyzed [2+2+2] Cycloaddition High atom economy as all atoms from the starting materials are incorporated into the product. Iron is an earth-abundant and low-toxicity metal.
Safety and Scalability
  • Chichibabin Reaction: The use of sodium amide or sodium hydride requires careful handling due to their pyrophoric nature. The evolution of hydrogen gas also needs to be managed on a larger scale.

  • Buchwald-Hartwig Amination: The air- and moisture-sensitivity of the palladium catalysts and ligands can pose challenges for large-scale synthesis, often requiring specialized equipment.

  • Ullmann Condensation: The high reaction temperatures can be a safety concern and energy-intensive on an industrial scale.

  • Iron-Catalyzed Cycloaddition: The use of a reducing agent like zinc dust can present challenges for workup and waste disposal on a large scale.

Conclusion and Future Outlook

The synthesis of 2-aminopyridines has a rich history, evolving from the classical Chichibabin reaction to a diverse array of powerful transition-metal-catalyzed methods. The Buchwald-Hartwig amination currently stands as the most versatile and widely applicable method, offering broad substrate scope and excellent functional group tolerance. However, the development of more sustainable and economical alternatives based on earth-abundant metals like copper and iron is a rapidly advancing field with significant promise.

For researchers and drug development professionals, the selection of an optimal catalytic system will always be a multifactorial decision. This guide has aimed to provide a comprehensive and objective comparison to aid in this decision-making process. As the field continues to evolve, we can anticipate the emergence of even more efficient, selective, and sustainable catalytic systems for the synthesis of this vital class of heterocyclic compounds.

General Experimental Workflow

G Start Reaction Setup (Inert atmosphere, dry solvents) Reagents Add Pyridine Precursor, Amine, Catalyst, Ligand, Base Start->Reagents Reaction Heat and Stir (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

A general experimental workflow for the catalytic synthesis of 2-aminopyridines.

References

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A Comparative Spectroscopic Guide to 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed spectroscopic comparison of the synthetically important compound 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde and its key precursors, 2,6-difluoroisonicotinaldehyde and pyrrolidine. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the structural transformations observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By presenting a side-by-side comparison of experimental and predicted spectral data, this guide serves as a valuable resource for the unambiguous identification and characterization of these compounds during synthesis and analysis.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic scaffolds for drug discovery. Its structural integrity and purity are paramount for the successful development of novel therapeutic agents. The most common synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2,6-difluoroisonicotinaldehyde with pyrrolidine. This guide provides a detailed spectroscopic roadmap for monitoring this transformation, enabling researchers to confidently identify the starting materials, intermediates, and the final product.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-difluoroisonicotinaldehyde and pyrrolidine is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The fluorine atoms on the pyridine ring are strongly activating, facilitating nucleophilic attack by the secondary amine, pyrrolidine.

Precursor1 2,6-Difluoroisonicotinaldehyde Product This compound Precursor1->Product + Pyrrolidine (Nucleophilic Aromatic Substitution) Precursor2 Pyrrolidine Precursor2->Product

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

A thorough understanding of the changes in spectroscopic signatures is crucial for monitoring the progress of the reaction and confirming the identity of the product. The following sections provide a detailed comparison of the ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for the precursors and the final product.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structural changes occurring during the synthesis. The substitution of a fluorine atom with a pyrrolidine moiety leads to distinct changes in the chemical shifts and coupling patterns of the aromatic protons, as well as the appearance of new signals corresponding to the pyrrolidine ring protons.

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundAromatic Protons (δ, ppm)Aldehyde Proton (δ, ppm)Pyrrolidine Protons (δ, ppm)
2,6-Difluoroisonicotinaldehyde (Predicted) ~7.2 - 7.5 (d)~10.0 (s)-
Pyrrolidine (Experimental) --~2.9 (t, 4H, -NCH₂) and ~1.8 (quint, 4H, -CH₂CH₂-)[1][2]
This compound (Predicted) ~6.5 (d), ~7.0 (d)~9.8 (s)~3.5 (t, 4H, -NCH₂) and ~2.0 (m, 4H, -CH₂CH₂-)

Note: Predicted spectra were generated using online NMR prediction tools. Experimental data for pyrrolidine is cited from available literature.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides valuable information about the carbon framework of the molecules. The substitution of a highly electronegative fluorine atom with a nitrogen atom from the pyrrolidine ring results in significant upfield and downfield shifts for the carbon atoms in the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundAromatic Carbons (δ, ppm)Aldehyde Carbon (δ, ppm)Pyrrolidine Carbons (δ, ppm)
2,6-Difluoroisonicotinaldehyde (Predicted) ~160-165 (C-F), ~110-115 (C-H), ~140-145 (C-CHO)~190-
Pyrrolidine (Experimental) --~47 (-NCH₂) and ~26 (-CH₂CH₂)[3][4]
This compound (Predicted) ~160-165 (C-F), ~155-160 (C-N), ~105-110 (C-H), ~145-150 (C-CHO)~192~47 (-NCH₂) and ~25 (-CH₂CH₂-)

Note: Predicted spectra were generated using online NMR prediction tools. Experimental data for pyrrolidine is cited from available literature.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy allows for the identification of key functional groups. The most notable changes in the IR spectra during the synthesis are the disappearance of the N-H stretch from pyrrolidine and the appearance of new C-N stretching vibrations, alongside the characteristic C=O stretch of the aldehyde.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Functional Group2,6-Difluoroisonicotinaldehyde (Predicted)Pyrrolidine (Experimental)This compound (Predicted)
N-H Stretch -~3300-3400 (broad)[5]-
C-H Stretch (Aromatic) ~3050-3100-~3050-3100
C-H Stretch (Aliphatic) -~2850-2950~2850-2950
C=O Stretch (Aldehyde) ~1700-1720-~1690-1710
C=C/C=N Stretch (Aromatic) ~1550-1600-~1550-1600
C-F Stretch ~1200-1300-~1200-1300
C-N Stretch -~1000-1200~1100-1300

Note: Predicted spectral ranges are based on typical values for the respective functional groups. Experimental data for pyrrolidine is cited from available literature.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compounds and information about their fragmentation patterns, confirming the successful incorporation of the pyrrolidine moiety.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
2,6-Difluoroisonicotinaldehyde C₆H₃F₂NO143.09143 (M+), 114 (M-CHO), 86 (M-CHO-CO)
Pyrrolidine C₄H₉N71.1271 (M+), 70 (M-H), 43 (C₃H₇⁺)[6][7]
This compound C₁₀H₁₁FN₂O194.21194 (M+), 165 (M-CHO), 124 (M-C₄H₈N)

Experimental Protocols

General Synthesis of this compound

This protocol is based on typical procedures for nucleophilic aromatic substitution on dihalopyridines.[8]

  • To a solution of 2,6-difluoroisonicotinaldehyde (1.0 eq) in a suitable aprotic polar solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add pyrrolidine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

cluster_synthesis Synthesis Workflow A 1. Dissolve 2,6-difluoro- isonicotinaldehyde in solvent B 2. Add pyrrolidine and base A->B C 3. Heat and monitor reaction B->C D 4. Workup: Quench, Extract, Wash, Dry C->D E 5. Purify by column chromatography D->E

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, with tetramethylsilane (TMS) as an internal standard.

  • FTIR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

Interpretation and Conclusion

The spectroscopic data presented in this guide clearly illustrates the chemical transformation from the precursors to the final product.

  • In the ¹H NMR , the disappearance of the N-H proton of pyrrolidine and the upfield shift of the aromatic protons are key indicators of successful substitution. The integration of the pyrrolidine signals relative to the aromatic and aldehyde protons confirms the stoichiometry of the product.

  • The ¹³C NMR spectrum provides definitive evidence of the new C-N bond formation, with the carbon atom at the 6-position of the pyridine ring shifting significantly.

  • The FTIR spectrum confirms the retention of the aldehyde functional group and the incorporation of the pyrrolidine moiety through the appearance of C-N stretching bands and the absence of the N-H stretch.

  • Mass Spectrometry provides the definitive molecular weight of the product, confirming the addition of the pyrrolidine ring and the loss of a fluorine atom.

This comprehensive spectroscopic comparison serves as an essential tool for any researcher working with this compound and its precursors. By understanding the distinct spectral features of each compound, scientists can ensure the quality and identity of their materials, leading to more reliable and reproducible research outcomes.

References

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A Comparative Guide to Assessing the Purity of Commercial 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the integrity of starting materials and intermediates is paramount. The compound 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, a key building block for various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly influence the yield, impurity profile, and overall safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for robustly assessing the purity of this compound, ensuring that researchers can proceed with confidence in their synthetic endeavors.

The validation of analytical methods is a critical process that ensures the reliability, accuracy, and consistency of these procedures in the quality control of pharmaceutical products.[1] Proper validation not only guarantees compliance with regulatory standards but also assures that pharmaceutical products meet prescribed quality, safety, and efficacy criteria.[1]

The Significance of Purity in Synthesis

This compound (Molecular Formula: C₁₀H₁₁FN₂O, Molecular Weight: 194.21 g/mol ) is a substituted pyridine derivative.[2][3][4] The aldehyde functional group is highly reactive, making it a versatile handle for forming carbon-carbon and carbon-nitrogen bonds. The fluorine atom and pyrrolidine moiety modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of downstream compounds.

Given its role as a precursor, even minor impurities can lead to significant issues, including:

  • Formation of undesired side-products: Impurities can compete in subsequent reactions, leading to complex product mixtures and difficult purifications.

  • Inaccurate stoichiometry: The presence of impurities leads to incorrect molar calculations, affecting reaction yields and reproducibility.

  • Introduction of toxic or reactive species: Certain impurities may be toxic or interfere with catalysts, compromising the entire synthetic route.

Commercial suppliers typically offer this reagent with a purity of 95% or higher.[5][6] However, it is incumbent upon the researcher to independently verify the purity and identify any contaminants before use.

Potential Impurities: A Predictive Analysis

Understanding the potential impurities is the first step in developing a robust analytical strategy. Based on common synthetic routes to N-heterocyclic aldehydes, likely impurities include:

  • Starting Materials: Unreacted precursors such as 2,6-difluoroisonicotinaldehyde or pyrrolidine.

  • By-products: Compounds formed from side reactions, such as over-oxidation to the corresponding carboxylic acid or reduction to the alcohol.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, acetonitrile, dichloromethane).

  • Degradation Products: The aldehyde is susceptible to oxidation and polymerization over time, especially if not stored correctly.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. Below is a comparison of the most effective methods.

Technique Principle Information Provided Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities.High sensitivity, excellent for quantification, widely available.Requires a chromophore, may not detect all impurities if they co-elute or lack UV absorbance.
¹H and ¹⁹F NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides structural information, can be made quantitative (qNMR), non-destructive.Lower sensitivity than HPLC, complex spectra can be difficult to interpret, requires expensive instrumentation.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and residual solvents.High sensitivity and specificity for volatile compounds, provides molecular weight information.Not suitable for non-volatile or thermally labile compounds. The aldehyde itself may require derivatization.[7][8][9]
Elemental Analysis Combustion of the sample to determine the elemental composition (%C, %H, %N).Confirms the elemental composition against the theoretical formula.[10][11]Provides fundamental confirmation of the molecular formula.Insensitive to impurities with similar elemental compositions. A deviation of ±0.4% is often considered acceptable.[12][13]
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.Provides molecular weight information for separated peaks, aiding in impurity identification.High sensitivity and specificity, excellent for identifying unknown impurities.Quantification can be more complex than with UV detection.

Recommended Analytical Workflow

For a thorough and self-validating assessment, a tiered approach is recommended. This workflow ensures both quantitative purity and structural confirmation.

Caption: Recommended workflow for assessing the purity of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is the cornerstone for determining the percentage purity of the main component and quantifying non-volatile impurities.

Rationale: Reversed-phase HPLC is ideal for separating compounds of moderate polarity like the target aldehyde from both more polar and less polar impurities. UV detection is suitable as the pyridine ring system is a strong chromophore.

Step-by-Step Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.

  • Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The validation of such methods should demonstrate specificity, linearity, accuracy, and precision.[14]

Quantitative NMR (qNMR) Spectroscopy

For an orthogonal confirmation of purity, qNMR provides a highly accurate measure without the need for a reference standard of the compound itself.

Rationale: By comparing the integral of a known proton signal from the analyte against the integral of a certified internal standard of known purity and concentration, a direct and absolute quantification can be achieved. ¹⁹F NMR is also highly valuable for detecting any fluorine-containing impurities.

Step-by-Step Protocol:

  • Internal Standard (IS): Select a certified internal standard with a simple, well-resolved signal that does not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound.

    • Accurately weigh ~5 mg of the certified internal standard.

    • Dissolve both in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a >400 MHz spectrometer.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration. A D1 of 30 seconds is often sufficient.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton, -CHO, which should be a singlet around 9.8-10 ppm).

    • Integrate the known signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Data Interpretation: A Comparative Summary

Analytical Result High Purity Sample (>99%) Moderately Pure Sample (~95%) Interpretation & Action
HPLC Area % >99.0%95.2%The 95% sample contains significant impurities. Proceed to LC-MS for identification.
¹H NMR Clean spectrum, expected shifts and couplings. No unexplained peaks >0.1%. Aldehyde proton at ~9.9 ppm integrates to 1H.Additional small peaks are visible in aromatic and aliphatic regions. Aldehyde proton integral may be slightly less than 1H relative to other protons.The presence of related substances is confirmed. The sample is not suitable for sensitive applications without purification.
GC-MS No significant peaks other than trace residual solvents (e.g., <0.1% ethyl acetate).A peak corresponding to pyrrolidine (m/z 71) is detected.Incomplete reaction or decomposition. The presence of a volatile nucleophile like pyrrolidine could interfere with subsequent reactions.
Elemental Analysis C: 61.85% H: 5.71% N: 14.42% (Within ±0.4% of theoretical: C: 61.85%, H: 5.71%, N: 14.43%)C: 60.95% H: 5.95% N: 14.05%The deviation from theoretical values confirms the presence of impurities that alter the elemental composition. The batch should be rejected or purified.

Conclusion

Assessing the purity of this compound is not a one-size-fits-all process. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive and trustworthy evaluation. While HPLC provides the workhorse quantitative assessment, NMR offers invaluable structural confirmation and an orthogonal quantitative method. GC-MS and Elemental Analysis serve as crucial complementary techniques to detect volatile impurities and confirm elemental composition, respectively. By employing the structured workflow and protocols described in this guide, researchers and drug development professionals can ensure the quality of this critical building block, thereby safeguarding the integrity of their research and the development of new medicines. The validation of these analytical methods is a regulatory requirement and ensures that the data generated is reliable and fit for its intended purpose.[15][16]

References

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. [Link]
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]
  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]
  • Elemental analysis - Wikipedia. (n.d.). [Link]
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. [Link]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]
  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]
  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). UND Scholarly Commons. [Link]
  • An International Study Evaluating Elemental Analysis. (2022).
  • Analytical method validation: A brief review. (n.d.).
  • Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015).
  • Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. (2021). Oxford Academic. [Link]
  • Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015).
  • Analytical Methods for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
  • GCMS Section 6.11.4 Fragmentation of Aldehydes. (n.d.). Whitman College. [Link]
  • Pyridine. (1991). OSHA. [Link]
  • Analytical Methods for Determining Pyridine in Biological M
  • This compound. (n.d.). Sinfoo Biotech. [Link]
  • This compound CAS#: 1228666-44-1. (n.d.).
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization and comparison of novel compounds synthesized from the versatile scaffold, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to data generation. We will explore a multi-tiered screening cascade, from initial cytotoxicity profiling to mechanistic elucidation in cancer and inflammatory pathways, and compare the performance of these novel agents against established alternatives.

Introduction: The Rationale for the 2-Fluoro-6-(pyrrolidin-1-yl)pyridine Scaffold

The pursuit of novel therapeutic agents frequently begins with the selection of a promising chemical scaffold. The this compound structure is a compelling starting point for several reasons. The pyridine ring is a privileged core found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] The strategic placement of a fluorine atom can significantly enhance binding affinity and modulate physicochemical properties like lipophilicity and basicity (pKa), which is often advantageous for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3] Furthermore, the pyrrolidine moiety is a common feature in bioactive molecules, contributing to solubility and target interaction.[4][5]

This guide outlines a hypothetical testing program for a library of compounds (designated FP-1, FP-2, etc. ) derived from this core, comparing their efficacy in key therapeutic areas like oncology and inflammation.

The In Vitro Testing Cascade: A Tiered Approach

A structured, tiered approach is essential for efficiently screening a new compound library. This ensures that resources are focused on the most promising candidates. Our proposed workflow progresses from broad cytotoxicity screening to more specific mechanistic and target-based assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation (Oncology) cluster_2 Tier 3: Alternative Target Pathway (Inflammation) T1 Cytotoxicity Profiling (MTT Assay) - Cancer Cell Lines (MCF-7, HCT-116) - Normal Cell Line (L929) T2 Apoptosis Analysis (Western Blot) - Cleaved Caspase-3, Cleaved PARP T1->T2 Selective Hits T3 NF-κB Pathway Inhibition (Luciferase Reporter Assay) T1->T3 Non-toxic or Inflammation Hits

Caption: A three-tiered workflow for in vitro compound evaluation.

Tier 1: Comparative Cytotoxicity Screening via MTT Assay

The initial step is to assess the general cytotoxicity of the synthesized compounds to distinguish between potent, selective anticancer agents and non-cytotoxic compounds that may be suitable for other therapeutic applications. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[6]

Comparative Rationale

We will compare our hypothetical compounds (FP-1 and FP-2 ) against Doxorubicin , a standard-of-care chemotherapeutic agent, across two cancer cell lines (MCF-7, estrogen-dependent breast cancer; HCT-116, colon carcinoma) and one non-cancerous cell line (L929, murine fibroblast) to determine both potency and selectivity.[7][8] A high therapeutic index (ratio of IC50 in normal cells to cancer cells) is a desirable characteristic.

Experimental Protocol: MTT Assay[10][11]
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of test compounds (e.g., 0.1 to 100 µM) and controls (Doxorubicin, vehicle-only) for 48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of formazan crystals. Measure absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values
CompoundIC50 on MCF-7 (µM)IC50 on HCT-116 (µM)IC50 on L929 (µM)Selectivity Index (L929/MCF-7)
FP-1 7.510.2> 100> 13.3
FP-2 55.162.8> 100> 1.8
Doxorubicin 2.11.85.32.5

Based on this hypothetical data, FP-1 demonstrates both moderate potency and excellent selectivity for cancer cells over normal fibroblasts, making it a priority candidate for mechanistic studies.

Tier 2: Mechanism of Action - Apoptosis Induction

For promising cytotoxic compounds like FP-1 , the next critical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[9] Western blotting is a powerful technique to detect the cleavage and activation of key apoptotic proteins.[10][11]

Comparative Rationale

We will analyze the expression of cleaved Caspase-3 and cleaved Poly (ADP-ribose) polymerase-1 (PARP) . Caspase-3 is a key executioner caspase, and its activation (cleavage) is a hallmark of apoptosis.[11] PARP is a substrate of cleaved Caspase-3; its cleavage renders it inactive and is considered a definitive marker of apoptosis.[10] We will compare the effect of FP-1 to a vehicle control and Etoposide , a known inducer of apoptosis.[12]

G Drug FP-1 Treatment Mito Mitochondrial Pathway Drug->Mito aCasp9 Cleaved Caspase-9 Mito->aCasp9 activates Casp9 Pro-Caspase-9 Casp9->aCasp9 aCasp3 Cleaved Caspase-3 (Western Blot Target) aCasp9->aCasp3 cleaves Casp3 Pro-Caspase-3 Casp3->aCasp3 cPARP Cleaved PARP (Western Blot Target) aCasp3->cPARP cleaves PARP PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis leads to

Caption: Simplified intrinsic apoptosis pathway highlighting key markers.

Experimental Protocol: Western Blot for Apoptosis Markers[12][16]
  • Cell Treatment & Lysis: Treat MCF-7 cells with FP-1 (at its IC50 concentration), Etoposide, and a vehicle control for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel. This separates proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Cleaved Caspase-3, Cleaved PARP, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an ECL chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein.

Data Presentation: Hypothetical Western Blot Densitometry
TreatmentCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.0
FP-1 (7.5 µM) 4.85.2
Etoposide (25 µM) 5.56.0

This hypothetical result, showing a significant increase in cleaved Caspase-3 and PARP, would strongly suggest that FP-1 induces cancer cell death via apoptosis.

Tier 3: Evaluating Anti-Inflammatory Potential via NF-κB Reporter Assay

Compounds that show low cytotoxicity, such as FP-2 , are valuable candidates for non-cytotoxic applications, such as anti-inflammatory therapies. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation, making it a key drug target.[13][14] An NF-κB luciferase reporter assay is a highly sensitive method to quantify the inhibition of this pathway.[15][16]

Comparative Rationale

We will assess the ability of FP-2 to inhibit TNF-α-induced NF-κB activation in HEK293T cells stably transfected with an NF-κB luciferase reporter construct. The performance will be compared against Pyr-41 , a known inhibitor of an upstream activator of the NF-κB pathway.[15]

Experimental Protocol: NF-κB Luciferase Reporter Assay[20][21]
  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in an opaque, white 96-well plate and allow them to attach overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of FP-2 , Pyr-41, or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control. Incubate for 6-24 hours.

  • Cell Lysis: Aspirate the media and add 1x cell lysis buffer to each well.

  • Luciferase Assay: Transfer the cell lysate to a new opaque plate. Add luciferase assay reagent, which contains the substrate luciferin. The luciferase enzyme, expressed under the control of the NF-κB promoter, will catalyze a luminescent reaction.[16]

  • Signal Quantification: Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to a control for cell viability (if necessary) and calculate the percent inhibition of TNF-α-induced NF-κB activity.

Data Presentation: Hypothetical NF-κB Inhibition Data
CompoundIC50 for NF-κB Inhibition (µM)
FP-2 12.5
Pyr-41 5.8

This hypothetical data suggests that FP-2 is a moderately potent inhibitor of the NF-κB signaling pathway, justifying further investigation into its potential as an anti-inflammatory agent.

Comparison with Alternative Scaffolds

While the 2-Fluoro-6-(pyrrolidin-1-yl)pyridine core is promising, it is crucial to consider its performance in the context of other established chemical scaffolds. For instance, in the realm of kinase inhibition (a common mechanism for anticancer drugs), alternatives like 2-Amino-4-(trifluoromethyl)pyridine offer a different profile of basicity and lipophilicity that can be advantageous for avoiding off-target effects.[3] Similarly, for anti-inflammatory applications, numerous other heterocyclic systems incorporating pyrazole or pyran moieties have demonstrated potent inhibition of inflammatory targets like COX-2.[13] The data-driven selection of a scaffold should always weigh its biological activity against synthetic accessibility and its overall physicochemical profile.[3]

Conclusion

This guide presents a systematic and logical workflow for the in vitro comparison of novel compounds derived from this compound. By employing a tiered screening cascade—from broad cytotoxicity profiling with the MTT assay to specific mechanistic studies using Western Blot and luciferase reporter assays—researchers can efficiently identify and characterize promising lead candidates. The key to a successful drug discovery program lies not just in executing these assays, but in understanding the rationale behind each step and rigorously comparing the resulting data against both established standards and alternative chemical scaffolds. The compounds synthesized from this fluorinated pyridine core represent a promising avenue for the development of next-generation therapeutics.

References

  • National Institutes of Health (NIH). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]
  • Roche.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • ResearchGate. Characterization of an optimized protocol for an NF-κB luciferase.... [Link]
  • National Institutes of Health (NIH).
  • Sandiego State University.
  • Bowdish Lab, McMaster University. NF-KB LUCIFERASE ASSAY. [Link]
  • National Institutes of Health (NIH). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]
  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]
  • MDPI.
  • Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
  • National Institutes of Health (NIH). Synthesis and anti-inflammatory activity of diversified heterocyclic systems. [Link]
  • ResearchGate.
  • MDPI.
  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
  • ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
  • Iris AI.
  • ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
  • ResearchGate.
  • National Institutes of Health (NIH). Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. [Link]
  • ResearchGate. Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. [Link]
  • National Institutes of Health (NIH). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)
  • National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

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A Comparative Guide to the Reaction Kinetics for the Formation of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, a fluorinated pyridine ring coupled with a pyrrolidine moiety and an aldehyde functional group, are frequently found in molecules targeting a range of biological pathways. A thorough understanding of the kinetics of its formation is paramount for developing efficient, scalable, and reproducible synthetic processes. This guide will focus on the most common synthetic route and provide a comparative analysis of viable alternatives.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-difluoroisonicotinaldehyde and pyrrolidine.

Reaction Mechanism and Kinetics

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile (pyrrolidine) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom and the electron-withdrawing effect of the aldehyde group and the ring nitrogen activate the C-F bond towards nucleophilic attack. The second step involves the rapid elimination of the fluoride ion, restoring the aromaticity of the pyridine ring.

The reaction kinetics typically follow a second-order rate law:

Rate = k[2,6-difluoroisonicotinaldehyde][pyrrolidine]

where k is the second-order rate constant.

SNAr_Mechanism

Key Kinetic Parameters and Influencing Factors
ParameterTypical Value Range (estimated)Influence on Reaction Rate
Second-Order Rate Constant (k) 10-4 - 10-2 L mol-1 s-1 at 25°CHigher k indicates a faster reaction.
Activation Energy (Ea) 50 - 80 kJ/molLower Ea leads to a faster reaction rate.
Temperature 25 - 100°CRate approximately doubles for every 10°C increase.
Solvent Polar aprotic (e.g., DMSO, DMF, Acetonitrile)Stabilizes the charged Meisenheimer complex, accelerating the reaction.
Concentration 0.1 - 1.0 MHigher concentrations of either reactant increase the reaction rate.

Expertise & Experience Insights: The choice of a polar aprotic solvent is critical. Solvents like DMSO or DMF effectively solvate the cationic portion of the Meisenheimer complex without strongly solvating the amine nucleophile, thus preserving its nucleophilicity. The aldehyde group at the 4-position, being a moderate electron-withdrawing group, provides sufficient activation for the substitution to occur under relatively mild conditions.

Experimental Protocol for Kinetic Analysis

A representative protocol for determining the reaction kinetics using in-situ monitoring (e.g., by 1H NMR or HPLC) is provided below.

Materials:

  • 2,6-difluoroisonicotinaldehyde

  • Pyrrolidine

  • Anhydrous DMSO-d6 (for NMR) or Acetonitrile (for HPLC)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for NMR)

  • NMR tubes or HPLC vials

Procedure:

  • Prepare a stock solution of 2,6-difluoroisonicotinaldehyde (e.g., 0.1 M) in the chosen solvent containing a known concentration of the internal standard.

  • Prepare a stock solution of pyrrolidine (e.g., 1.0 M) in the same solvent.

  • Equilibrate the NMR spectrometer or HPLC to the desired reaction temperature (e.g., 25°C, 40°C, 55°C).

  • To an NMR tube or HPLC vial, add a precise volume of the 2,6-difluoroisonicotinaldehyde stock solution.

  • Initiate the reaction by adding a precise volume of the pyrrolidine stock solution.

  • Immediately begin acquiring data (NMR spectra or HPLC chromatograms) at regular time intervals.

  • Integrate the signals corresponding to the starting material and product relative to the internal standard to determine their concentrations over time.

  • Plot the concentration data to determine the reaction order and calculate the rate constant at each temperature.

  • Use the Arrhenius equation to determine the activation energy.

Kinetic_Workflow

Comparative Analysis of Alternative Synthetic Routes

While SNAr of 2,6-difluoroisonicotinaldehyde is the most direct approach, several other strategies can be envisioned for the synthesis of this compound. A comparative analysis of these alternatives is essential for selecting the most appropriate method based on factors such as substrate availability, desired scale, and safety considerations.

Synthetic RouteDescriptionAdvantagesDisadvantagesEstimated Kinetic Performance
1. Catalytic Amination Palladium-catalyzed cross-coupling of 2-chloro-6-fluoroisonicotinaldehyde with pyrrolidine.Milder reaction conditions may be possible. Broader substrate scope for the amine component.Requires a catalyst, which can be expensive and needs to be removed from the final product. The synthesis of the starting material may be more complex.Potentially faster at lower temperatures, but overall process time may be longer due to catalyst handling and workup.
2. Synthesis from Pyridinium Salts Activation of a 2-halopyridine by forming a pyridinium salt, followed by nucleophilic substitution with pyrrolidine.Can enhance the reactivity of less activated pyridines.Requires an additional activation step. May lead to side products.The substitution step is generally fast, but the overall sequence is longer.
3. Ring Contraction of Pyridines Photochemical or metal-catalyzed ring contraction of a substituted pyridine precursor.Novel approach for accessing highly substituted pyrrolidines.Limited substrate scope and may require specialized equipment (e.g., photoreactor). Mechanistically complex.Difficult to predict without specific experimental data; likely to be highly substrate-dependent.
4. C-H Functionalization Direct C-H amination of a 2-fluoropyridine derivative.Atom-economical approach that avoids pre-functionalization.Often requires specific directing groups and specialized catalysts. Regioselectivity can be a challenge.Can be slow and may require significant optimization to achieve high conversion and selectivity.

Comparison_Logic

Conclusion and Recommendations

The direct SNAr reaction of 2,6-difluoroisonicotinaldehyde with pyrrolidine remains the most practical and kinetically favorable method for the synthesis of this compound on a laboratory and pilot scale. Its predictable second-order kinetics, high yields, and relatively mild conditions make it a robust and reliable process.

A thorough kinetic analysis, as outlined in this guide, is strongly recommended for any process development or scale-up activities to ensure optimal performance, safety, and reproducibility.

References

  • Hone, C. A., et al. (2017). A kinetic study of the SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidine. Chemical Engineering Transactions, 99, 475-480. [Link]
  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 257-266. [Link]
  • Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-961. [Link]
  • Otsuka, M., Endo, K., & Shibata, T. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes.
  • Ohmura, T., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines.

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A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Analysis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines

Substituted pyridines represent a cornerstone of modern chemistry. Their presence within the molecular frameworks of top-selling pharmaceuticals, agrochemicals, and advanced materials underscores their significance.[1] The specific nature, position, and number of substituents on the pyridine ring dictate the molecule's biological activity, chemical reactivity, and physical properties. Consequently, the robust and accurate analysis of these compounds is not merely an academic exercise; it is a critical necessity for drug discovery, quality control, and regulatory compliance.

This guide provides a comparative analysis of the principal peer-reviewed analytical techniques used for the characterization and quantification of substituted pyridines. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to help you select and optimize the most appropriate analytical strategy for your research and development needs.

Logical Framework for Analytical Method Selection

The selection of an analytical technique is fundamentally driven by the question you seek to answer. Are you determining the precise quantity of a known compound, or are you elucidating the structure of a novel derivative? The following diagram illustrates a high-level decision-making workflow.

Method_Selection_Workflow Figure 1: Analytical Method Selection Workflow cluster_quant Quantitative Analysis cluster_struct Structural Analysis start Analytical Goal Defined quant_or_struct Quantification or Structural Elucidation? start->quant_or_struct quant Quantification of Known Analyte(s) quant_or_struct->quant Quantification struct Structural ID of Unknown(s) or Isomer Differentiation quant_or_struct->struct Elucidation chrom_methods Chromatographic Methods (HPLC, GC) quant->chrom_methods Primary Choice uv_vis UV-Vis Spectroscopy quant->uv_vis Primary Choice spec_methods Spectroscopic Methods (NMR, MS) struct->spec_methods Primary Choice ftir FTIR (Functional Groups) struct->ftir Primary Choice Spectroscopic_ID_Logic Figure 2: Logic for Spectroscopic Identification start Purified Unknown Substituted Pyridine ms_analysis Run Mass Spectrometry (e.g., GC-EI-MS or LC-ESI-MS) start->ms_analysis nmr_analysis Run NMR Spectroscopy (1H, 13C, 2D) start->nmr_analysis get_mw Determine Molecular Weight (from M+ or [M+H]+) ms_analysis->get_mw analyze_frags Analyze Fragmentation Pattern (Propose Isomeric Structure) get_mw->analyze_frags assign_signals Assign Signals & Connectivity (using Chemical Shifts, Coupling, and 2D Correlations) nmr_analysis->assign_signals confirm_structure Confirm Structure analyze_frags->confirm_structure assign_signals->confirm_structure final_structure Final Structure Elucidated confirm_structure->final_structure Data Consistent

Caption: A logical workflow combining MS and NMR data for structural elucidation.

Other Key Analytical Techniques

UV-Vis Spectrophotometry

UV-Vis is a simple, robust, and cost-effective technique for the quantification of known substituted pyridines. [2]The pyridine ring exhibits strong UV absorbance. [3][4]* Principle: The method relies on Beer's Law, where absorbance is directly proportional to concentration.

  • Application: Best suited for quality control or routine assays where the analyte is known and free from interfering substances that absorb at the same wavelength. Quantification is based on a calibration curve prepared with standards of known concentrations. [2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. [5]* Principle: Specific bonds (C=C, C=N, C-H, N-H, C=O) absorb infrared radiation at characteristic frequencies.

  • Application: While not typically used for quantification, FTIR is excellent for confirming the presence of expected functional groups on the pyridine ring (e.g., a carbonyl stretch for an acetylpyridine or an N-H stretch for an aminopyridine) and for identifying different solid-state forms (polymorphs). [5][6]

Electrochemical Methods

Electrochemical techniques like cyclic voltammetry are used to study the reduction-oxidation (redox) mechanisms of substituted pyridines. [7]* Principle: The response of an electroactive analyte to a varying potential is measured.

  • Application: This is a more specialized technique, valuable in fields like electro-organic synthesis or in studying the mechanism of action for drugs whose efficacy is linked to their redox properties. [7][8]

Comparative Performance Guide

The following table provides a comparative summary of the primary analytical methods discussed. This is intended as a guide for initial method selection, with the understanding that specific performance will be analyte and matrix-dependent.

Parameter HPLC-UV GC-FID LC-MS/MS GC-MS NMR FTIR
Primary Use Quantification, SeparationQuantification, SeparationQuantification, IDQuantification, IDStructural ElucidationFunctional Group ID
Selectivity Moderate to HighHighVery HighHighVery HighModerate
Sensitivity (Typical LOQ) ng/mL [2]ng/mLpg/mL to fg/mL [9]pg/mL [2]mg/mL [10]% level
Precision (%RSD) < 2% [2]< 3% [2]< 5%< 5%N/A (not quantitative)N/A
Analyte Volatility Not requiredRequiredNot requiredRequiredNot requiredNot required
Sample Throughput HighHighMediumMediumLowHigh
Cost (Instrument) Low to MediumLowHighMediumVery HighLow
Expertise Required Low to MediumLow to MediumHighMediumHighLow

Conclusion

The analysis of substituted pyridines is a multi-faceted challenge that can be effectively addressed by a range of powerful analytical techniques. The optimal choice is not a one-size-fits-all solution but rather a strategic decision based on the analytical goal.

  • For high-throughput quantification in quality control environments, HPLC-UV and GC-FID remain the cost-effective methods of choice.

  • For trace-level quantification or analysis in complex biological matrices, the sensitivity and selectivity of LC-MS/MS and GC-MS are indispensable.

  • For the unambiguous structural elucidation of novel compounds and the definitive differentiation of isomers, nothing surpasses the detailed information provided by NMR spectroscopy , used in concert with Mass Spectrometry .

By understanding the fundamental principles, strengths, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions, ensuring the generation of accurate, reliable, and defensible analytical data.

References

  • Title: Mass spectra of some isomeric monosubstituted pyridines.
  • Title: Gas chromatographic separation of substituted pyridines Source: PubMed URL:[Link]
  • Title: Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry Source: ResearchG
  • Title: HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column Source: HELIX Chrom
  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chrom
  • Title: NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions Source: ResearchG
  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL:[Link]
  • Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL:[Link]
  • Title: NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions Source: PubMed URL:[Link]
  • Title: Electrochemistry of pyridine derivatives Source: ResearchG
  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchG
  • Title: FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review Source: Preprints.org (Note: While the title refers to pyrimidines, the principles of FTIR analysis are directly applicable to substituted pyridines) URL:[Link]
  • Title: 6.
  • Title: Pyridine FTIR Spectroscopy Source: CET Scientific Services Pte Ltd URL:[Link]
  • Title: UV-Vis Spectrum of Pyridine Source: SIELC Technologies URL:[Link]
  • Title: Pyridines Separation of pyridine and other amines Source: Agilent URL:[Link]
  • Title: What Chromatograms Can Teach Us About Our Analytes Source: LCGC Intern
  • Title: Electrochemical reactor dictates site selectivity in N-heteroarene carboxyl
  • Title: Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption Source: China Petroleum and Chemical Standard and Quality URL:[Link]
  • Title: Route to Highly Substituted Pyridines Source: PubMed URL:[Link]
  • Title: The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids Source: Journal of the American Chemical Society - ACS Public

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde (CAS No. 1228666-44-1). As a substituted pyridine derivative, this compound requires careful handling and adherence to stringent disposal regulations to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the cornerstone of its safe management. This compound is a complex molecule whose hazard profile is determined by its constituent functional groups: a fluorinated pyridine ring, a reactive aldehyde group, and a pyrrolidine moiety.

The fluorinated aromatic ring contributes to the molecule's persistence and potential for bioaccumulation. The C-F bond is exceptionally strong, making the compound resistant to natural degradation.[1] The aldehyde group is a known irritant and sensitizer. Based on data from suppliers and analogous compounds, this chemical should be treated as hazardous.[2][3]

Table 1: Hazard Profile of this compound

PropertyValue / ClassificationSource(s)
Physical Form Solid[4]
GHS Pictogram GHS07: Harmful/Irritant[2]
Signal Word Warning[2][5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2][5]
Storage Class 11: Combustible Solids[4]
Chemical Category Halogenated Organic Compound[3]

Causality Behind the Hazards: The combination of a reactive aldehyde and a biologically active pyridine scaffold necessitates caution. The aldehyde can readily react with biological nucleophiles, leading to irritation, while the fluoropyridine structure is common in pharmacologically active and potentially toxic compounds. Therefore, all waste containing this substance, including neat material, contaminated labware, and dilute solutions, must be classified and disposed of as hazardous chemical waste.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is governed primarily by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling such materials through standards like the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) (29 CFR 1910.120).[8][9][10]

Your institution is legally obligated to:

  • Obtain an EPA Identification Number if you generate hazardous waste.[6]

  • Properly classify, label, and store all hazardous waste.[7]

  • Train all personnel on the hazards and safe handling procedures.[11]

  • Arrange for transport and disposal via a licensed hazardous waste disposal facility.[6]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer.[7][12]

Core Disposal Principle: Segregation and Containment

The first and most critical step in proper waste management is segregation at the point of generation. Mixing incompatible waste streams is a frequent and dangerous laboratory error. This compound, as a halogenated organic solid , must be kept separate from other waste categories.

WasteSegregation start Waste Generated (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste Stream is_solid->solid_waste Solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid (e.g., in solution) solid_cat Segregate as: 'Halogenated Organic Solids' solid_waste->solid_cat liquid_cat Segregate as: 'Halogenated Organic Liquids' liquid_waste->liquid_cat solid_container Collect in a dedicated, labeled waste container with a secure lid. solid_cat->solid_container final_disposal Arrange for disposal via licensed hazardous waste contractor. solid_container->final_disposal liquid_container Collect in a dedicated, labeled, leak-proof waste container with a screw cap. liquid_cat->liquid_container liquid_container->final_disposal

Caption: Waste segregation decision workflow.

Step-by-Step Operational Disposal Protocol

This protocol outlines the compliant procedure from generation to final pickup.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_storage Step 3: Temporary Storage cluster_disposal Step 4: Final Disposal ppe 1.1 Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat container 1.2 Prepare a designated Hazardous Waste Container ppe->container transfer 2.1 Carefully transfer waste into the container. Avoid creating dust. container->transfer labeling 2.2 Affix a Hazardous Waste Tag. Fill out all fields completely. transfer->labeling closure 2.3 Securely close the container. labeling->closure saa 3.1 Place container in the lab's designated Satellite Accumulation Area (SAA). closure->saa containment 3.2 Ensure secondary containment is used. saa->containment ehs_contact 4.1 Contact your institution's Environmental Health & Safety (EHS) office. containment->ehs_contact pickup 4.2 Schedule a hazardous waste pickup. ehs_contact->pickup

Caption: Step-by-step compliant disposal workflow.

Detailed Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat.[3] All handling of the solid compound should occur within a chemical fume hood to prevent inhalation of dust.

  • Waste Container Selection:

    • For Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, free of leaks, and clearly labeled as "Hazardous Waste".[12]

    • For Liquid Waste (solutions): Use a sealable, leak-proof bottle with a screw cap. Do not use metal containers for any waste streams of this compound.[6]

  • Labeling: Immediately affix a hazardous waste tag to the container.[7] The tag must include:

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • The concentration and quantity of the waste.

    • The date of generation.

    • The words "Hazardous Waste".[7]

    • The appropriate hazard pictograms (e.g., Harmful/Irritant).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the direct control of laboratory personnel.

    • The SAA must be clearly marked with hazardous waste signage.[6]

    • Ensure the waste container is placed within a secondary containment bin to prevent the spread of material in case of a leak.[13]

    • Store this waste stream away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[12][14]

  • Final Disposal:

    • Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though regulations vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[6][12]

    • Do not attempt to transport the waste yourself. Transportation must be handled by trained personnel in accordance with Department of Transportation (DOT) regulations.[11]

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is in a solvent, extinguish all nearby ignition sources.

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be required.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container. Label it as "Spill Debris containing this compound" and dispose of it according to the protocol in Section 4.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Chemical Inactivation: An Expert's Perspective

While chemical neutralization methods exist for certain functional groups, they are not recommended for the routine disposal of this compound in a standard laboratory setting.

  • Aldehyde Neutralization: Commercial reagents can neutralize simple aldehydes like formalin.[15][16] However, their efficacy on complex, multi-functional molecules like this one is not guaranteed, and incomplete reactions can create new, unknown hazardous byproducts. Unused aldehydes, in particular, may be prohibited from on-site treatment.[17]

  • Aromatic Ring Destruction: Advanced oxidation processes, such as using Fenton's reagent, can break down halogenated aromatic compounds. This is a highly exothermic and resource-intensive process that requires specialized equipment and expertise to manage safely.

References

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]
  • Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. [Link]
  • PureWay. Aldehyde Disposal. [Link]
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Clean Management. (2022, September 13).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
  • Air-Care. Aldex® - Aldehyde Disposal Made Easy. [Link]
  • U.S. Environmental Protection Agency (EPA).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
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  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]
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  • Washington State Department of Ecology. (2024, April).
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. [Link]
  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. [Link]
  • NOP - The Organic Chemistry Publication. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]
  • Li, Y., et al. (2021).
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
  • Holmgren, R. A., et al. (2010). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

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Navigating the Handling of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

The novel aromatic aldehyde, 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinaldehyde, presents unique opportunities in drug discovery and development. Its handling, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a compound is the foundation of a robust safety plan. This compound is classified with the following hazards:

  • Harmful if swallowed (H302) [1]

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The presence of a fluorine atom and an aldehyde functional group warrants special consideration. Fluorinated organic compounds can have complex toxicological profiles and may be persistent in the environment[2][3][4]. Aldehydes are a class of chemicals known for their potential to cause irritation and sensitization[5].

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁FN₂O
Molecular Weight194.21 g/mol
FormSolid
Storage Class11 - Combustible Solids

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a combination of specific data for this compound and established best practices for handling aromatic aldehydes and fluorinated compounds.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are mandatory at all times when in the laboratory where this compound is handled.

  • High-Risk Operations: A full-face shield worn over chemical splash goggles is required during procedures with a high potential for splashing or aerosol generation, such as when transferring large quantities or during reactions that may be exothermic.

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are essential. Based on data for similar aldehydes, neoprene or butyl rubber gloves are recommended[5]. Always inspect gloves for any signs of degradation or punctures before use. Disposable nitrile gloves may be suitable for short-term handling of small quantities, but their resistance should be verified with the manufacturer's compatibility charts.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Apron: For procedures involving larger quantities or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.

Respiratory Protection
  • Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Situations or Inadequate Ventilation: In the event of a spill outside of a fume hood or if engineering controls are not sufficient, appropriate respiratory protection is required. This may include a full-face respirator with organic vapor cartridges. A comprehensive respiratory protection program, including fit testing and training, is essential if respirators are to be used[6].

Operational and Disposal Plans: A Step-by-Step Approach

A clear and well-rehearsed plan for both routine handling and emergency situations is critical.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a tared container to minimize contamination of balances.

  • Reaction Setup: Perform all reactions in appropriate glassware within the fume hood. Ensure adequate cooling and pressure relief measures are in place for any exothermic reactions.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency Response: Spills and Exposures

The following diagram outlines the logical workflow for responding to a chemical incident.

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response (Trained Personnel Only) cluster_decontamination_disposal Decontamination & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert If necessary Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain Spill with Inert Absorbent Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill or exposure incident.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated materials (e.g., gloves, absorbent pads, disposable labware) in a designated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development hinges on a proactive and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a laboratory environment where scientific advancement and personal safety are paramount. Continuous review of safety procedures and a commitment to a strong safety culture are the cornerstones of responsible chemical handling.

References

  • PFAS - Wikipedia. (n.d.).
  • Cary Institute of Ecosystem Studies. (2019, June 25). Organic fluorine chemicals.
  • ChemSec. (n.d.). PFAS - SIN List.
  • Webster, P. C. (2015). Fluorinated chemicals need stricter control. CMAJ, 187(10), E313–E314. [Link]
  • BUND. (2021, August 31). Fluorochemicals: Persistent, Dangerous, Avoidable.
  • ChemWhat. (n.d.). This compound CAS#: 1228666-44-1.
  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE).
  • National Center for Biotechnology Information. (n.d.). 2-Fluoroisonicotinaldehyde. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem Compound Database.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.